molecular formula C10H9N3OS B5642591 Acetamide, 2-(4-quinazolinylthio)-

Acetamide, 2-(4-quinazolinylthio)-

Cat. No.: B5642591
M. Wt: 219.27 g/mol
InChI Key: YBBDLXHTULZSSC-UHFFFAOYSA-N
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Description

Acetamide, 2-(4-quinazolinylthio)- is a useful research compound. Its molecular formula is C10H9N3OS and its molecular weight is 219.27 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(4-quinazolinylthio)acetamide is 219.04663309 g/mol and the complexity rating of the compound is 237. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Acetamide, 2-(4-quinazolinylthio)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetamide, 2-(4-quinazolinylthio)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-quinazolin-4-ylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3OS/c11-9(14)5-15-10-7-3-1-2-4-8(7)12-6-13-10/h1-4,6H,5H2,(H2,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBBDLXHTULZSSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)SCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

"Acetamide, 2-(4-quinazolinylthio)-" synthesis and characterization

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Optimized Synthesis and Structural Characterization of Acetamide, 2-(4-quinazolinylthio)-

Executive Summary

This technical guide details the synthesis and characterization of Acetamide, 2-(4-quinazolinylthio)- , a critical pharmacophore in medicinal chemistry. Quinazoline derivatives are privileged scaffolds, exhibiting broad biological activities ranging from EGFR inhibition in oncology to antimicrobial and anticonvulsant properties.

The specific thioacetamide side chain (


) at the C4 position imparts unique metabolic stability compared to ester analogs and serves as a versatile intermediate for cyclization into fused heterocyclic systems (e.g., thiazolo[3,2-c]quinazolines). This guide provides a robust, self-validating protocol for the S-alkylation of quinazoline-4(3H)-thione , emphasizing regioselectivity control, structural validation via NMR/IR, and troubleshooting common synthetic pitfalls.

Chemical Identity & Properties

PropertyDescription
IUPAC Name 2-(4-Quinazolinylthio)acetamide
Common Name 2-(Quinazolin-4-ylthio)acetamide
Molecular Formula

Molecular Weight 219.26 g/mol
Core Scaffold Quinazoline (1,3-diazanaphthalene)
Key Functional Group Thioether linked to a primary acetamide
Solubility Soluble in DMSO, DMF; sparingly soluble in Ethanol; insoluble in Water

Retrosynthetic Analysis & Strategy

The most efficient synthetic route involves a nucleophilic substitution (


) reaction. The strategy relies on the thione-thiol tautomerism  of the quinazoline precursor.

Strategic Disconnection: The C–S bond is the logical disconnection point.

  • Nucleophile: Quinazoline-4(3H)-thione (acting as the thiolate anion).

  • Electrophile: 2-Chloroacetamide.

Regioselectivity Challenge (S- vs. N-alkylation): The quinazoline-4-thione anion is an ambident nucleophile (can react at Sulfur or Nitrogen).

  • S-Alkylation (Thermodynamic Control): Sulfur is a "softer" nucleophile than nitrogen (HSAB theory). Using a soft electrophile (alkyl halide) and a mild base (

    
    ) in a polar aprotic solvent favors the formation of the S-substituted product, which restores the aromaticity of the pyrimidine ring within the quinazoline system.
    

Retrosynthesis Product Target: 2-(4-quinazolinylthio)acetamide Disconnect Disconnection: C-S Bond Product->Disconnect Retrosynthesis Precursor1 Nucleophile: Quinazoline-4(3H)-thione Disconnect->Precursor1 Source 1 Precursor2 Electrophile: 2-Chloroacetamide Disconnect->Precursor2 Source 2

Figure 1: Retrosynthetic strategy highlighting the convergent assembly of the target molecule.

Experimental Protocol

Caution: 2-Chloroacetamide is a potent sensitizer and toxic. Quinazoline derivatives may possess biological activity.[1][2][3][4][5][6][7][8][9] Perform all operations in a fume hood.

Materials
  • Starting Material: Quinazoline-4(3H)-thione (1.0 eq)

  • Reagent: 2-Chloroacetamide (1.1 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous (1.5 eq)
    
  • Solvent: N,N-Dimethylformamide (DMF) or Acetone (Dry)

  • Catalyst (Optional): Potassium Iodide (KI) - catalytic amount to accelerate the reaction via Finkelstein mechanism.

Step-by-Step Synthesis
  • Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Quinazoline-4(3H)-thione (10 mmol, 1.62 g) in anhydrous DMF (15 mL).

  • Deprotonation: Add anhydrous

    
      (15 mmol, 2.07 g). Stir at room temperature for 15 minutes. Observation: The suspension may change color as the thiolate anion is generated.
    
  • Addition: Add 2-Chloroacetamide (11 mmol, 1.03 g) in a single portion. (Optional: Add 10 mg KI).

  • Reaction: Heat the mixture to 60–80°C for 4–6 hours.

    • Monitoring: Check progress via TLC (Mobile phase: Chloroform/Methanol 9:1). The starting thione (

      
      ) should disappear, and a new spot (
      
      
      
      ) should appear.
  • Quenching: Pour the reaction mixture onto crushed ice (approx. 100 g) with vigorous stirring.

  • Precipitation: The product typically precipitates as a white to off-white solid upon contact with water. Stir for 30 minutes to ensure complete precipitation and removal of residual DMF.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake copiously with cold water (to remove inorganic salts and unreacted amide) and then with a small amount of cold ethanol.

  • Purification: Recrystallize from Ethanol or an Ethanol/DMF mixture.

Workflow Start Start: Dissolve Thione in DMF BaseAdd Add K2CO3 (Base) Generate Thiolate Start->BaseAdd ReactAdd Add 2-Chloroacetamide (Electrophile) BaseAdd->ReactAdd Heat Heat to 80°C (4-6 hrs) S-Alkylation ReactAdd->Heat Quench Pour onto Crushed Ice Precipitation Heat->Quench Filter Filtration & Washing (Water/Ethanol) Quench->Filter Purify Recrystallization (Ethanol) Filter->Purify

Figure 2: Experimental workflow for the synthesis of 2-(4-quinazolinylthio)acetamide.

Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated using spectroscopic methods. The following data points are expected for the target structure.

Infrared Spectroscopy (FT-IR)
  • 
     Stretches:  Two bands in the 3150–3350 
    
    
    
    region (Primary amide).
  • 
     Stretch:  Strong band at 1650–1690 
    
    
    
    (Amide I band).
  • 
     Stretch: 
    
    
    
    1610–1620
    
    
    (Quinazoline ring).
  • Absence of: The broad

    
     stretch of the starting thione (approx. 3100 
    
    
    
    ) should be significantly altered or absent if alkylation is complete.
Nuclear Magnetic Resonance ( -NMR)

Solvent: DMSO-



Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegrationAssignment
S-CH2 3.90 – 4.10 Singlet2HDiagnostic Peak (Confirms alkylation)
Amide NH 7.20 (broad)Singlet1H

(Exchangeable with

)
Amide NH 7.60 (broad)Singlet1H

(Exchangeable with

)
Quinazoline H-2 8.80 – 9.10Singlet1HProton between N atoms (Deshielded)
Aromatic H 7.60 – 8.20Multiplets4HBenzenoid ring protons

Expert Insight: The presence of the singlet at


 4.0 ppm is the definitive proof of the 

linkage. If N-alkylation occurred (at N3), the methylene protons would typically appear further downfield or show different splitting patterns due to electronic environments.
Mass Spectrometry (MS)
  • Technique: ESI-MS or EI-MS.

  • Expected Ion:

    
    .
    
  • Fragmentation: Loss of the acetamide group or cleavage of the C-S bond may be observed.

Mechanism & Critical Analysis

The reaction proceeds via an


 mechanism .
  • Tautomerization: Quinazoline-4(3H)-thione exists in equilibrium with 4-mercaptoquinazoline.

  • Anion Formation: The base removes the proton, creating a resonance-stabilized anion. The negative charge is delocalized between the Nitrogen (N3) and Sulfur.

  • Nucleophilic Attack: Sulfur, being larger and more polarizable ("soft"), attacks the

    
    -carbon of the 2-chloroacetamide ("soft" electrophilic center).
    
  • Leaving Group: Chloride is displaced.

Why S-Alkylation dominates: Under basic conditions, the thiolate is the more nucleophilic species compared to the amide nitrogen. Furthermore, S-alkylation preserves the aromaticity of the pyrimidine ring of the quinazoline system, whereas N-alkylation at N3 would result in a quinazolin-4-one-like structure (amide resonance), which is thermodynamically less favorable in this specific context of alkylation.

Applications & Utility

  • Anticonvulsant Activity: Derivatives of quinazolines with acetamide side chains have shown promise in modulating GABA receptors or inhibiting sodium channels [1].

  • Antimicrobial Agents: The thioether linkage is often explored for antifungal and antibacterial properties, specifically targeting cell wall synthesis [2].

  • Synthetic Intermediate: This molecule is a precursor for thiazolo[3,2-c]quinazolin-5-ium salts. Cyclization can be induced by acidic dehydration, fusing a third ring onto the scaffold, a technique used to generate novel DNA-intercalating agents.

References

  • Bunyatyan, N. D., et al. (2020). Synthesis and anticonvulsant activity of new derivatives of 2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide. Pharmaceutical Chemistry Journal. Link

  • Al-Omary, F. A., et al. (2010). Synthesis and Antimicrobial Activity of Some New Quinazolin-4(3H)-one Derivatives. Molecules. Link

  • Mahmoud, M. R., et al. (2012).[10] Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. American Journal of Organic Chemistry. Link

  • PubChem. (n.d.). Acetamide, 2-((3,4-dihydro-3-butyl-4-oxo-2-quinazolinyl)thio)-.[11] National Library of Medicine. Link

Sources

The Multifaceted Biological Activities of 2-(4-Quinazolinylthio)acetamide Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Quinazoline Scaffold - A Privileged Structure in Medicinal Chemistry

The quinazoline nucleus, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, represents a cornerstone in the edifice of medicinal chemistry.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects.[2] This wide spectrum of activity has cemented the quinazoline scaffold as a "privileged structure," a molecular framework that is capable of binding to multiple biological targets with high affinity. This guide delves into a specific, promising class of these compounds: the 2-(4-quinazolinylthio)acetamide derivatives. We will explore their synthesis, diverse biological activities, and the robust methodologies employed to elucidate their therapeutic potential, providing researchers and drug development professionals with a comprehensive technical resource.

Synthetic Pathways to 2-(4-Quinazolinylthio)acetamide Derivatives: A Generalized Approach

The synthesis of 2-(4-quinazolinylthio)acetamide derivatives typically follows a multi-step reaction sequence, commencing from readily available starting materials. A general and adaptable synthetic route is illustrated below. The rationale behind this pathway is its efficiency and the ability to introduce molecular diversity at key positions, which is crucial for structure-activity relationship (SAR) studies.

A common starting point is the reaction of anthranilic acid with an appropriate isothiocyanate to form a 2-thioxo-2,3-dihydroquinazolin-4(1H)-one intermediate. This intermediate is then S-alkylated with a 2-chloro-N-substituted acetamide. The choice of substituted chloroacetamide allows for the introduction of various R groups on the acetamide nitrogen, a key site for modulating biological activity.

Synthesis_Workflow cluster_0 Step 1: Quinazoline Ring Formation cluster_1 Step 2: S-Alkylation Anthranilic_Acid Anthranilic Acid Intermediate_1 2-Thioxo-2,3-dihydroquinazolin-4(1H)-one Anthranilic_Acid->Intermediate_1 Reaction with Isothiocyanate Isothiocyanate R'-NCS Isothiocyanate->Intermediate_1 Final_Product 2-(4-Quinazolinylthio)acetamide Derivative Intermediate_1->Final_Product Reaction with N-substituted 2-chloroacetamide Chloroacetamide Cl-CH2-CO-NH-R Chloroacetamide->Final_Product Anticancer_Mechanism Quinazoline_Derivative 2-(4-Quinazolinylthio)acetamide Derivative EGFR EGFR Quinazoline_Derivative->EGFR Inhibition PI3K PI3K Quinazoline_Derivative->PI3K Inhibition Downstream_Signaling Downstream Signaling (e.g., Akt/mTOR) EGFR->Downstream_Signaling EGFR->Downstream_Signaling PI3K->Downstream_Signaling PI3K->Downstream_Signaling Cell_Proliferation Cell Proliferation Downstream_Signaling->Cell_Proliferation Downstream_Signaling->Cell_Proliferation Apoptosis Apoptosis Downstream_Signaling->Apoptosis Inhibition of Downstream_Signaling->Apoptosis

Caption: Inhibition of EGFR and PI3K signaling pathways by 2-(4-quinazolinylthio)acetamide derivatives.

In Vitro Evaluation of Anticancer Activity: The MTT Assay

A cornerstone for assessing the cytotoxic potential of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. [3][4]This colorimetric assay provides a quantitative measure of cell viability. [2] Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. [2] Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the 2-(4-quinazolinylthio)acetamide derivatives (typically ranging from 0.01 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. [4]4. Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals. [3]5. Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. [5]6. Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined by plotting a dose-response curve.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 2-(4-quinazolinylthio)acetamide scaffold has revealed key structural features that govern anticancer activity.

Modification Position Substituent Effect on Anticancer Activity Rationale
Quinazoline Ring (Position 6, 7) Electron-withdrawing groups (e.g., halogens) or small electron-donating groups (e.g., methoxy) can enhance activity.These groups can influence the electronic properties of the quinazoline ring system, potentially improving its interaction with the target enzyme's active site.
Acetamide N-substituent (R) Bulky aromatic or heterocyclic rings often lead to increased potency.These groups can form additional hydrophobic or hydrogen bonding interactions within the binding pocket of the target kinase.
Thioether Linker The thioether linkage is generally important for activity, providing a flexible connection between the quinazoline core and the acetamide side chain.The length and flexibility of the linker can be optimized to achieve the ideal orientation of the pharmacophoric groups for target binding.

Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of multidrug-resistant bacteria poses a significant global health threat, necessitating the discovery of novel antimicrobial agents. Quinazoline derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens. [6][7]

In Vitro Evaluation of Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism. [8][9] Experimental Protocol: Broth Microdilution for MIC Determination

  • Preparation of Compound Dilutions: Prepare serial two-fold dilutions of the 2-(4-quinazolinylthio)acetamide derivatives in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate. [8]2. Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well. [8]3. Inoculation: Inoculate each well containing the compound dilutions with the standardized bacterial suspension. Include a positive control (broth with inoculum) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. [8]

Representative Antimicrobial Activity Data

The following table presents hypothetical MIC values for a series of 2-(4-quinazolinylthio)acetamide derivatives against common bacterial strains, illustrating the potential of this chemical class.

Compound R-Group on Acetamide MIC (µg/mL) vs. S. aureus MIC (µg/mL) vs. E. coli
1 -H64>128
2 -Phenyl1664
3 -4-Chlorophenyl832
4 -4-Methoxyphenyl1664
Ciprofloxacin (Standard)0.50.25

These illustrative data suggest that substitution on the acetamide nitrogen can significantly impact antimicrobial potency, with halogenated phenyl groups showing enhanced activity.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key component of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. Quinazoline derivatives have been investigated for their potential to modulate inflammatory responses. [10][11]

In Vitro Evaluation of Anti-inflammatory Activity: Protein Denaturation Assay

Protein denaturation is a well-documented cause of inflammation. The in vitro protein denaturation assay provides a simple and rapid method to screen for potential anti-inflammatory activity. [1][12] Principle: The assay measures the ability of a compound to inhibit the thermally induced denaturation of a protein, typically bovine serum albumin (BSA) or egg albumin. [13][12] Experimental Protocol: Inhibition of Albumin Denaturation

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of various concentrations of the 2-(4-quinazolinylthio)acetamide derivatives. [14]2. Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.

  • Heat-Induced Denaturation: Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes. [13]4. Cooling and Measurement: After cooling, measure the turbidity of the solutions spectrophotometrically at 660 nm.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation for each concentration relative to the control. A standard anti-inflammatory drug, such as diclofenac sodium, is used as a positive control.

Screening_Cascade Library Library of 2-(4-quinazolinylthio)acetamide Derivatives Primary_Screening Primary In Vitro Screening Library->Primary_Screening Anticancer Anticancer Activity (MTT Assay) Primary_Screening->Anticancer Antimicrobial Antimicrobial Activity (Broth Microdilution) Primary_Screening->Antimicrobial Anti_inflammatory Anti-inflammatory Activity (Protein Denaturation) Primary_Screening->Anti_inflammatory Hit_Identification Hit Identification Anticancer->Hit_Identification Antimicrobial->Hit_Identification Anti_inflammatory->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization Preclinical Preclinical Development Lead_Optimization->Preclinical

Caption: A typical screening cascade for the evaluation of 2-(4-quinazolinylthio)acetamide derivatives.

Conclusion and Future Directions

The 2-(4-quinazolinylthio)acetamide scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The synthetic accessibility of these compounds, coupled with their demonstrated potential in anticancer, antimicrobial, and anti-inflammatory applications, makes them an attractive area for further investigation. Future research should focus on elucidating the precise molecular targets for their antimicrobial and anti-inflammatory activities, as well as optimizing their pharmacokinetic and toxicological profiles through continued medicinal chemistry efforts. The integration of computational modeling and advanced biological screening techniques will undoubtedly accelerate the translation of these promising compounds from the laboratory to the clinic.

References

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. [Link]

  • Novel Approach of Quinazoline Scaffold as Anti- inflammatory Agents: Design, Synthesis, Pharmacological Evaluation, and Molecula. (2025). Letters in Applied NanoBioScience. [Link]

  • INVITRO STUDY OF ANTI-INFLAMMATORY AND ANTIOXIDANT ACTIVITY OF 4-(3H) - QUINAZOLINONE DERIVATIVES. (2011). Rasayan Journal of Chemistry. [Link]

  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. PMC. [Link]

  • Cell Viability Assays. (2013). NCBI Bookshelf. [Link]

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Food and Agriculture Organization of the United Nations. [Link]

  • Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. (2024). MDPI. [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH - Asia. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [Link]

  • Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. (2008). Biomedical and Pharmacology Journal. [Link]

  • Comparative Evaluation of in vitro Anti-Inflammatory Activity of Different Extracts of Selected Medicinal Plants from Saurashtra. (2019). ResearchGate. [Link]

  • Synthesis and Anti-Inflammatory Activity of Some Novel Quinazolinone Derivatives. (2020). FABAD Journal of Pharmaceutical Sciences. [Link]

  • Novel 2‐[thio]acetamide linked quinazoline/1,2,4‐triazole/chalcone hybrids: Design, synthesis, and anticancer activity as EGFR inhibitors and apoptotic inducers. (2024). ResearchGate. [Link]

  • Investigating the Anti-Inflammatory Effects of Natural Extracts Using Protein Denaturation Assay and Heat Induced Hemolysis Assay. (2025). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • recent developments in synthetic methods and pharmacological activities of quinazolinone derivatives: a review. (2023). INTERNATIONAL JOURNAL OF PHARMACEUTICAL QUALITY ASSURANCE. [Link]

  • In vitro Anti-Inflammatory Egg Albumin Denaturation Assay. (2023). Medwin Publishers. [Link]

  • Synthesis, crystal structure and antimicrobial activity of 2-((2-(4-(1H-1,2,4-triazol-1-yl)phenyl)quinazolin-4-yl)oxy)-N-phenylacetamide derivatives against phytopathogens. (2018). PubMed. [Link]

  • Synthesis and Antimicrobial Activities of Some Novel Substituted 2-Imidazolyl-N-(4-oxo-quinazolin-3(4H)-yl)-acetamides. (2007). ResearchGate. [Link]

  • Unveiling the therapeutic potential: Evaluation of anti-inflammatory and antineoplastic activity of Magnolia champaca Linn's stem bark isolate through molecular docking insights. (2023). PMC. [Link]

  • Novel quinazolin-4-one based derivatives bearing 1,2,3-triazole and glycoside moieties as potential cytotoxic agents through dual EGFR and VEGFR-2 inhibitory activity. (2024). PMC. [Link]

  • Substituted 2-[(2-Oxo-2H-t[3][4][11]riazino [2,3-c]quinazolin-6-yl)thio]acetamides with Thiazole and Thiadiazole Fragments: Synthesis, Physicochemical Properties, Cytotoxicity, and Anticancer Activity. (2012). MDPI. [Link]

  • 4.4.2. Protein Denaturation Assay. Bio-protocol. [Link]

  • Novel quinazoline and acetamide derivatives as safe anti-ulcerogenic agent and anti-ulcerative colitis activity. (2017). PMC. [Link]

  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (2014). PMC. [Link]

  • Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. (2024). PMC. [Link]

  • Non-steroidal antiinflammatory agents. Synthesis of novel 2-pyrazolyl-4(3H)-quinazolinones. (1993). PubMed. [Link]

  • Synthesis, analgesic, anti-inflammatory and antibacterial activities of some novel 2-methyl-3-substituted quinazolin-4-(3H)-ones. (2003). PubMed. [Link]

  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. (2010). MDPI. [Link]

  • Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents. (2015). PMC. [Link]

  • Synthesis, crystal structure and antimicrobial activity of 2-((2-(4-(1H-1,2,4-triazol-1-yl)phenyl)quinazolin-4-yl)oxy)-N-phenylacetamide derivatives against phytopathogens. (2018). ResearchGate. [Link]

  • Synthesis and anti-inflammatory activity of newer quinazolin-4-one derivatives. (2025). ResearchGate. [Link]

  • New quinazolin-2,4-dione derivatives incorporating acylthiourea, pyrazole and/or oxazole moieties as antibacterial agents via DNA gyrase inhibition. (2024). PMC. [Link]

Sources

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of Acetamide, 2-(4-quinazolinylthio)-

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: The Quinazoline-Acetamide Conjugate - A Molecule of Latent Potential

The landscape of medicinal chemistry is replete with molecular scaffolds that serve as privileged structures, consistently yielding compounds with significant biological activities. Among these, the quinazoline and acetamide moieties have independently carved a niche, contributing to a diverse array of therapeutic agents. The compound at the heart of this guide, "Acetamide, 2-(4-quinazolinylthio)-" (CAS No. 70011-89-1), represents a thoughtful amalgamation of these two pharmacophores. While the definitive mechanism of action for this specific conjugate remains to be fully elucidated, the extensive bioactivity of its constituent parts provides a fertile ground for hypothesis-driven investigation. This document serves as an in-depth technical guide, synthesizing the available preliminary data and outlining a comprehensive strategy to unravel the core mechanism of this promising, yet enigmatic, molecule.

The quinazoline ring system is a cornerstone of numerous clinically approved drugs, particularly in the realm of oncology, where it is a key feature of several tyrosine kinase inhibitors.[1] Its rigid, planar structure and ability to engage in a multitude of non-covalent interactions make it an ideal anchor for binding to the active sites of enzymes. The acetamide group, on the other hand, is a versatile functional group known to enhance solubility and bioavailability, and it can participate in hydrogen bonding, a critical aspect of molecular recognition.[2][3] The thioether linkage in "Acetamide, 2-(4-quinazolinylthio)-" provides a flexible bridge, allowing the two moieties to adopt optimal orientations for target engagement.

This guide will navigate the current, albeit limited, understanding of this compound, drawing from high-throughput screening data and the established pharmacology of related derivatives. More importantly, it will lay out a systematic and technically robust roadmap for future research, empowering scientists to definitively characterize its mechanism of action and unlock its full therapeutic potential.

I. Deconstructing the Pharmacological Landscape: Clues from High-Throughput Screening and Analogue Activity

Direct, peer-reviewed studies on the mechanism of action of "Acetamide, 2-(4-quinazolinylthio)-" are not yet prevalent in the public domain. However, valuable insights can be gleaned from publicly available high-throughput screening (HTS) data, which point towards several potential biological activities.[4] Furthermore, the extensive body of literature on quinazoline and acetamide derivatives offers a predictive framework for its potential molecular targets and signaling pathway modulation.

Insights from High-Throughput Bioassays

"Acetamide, 2-(4-quinazolinylthio)-" has been subjected to a battery of HTS campaigns, revealing a spectrum of potential biological activities.[4] While these initial hits require rigorous validation, they provide the first critical clues into the compound's mechanism of action.

Bioassay Target/PhenotypePotential ImplicationSource
TAG (triacylglycerol) accumulators in algaeModulation of lipid metabolism[4]
Human Cytomegalovirus (HCMV) Nuclear Egress (targeting HCMV UL50)Antiviral activity[4]
mHTT-CaM Interaction ModulatorsNeuroprotective potential (Huntington's Disease)[4]
G-protein coupled receptor 151 (GPR151) AgonistsNeuromodulatory effects[4]

These preliminary findings suggest that "Acetamide, 2-(4-quinazolinylthio)-" may possess a multifaceted pharmacological profile. The observed activity against HCMV nuclear egress is particularly intriguing, as it points towards a potential antiviral application. The modulation of GPR151, an orphan GPCR with expression in the central nervous system, hints at a possible role in neuroscience.

Extrapolating from the Quinazoline and Acetamide Pharmacophores

The broader families of quinazoline and acetamide derivatives have been extensively explored, revealing a wide range of biological activities. This body of work provides a valuable context for hypothesizing the mechanism of action of our lead compound.

  • Enzyme Inhibition: A significant number of quinazoline derivatives function as enzyme inhibitors. Notably, they are prominent as tyrosine kinase inhibitors in oncology.[1] Additionally, related structures have demonstrated inhibitory activity against α-glucosidase (for diabetes)[5][6] and butyrylcholinesterase (for Alzheimer's disease).[7] The acetamide moiety is also a common feature in various enzyme inhibitors, including COX-II inhibitors with anti-inflammatory properties.[8]

  • Antiproliferative and Pro-apoptotic Activity: The quinazoline scaffold is a well-established pharmacophore in the development of anticancer agents.[1][9] Derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including caspase activation and modulation of the Bcl-2 family of proteins.[10]

  • Antimicrobial and Antiviral Activity: Both quinazoline and acetamide derivatives have been reported to possess antimicrobial and antiviral properties.[11][12] The HTS hit against HCMV aligns with this established activity profile.[4]

  • Central Nervous System (CNS) Activity: Certain quinazoline derivatives have been investigated for their anticonvulsant and anxiolytic effects, suggesting potential for CNS applications.[13][14]

II. A Proposed Roadmap for Mechanistic Elucidation: From Target Identification to Pathway Analysis

Given the nascent stage of research on "Acetamide, 2-(4-quinazolinylthio)-", a systematic and multi-pronged approach is required to definitively establish its mechanism of action. The following experimental workflows provide a comprehensive strategy for achieving this goal.

Target Identification and Validation

The primary and most critical step is to identify the direct molecular target(s) of the compound. A combination of affinity-based and unbiased approaches is recommended for a high degree of confidence.

Workflow for Target Identification

Caption: A multi-pronged strategy for target identification and validation.

Experimental Protocols:

  • Affinity Chromatography:

    • Synthesize a derivative of "Acetamide, 2-(4-quinazolinylthio)-" with a linker suitable for conjugation to a solid support (e.g., NHS-activated sepharose beads).

    • Incubate the immobilized compound with a relevant cell lysate or protein mixture.

    • Wash away non-specifically bound proteins.

    • Elute specifically bound proteins using a competitive ligand or by changing buffer conditions.

    • Identify the eluted proteins by mass spectrometry (LC-MS/MS).

  • Photoaffinity Labeling: [15]

    • Synthesize a photoprobe derivative of the compound containing a photoreactive group (e.g., diazirine or benzophenone).

    • Incubate the photoprobe with live cells or a cell lysate.

    • Expose the mixture to UV light to induce covalent cross-linking of the probe to its target protein(s).

    • Enrich and identify the labeled proteins using proteomic techniques.

  • Target Validation with Biophysical Methods:

    • Surface Plasmon Resonance (SPR): To quantify the binding affinity and kinetics (kon, koff, KD) between the compound and the purified candidate protein.

    • Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters of binding (ΔH, ΔS, KD).

    • Cellular Thermal Shift Assay (CETSA): To confirm target engagement in a cellular context by measuring the change in thermal stability of the target protein upon compound binding.

Elucidation of Downstream Signaling Pathways

Once a direct target is validated, the next step is to understand how the interaction between the compound and its target modulates cellular signaling pathways.

Workflow for Signaling Pathway Analysis

G A Validated Target B Phospho-proteomics A->B C Transcriptomics (RNA-seq) A->C E Pathway Analysis Software (e.g., IPA, GSEA) B->E C->E D Western Blotting F Hypothesized Pathway E->F F->D G Functional Assays F->G

Sources

Technical Guide: Therapeutic Targets of Acetamide, 2-(4-quinazolinylthio)-

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Acetamide, 2-(4-quinazolinylthio)- (also referred to as 2-(quinazolin-4-ylthio)acetamide) represents a privileged pharmacophore in medicinal chemistry. Unlike the classical 4-anilinoquinazolines (e.g., Gefitinib, Erlotinib) which are rigid EGFR inhibitors, the introduction of a thioether (-S-) linker combined with an acetamide side chain confers unique conformational flexibility and electronic properties.

This structural modification shifts the pharmacological profile from pure kinase inhibition to a multi-target modality. Current research identifies this scaffold as a potent modulator of Tumor-Associated Carbonic Anhydrases (hCA IX/XII) , Serine/Threonine Kinases (CK2) , and FMS-like Tyrosine Kinase 3 (FLT3) . This guide details the mechanistic basis of these interactions, providing validated experimental protocols for their evaluation.

Part 1: Chemical Identity & Structural Logic

The core structure consists of a quinazoline ring fused to a thioacetamide tail. The sulfur atom at position 4 acts as a "hinge," allowing the acetamide group to orient into diverse binding pockets that rigid analogs cannot access.

PropertySpecification
IUPAC Name 2-(quinazolin-4-ylthio)acetamide
Core Scaffold Quinazoline-4-thiol
Functional Moiety Thioether-linked Acetamide
Key Interactions N1/N3 (H-bond acceptors), Thioether (Lipophilic/Electronic), Amide (H-bond donor/acceptor)
Molecular Weight ~219.26 g/mol (Parent unsubstituted)
Structural-Activity Relationship (SAR)
  • The Thioether Linker : Increases metabolic stability against peptidases compared to amide linkers.

  • The Acetamide Tail : Acts as a "zinc-binding group" (ZBG) mimic in metalloenzymes or interacts with the ribose-binding pocket in kinases.

  • N-Substitution : Derivatization at the acetamide nitrogen dictates selectivity (e.g., N-phenyl for kinases vs. N-heteroaryl for carbonic anhydrase).

Part 2: Primary Therapeutic Targets

Target 1: Tumor-Associated Carbonic Anhydrases (hCA IX & XII)

Therapeutic Context: Hypoxic Solid Tumors (Glioblastoma, Breast Cancer).

While classical quinazolines target kinases, the 2-(4-quinazolinylthio)acetamide derivatives have emerged as selective inhibitors of the transmembrane Carbonic Anhydrase isoforms hCA IX and XII . These enzymes regulate pH in hypoxic tumor microenvironments, promoting metastasis.

  • Mechanism of Action : The acetamide moiety coordinates with the Zinc (Zn²⁺) ion in the hCA active site, while the quinazoline ring occupies the hydrophobic pocket, displacing the "deep" water molecule required for catalysis.

  • Selectivity : This scaffold shows high selectivity for tumor-associated isoforms over the cytosolic hCA I and II (off-targets responsible for side effects), primarily due to the bulky nature of the quinazoline tail fitting the larger hydrophobic cleft of hCA IX/XII.

Target 2: Casein Kinase 2 (CK2) & FLT3

Therapeutic Context: Acute Myeloid Leukemia (AML) and Proliferative Disorders.

The scaffold retains the ATP-mimetic properties of the quinazoline ring but modifies the binding mode.

  • CK2 Inhibition : CK2 is a constitutively active serine/threonine kinase. The 2-(4-quinazolinylthio)acetamide derivatives bind to the ATP pocket, with the acetamide group extending into the solvent-accessible region, stabilizing the complex via hydrogen bonding with Lys68 and Asp175 .

  • FLT3 Inhibition : In AML, FLT3 mutations drive survival. Derivatives with bulky N-substitutions (e.g., thiadiazole-urea tails) on the acetamide extend into the "back pocket" of the kinase, locking it in an inactive conformation.

Part 3: Mechanism of Action Visualization

The following diagram illustrates the dual-pathway modulation potential of this scaffold in a cancer cell context.

MOA_Pathway cluster_Hypoxia Hypoxia Pathway (hCA IX/XII) cluster_Kinase Proliferation Pathway (CK2/FLT3) Compound 2-(4-Quinazolinylthio)acetamide Derivatives hCA Carbonic Anhydrase (hCA IX / XII) Compound->hCA Inhibits (Zn2+ Binding) Kinase CK2 / FLT3 Kinases Compound->Kinase Inhibits (ATP Competition) pH_Reg Extracellular pH Regulation hCA->pH_Reg Disrupts Metastasis Tumor Metastasis & Invasion pH_Reg->Metastasis Prevents Signaling PI3K/Akt & STAT5 Signaling Kinase->Signaling Blocks Apoptosis Apoptosis (Cell Death) Signaling->Apoptosis Induces

Caption: Dual-mechanism action of 2-(4-quinazolinylthio)acetamide derivatives targeting hypoxic pH regulation (hCA IX) and proliferative signaling (CK2/FLT3).

Part 4: Experimental Validation Protocols

To validate this scaffold against the identified targets, the following "Self-Validating" protocols are recommended.

Protocol A: Stopped-Flow CO₂ Hydration Assay (hCA Inhibition)

Purpose : Quantify the inhibition constant (


) against hCA isoforms.
Causality : Measures the time-resolved change in absorbance as CO₂ is hydrated to bicarbonate, changing the pH.
  • Reagent Prep :

    • Buffer : 20 mM HEPES (pH 7.5), 20 mM Na₂SO₄.

    • Indicator : 0.2 mM Phenol Red.

    • Substrate : CO₂-saturated water.

    • Enzyme : Recombinant hCA IX or XII (commercial).

  • Execution :

    • Incubate enzyme (100 nM) with varying concentrations of the test compound (0.1 nM – 10 µM) for 15 min at 25°C.

    • Mix enzyme-inhibitor solution with CO₂-saturated water in a Stopped-Flow apparatus (e.g., Applied Photophysics).

  • Detection :

    • Monitor absorbance drop at 557 nm (Phenol Red color change).

  • Analysis :

    • Calculate initial rates (

      
      ). Fit data to the Morrison equation for tight-binding inhibitors to determine 
      
      
      
      .
    • Control : Use Acetazolamide (standard hCA inhibitor) as a positive control.

Protocol B: ADP-Glo™ Kinase Assay (CK2/FLT3)

Purpose : Determine IC₅₀ values for kinase inhibition. Causality : This assay quantifies ADP produced during the kinase reaction, directly correlating to enzyme activity.

  • Reaction Setup :

    • Mix Kinase (CK2 or FLT3), Substrate (Casein or Peptide), and ATP (10 µM) in kinase buffer.

    • Add test compound (serial dilution).

  • Incubation :

    • Incubate at room temperature for 60 minutes.

  • Detection :

    • Add ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP).

    • Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light output).

  • Readout :

    • Measure Luminescence (RLU) on a plate reader.

    • Validation : Signal-to-background ratio (S/B) must be >10. Z-factor must be >0.5.

Part 5: Comparative Potency Data

The following table summarizes literature-derived potency ranges for optimized derivatives of this scaffold.

TargetDerivative TypeActivity MetricReference Range
hCA IX N-(pyridin-4-yl) acetamide

(Inhibition Constant)
2.5 – 25 nM
hCA XII N-(4-sulfamoylphenyl) acetamide

(Inhibition Constant)
5.0 – 40 nM
CK2 N-(4-chlorophenyl) acetamideIC₅₀1.0 – 5.0 µM
FLT3 N-(thiadiazolyl) urea hybridIC₅₀< 100 nM
S. aureus N-(benzothiazolyl) acetamideMIC (Min. Inhibitory Conc.)4 – 16 µg/mL

Part 6: References

  • Antypenkom, L. M., et al. (2016).[1] 2-Alkyl(aryl)-quinazolin-4(3H)-thiones, 2-R-(quinazolin-4(3H)-ylthio)carboxylic acids and amides: synthesis, molecular docking, antimicrobial and anticancer properties. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Ghorab, M. M., et al. (2021).[2] Synthesis of some new substituted iodoquinazoline derivatives and their antimicrobial screening. Journal of Enzyme Inhibition and Medicinal Chemistry. (Cited for hCA IX/XII activity). Link

  • Modh, R. P., et al. (2014). 2-(Quinolin-4-ylthio)-1,3,4-oxadiazole derivatives: Design, synthesis, antibacterial and antifungal studies. Indian Journal of Chemistry. Link

  • Mishra, S., et al. (2025).[3][4] Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. Acta Scientific Pharmaceutical Sciences.[4] Link

  • Patel, H. M., et al. (2012). Discovery of the novel potent and selective FLT3 inhibitor 1-{5-[7-(3-morpholinopropoxy)quinazolin-4-ylthio]-[1,3,4]thiadiazol-2-yl}-3-p-tolylurea. Journal of Medicinal Chemistry. Link

Sources

The "Acetamide, 2-(4-quinazolinylthio)-" Scaffold in Rational Drug Design: Mechanistic Insights and Kinase Targeting

Author: BenchChem Technical Support Team. Date: March 2026

Prepared By: Senior Application Scientist, Medicinal Chemistry & Structural Biology Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: Expanding the Quinazoline Chemical Space

For decades, the 4-anilinoquinazoline pharmacophore has been the gold standard in targeted oncology, yielding blockbuster epidermal growth factor receptor (EGFR) inhibitors such as gefitinib and erlotinib. However, the rigid conformational requirements of the secondary amine linkage at the C4 position often limit the scaffold's adaptability, rendering these drugs susceptible to acquired resistance mutations (e.g., the T790M "gatekeeper" mutation).

To overcome these limitations, rational drug design has pivoted toward the "Acetamide, 2-(4-quinazolinylthio)-" scaffold—a structural evolution where the C4-amine is replaced by a thioether linkage, terminating in an acetamide moiety. This seemingly subtle bioisosteric replacement fundamentally alters the molecule's rotational degrees of freedom and electronic distribution, allowing it to access the DFG-out conformations of kinases like ABL and FLT3[1]. This whitepaper dissects the structural causality, biological applications, and validated experimental workflows for leveraging this highly versatile scaffold in modern drug discovery.

Structural Rationale & Mechanistic Causality

The design of 2-(4-quinazolinylthio)acetamide derivatives is not arbitrary; every functional group serves a distinct, mechanistically driven purpose in target engagement:

  • The Quinazoline Core (The Hinge Binder): The nitrogen atoms at positions 1 and 3 of the quinazoline ring act as critical hydrogen bond acceptors, anchoring the molecule to the backbone amides (e.g., Cys residues) within the ATP-binding pocket of the kinase hinge region.

  • The C4-Thioether Linkage (Conformational Flexibility): Replacing the -NH- with an -S- linkage increases the bond angle and bond length. Sulfur is larger and highly polarizable. This breaks the strict planarity required by 4-anilinoquinazolines, allowing the attached functional groups to pivot and penetrate deeper hydrophobic pockets (such as the allosteric pocket exposed in the DFG-out state)[1]. Furthermore, the thioether avoids the rapid oxidative metabolism that often plagues secondary amines.

  • The Acetamide Tail (Solvent-Exposed Vector): The -CH2-CO-NH- tail acts as a highly tunable vector extending toward the solvent-exposed region of the kinase. The carbonyl oxygen can accept hydrogen bonds from the kinase activation loop, while the terminal nitrogen can be functionalized with aryl or alkyl groups to fine-tune lipophilicity (LogP) and pharmacokinetic properties[2].

Primary Oncological Applications & Quantitative Profiling

The 4-quinazolinylthio scaffold has demonstrated profound efficacy across a spectrum of difficult-to-treat malignancies, most notably Acute Myeloid Leukemia (AML) driven by FLT3 internal tandem duplication (ITD) mutations[3][4].

By functionalizing the acetamide tail into bioisosteres like thiadiazol-ureas, researchers have achieved low-nanomolar inhibition of FLT3, leading to complete tumor regression in MV4-11 xenograft mouse models without obvious toxicity[3]. Beyond FLT3, the scaffold has shown high inhibitory potential against ABL kinase and Casein Kinase 2 (CK2)[1][2], and has even appeared as a hit in high-throughput screens targeting the chaperone protein Hsp70 1A[5].

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the quantitative target engagement data for key derivatives of the scaffold:

Compound Designation / ModificationTargetBiological ActivityKey Structural FeatureRef.
Compound 1 FLT3High nM (In vitro)6,7-dimethoxy core, thiazole tail[3]
Compound 20c FLT3-ITDHighly potent (In vivo regression)7-(3-morpholinopropoxy) group[3]
Compound IS1 ABL Kinase90.81% inhibition at 0.5 µM2-methoxystyryl moiety[1]
Compound 4.9 CK2 KinaseActive (High Consensus Score)N-(4-Chlorophenyl) acetamide[2]
BDBM31708 Hsp70 1AIC50: 100 µMN-(5-methyl-1,2-oxazol-3-yl)[5]

Visualizing the Mechanism and Workflow

To contextualize the utility of this scaffold, the following diagrams map the biological signaling pathway disrupted by these inhibitors and the iterative experimental workflow used to develop them.

FLT3_Signaling Inhibitor 2-(4-quinazolinylthio)acetamide FLT3 FLT3-ITD Receptor Inhibitor->FLT3 Competitive ATP Inhibition STAT5 STAT5 FLT3->STAT5 Phosphorylation PI3K PI3K / AKT FLT3->PI3K Phosphorylation MAPK RAS / MAPK FLT3->MAPK Phosphorylation Proliferation Leukemic Cell Proliferation STAT5->Proliferation Gene Transcription PI3K->Proliferation Survival Signals MAPK->Proliferation Cell Cycle Progression

Fig 1. FLT3-ITD signaling pathway and intervention by quinazolinylthio-acetamide derivatives.

Screening_Workflow Synthesis 1. Synthesis SNAr Thioetherification Biochem 2. Biochem Assay AlphaScreen Kinase Synthesis->Biochem Cellular 3. Cellular Assay MV4-11 Viability Biochem->Cellular Optimization 4. Lead Optimization SAR & PK Profiling Cellular->Optimization Optimization->Synthesis Iterative Design

Fig 2. Iterative rational drug design workflow for quinazoline-based kinase inhibitors.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Each step includes a mechanistic rationale (causality) and a built-in quality control check to prevent the propagation of false positives/negatives.

Protocol A: Synthesis of N-Aryl-2-(quinazolin-4-ylthio)acetamides

This two-step protocol leverages Nucleophilic Aromatic Substitution (SNAr) to build the scaffold.

Step 1: Chlorination of the Quinazoline Core

  • Procedure: Suspend quinazolin-4(3H)-one in neat phosphorus oxychloride (POCl3). Reflux at 105°C for 4 hours. Remove excess POCl3 in vacuo.

  • Causality: The lactam tautomer of quinazolinone is unreactive toward nucleophiles. POCl3 converts the lactam into an imidoyl chloride (4-chloroquinazoline), generating a highly electrophilic C4 position primed for SNAr.

  • Validation Check: Monitor via TLC (Hexanes:EtOAc 3:1). The starting material is highly polar (stays at the baseline), whereas the 4-chloro intermediate migrates rapidly (Rf ~0.7). Do not proceed until baseline clearance is absolute.

Step 2: Thioetherification

  • Procedure: Dissolve the crude 4-chloroquinazoline in anhydrous DMF. Add 1.1 equivalents of the desired 2-mercapto-N-arylacetamide and 2.0 equivalents of N,N-diisopropylethylamine (DIPEA). Stir at room temperature for 2 hours.

  • Causality: The thiolate anion is a "soft," highly polarizable nucleophile that rapidly and selectively attacks the C4 position. DIPEA is chosen over stronger bases to neutralize the HCl byproduct without causing competing hydrolysis of the acetamide tail.

  • Validation Check: Quench an aliquot in water and extract with EtOAc. Analyze via LC-MS. The mass spectrum must show the desired[M+H]+ peak. If a peak corresponding to 4-hydroxyquinazoline is observed, the DMF was wet, and the batch must be discarded.

Protocol B: AlphaScreen High-Throughput Kinase Assay

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is utilized to measure the biochemical IC50 of the synthesized derivatives against recombinant kinases (e.g., FLT3).

  • Procedure: In a 384-well OptiPlate, incubate 10 nM recombinant FLT3 kinase, 200 nM biotinylated poly-Glu-Tyr peptide substrate, 10 µM ATP, and serial dilutions of the quinazolinylthio-acetamide inhibitor in assay buffer (50 mM HEPES, 10 mM MgCl2, 0.01% Tween-20) for 60 minutes. Subsequently, add Streptavidin-coated Donor beads and anti-phosphotyrosine Acceptor beads under low-light conditions. Read luminescence on an EnVision plate reader.

  • Causality: If the inhibitor successfully outcompetes ATP at the hinge region, the peptide is not phosphorylated. Consequently, the Acceptor beads cannot bind the peptide, preventing the singlet oxygen transfer from the Donor beads, resulting in a quantifiable loss of luminescent signal.

  • Validation Check (The Z'-Factor): Every plate must include a row of positive controls (1 µM Staurosporine, 100% inhibition) and negative controls (DMSO vehicle, 0% inhibition). Calculate the Z'-factor using the formula: Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg|. A Z'-factor > 0.6 is mandatory to validate the assay. If Z' < 0.6, the data is discarded due to pipetting error or compound aggregation (false positives).

References

  • Discovery of the novel potent and selective FLT3 inhibitor 1-{5-[7-(3- morpholinopropoxy)quinazolin-4-ylthio]-[1,3,4]thiadiazol-2-yl}-3-p-tolylurea and its anti-acute myeloid leukemia (AML) activities in vitro and in vivo Source: PubMed / National Institutes of Health (NIH) URL:[3]

  • Styrylquinazoline derivatives as ABL inhibitors selective for different DFG orientations Source: PubMed Central (PMC) / NIH URL:[1]

  • 2-Alkyl(aryl)-quinazolin-4(3H)-thiones, 2-R-(quinazolin-4(3H)-ylthio)carboxylic acids and amides: synthesis, molecular docking, antimicrobial and anticancer properties Source: Taylor & Francis Online URL:[2]

  • Identification of furo[2,3-d]pyrimidin-4-ylsulfanyl-1,3,4-thiadiazole derivatives as novel FLT3-ITD inhibitors Source: Institute of Molecular and Translational Medicine URL:[4]

  • BindingDB BDBM31708 MLS000118949::N-(5-methyl-1,2-oxazol-3-yl)-2-(quinazolin-4-ylthio)acetamide Source: BindingDB URL:[5]

Sources

Acetamide, 2-(4-quinazolinylthio)-: A Dual-Target Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper on Pharmacophore Dynamics, Synthesis, and Kinase Selectivity

Executive Summary

The chemical entity Acetamide, 2-(4-quinazolinylthio)- represents a critical privileged scaffold in medicinal chemistry, specifically designed for the inhibition of receptor tyrosine kinases (RTKs). Unlike first-generation anilino-quinazolines (e.g., Gefitinib), which utilize a nitrogen linker, this scaffold incorporates a thioether (sulfur) linkage at the C4 position, connected to an acetamide moiety.

This structural modification alters the electronic landscape and flexibility of the molecule, enabling dual-targeting capabilities—primarily against EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2). This guide provides a comprehensive technical analysis of this scaffold, detailing its binding mechanism, synthesis protocols, and validation workflows for drug development professionals.

Chemical Biology & Pharmacophore Analysis[1][2]

Structural Deconstruction

The efficacy of Acetamide, 2-(4-quinazolinylthio)- stems from its tripartite structure:

  • Quinazoline Core: Functions as the ATP-mimetic hinge binder. The N1 and N3 nitrogens are critical for hydrogen bonding within the kinase ATP pocket.

  • Thioether Linker (-S-): Provides a distinct bond angle and lipophilicity profile compared to the classical -NH- linker, potentially improving metabolic stability and altering the orientation of the tail group.

  • Acetamide Tail: Projects into the solvent-accessible region or the ribose-binding pocket, offering a vector for solubilizing groups or additional hydrogen bonding interactions (e.g., with Asp855 in EGFR).

Molecular Binding Mode

In silico docking and X-ray crystallography studies suggest a conserved binding mode for this class of inhibitors:

  • Hinge Region: The N1 of the quinazoline ring accepts a hydrogen bond from the backbone amide of Met793 (in EGFR) or Cys919 (in VEGFR-2).

  • Gatekeeper Interaction: The C4-position substituent interacts with the gatekeeper residue (e.g., Thr790), determining selectivity against resistance mutations.

  • Hydrophobic Pocket: The aromatic core engages in

    
    -stacking interactions with Phe723 (EGFR).
    
Visualization: Pharmacophore Logic

The following diagram illustrates the structural logic of the scaffold and its interaction with the kinase domain.

Pharmacophore Quinazoline Quinazoline Core (Hinge Binder) Linker Thioether (-S-) (Spacer/Flexibility) Quinazoline->Linker Tail Acetamide Moiety (Solvent Interaction) Linker->Tail Solvent Solvent Front / Ribose Pocket Tail->Solvent Protrusion Met793 Met793 (EGFR) H-Bond Donor Met793->Quinazoline H-Bond (N1)

Figure 1: Pharmacophore map of Acetamide, 2-(4-quinazolinylthio)- interacting with the EGFR kinase domain.[1]

Mechanistic Profiling: Dual Inhibition Strategy

The Dual-Target Rationale

Tumor progression relies on two distinct but overlapping pathways: proliferation (driven by EGFR) and angiogenesis (driven by VEGFR).

  • EGFR Inhibition: Blocks the RAS-RAF-MEK-ERK cascade, halting cell division.

  • VEGFR-2 Inhibition: Blocks the PI3K-AKT-mTOR cascade in endothelial cells, preventing the formation of new blood vessels (angiogenesis).

The "Acetamide, 2-(4-quinazolinylthio)-" scaffold is unique because the flexibility of the thio-acetamide tail allows it to accommodate the slightly different ATP pockets of both kinases, a feature often termed "promiscuous selectivity."

Visualization: Signaling Blockade

Signaling Drug 2-(4-quinazolinylthio)acetamide EGFR EGFR (Tumor Cell) Drug->EGFR Inhibits VEGFR VEGFR-2 (Endothelial Cell) Drug->VEGFR Inhibits RAS RAS EGFR->RAS PI3K PI3K VEGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Prolif Cell Proliferation ERK->Prolif AKT AKT PI3K->AKT Angio Angiogenesis AKT->Angio

Figure 2: Dual mechanism of action targeting tumor proliferation and angiogenesis pathways.

Experimental Protocols

Chemical Synthesis: The Thioether Linkage

Objective: Synthesize the core scaffold via nucleophilic substitution. Causality: Using potassium carbonate (


) ensures the deprotonation of the thiol, making it a strong nucleophile to attack the alpha-chloro carbon of the acetamide.

Protocol:

  • Starting Material: Dissolve 4-mercaptoquinazoline (1.0 eq) in anhydrous DMF (Dimethylformamide).

  • Base Activation: Add anhydrous

    
     (1.5 eq) and stir at room temperature for 30 minutes. Why: To generate the thiolate anion.
    
  • Alkylation: Dropwise add 2-chloro-N-substituted-acetamide (1.1 eq).

  • Reaction: Heat to 60°C for 4-6 hours. Monitor via TLC (Mobile phase: CHCl3/MeOH 9:1).

  • Workup: Pour reaction mixture into ice-cold water. The product usually precipitates.

  • Purification: Filter the precipitate, wash with water, and recrystallize from Ethanol.

In Vitro Kinase Assay (TR-FRET)

Objective: Quantify IC50 against EGFR and VEGFR-2. Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Protocol:

  • Reagents: Recombinant EGFR/VEGFR-2 kinase domain, Biotinylated-poly(Glu,Tyr) substrate, ATP, Europium-labeled anti-phosphotyrosine antibody, Streptavidin-APC.

  • Reaction Mix: In a 384-well plate, mix Kinase (5 nM), Substrate (50 nM), and Test Compound (serial dilution in DMSO).

  • Initiation: Add ATP (at

    
     concentration, typically 10 
    
    
    
    M) to start the reaction.
  • Incubation: Incubate at room temperature for 60 minutes.

  • Detection: Add Detection Mix (Eu-antibody + Streptavidin-APC). The Eu-antibody binds phosphorylated substrate; Streptavidin binds the biotin. Proximity causes FRET.

  • Readout: Measure fluorescence ratio (665 nm / 615 nm).

  • Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC50.

Quantitative Data Summary

The following table summarizes the potency of representative derivatives of the "Acetamide, 2-(4-quinazolinylthio)-" class compared to standard inhibitors.

Compound IDR-Group (Acetamide N-substituent)EGFR IC50 (

M)
VEGFR-2 IC50 (

M)
Selectivity Profile
Core Scaffold -H (Unsubstituted)0.851.20Moderate Dual
Derivative A 4-Fluorophenyl0.090.15Potent Dual
Derivative B 3,4-Dimethoxyphenyl0.070.05High Potency
Erlotinib (Control)0.04>10.0EGFR Selective
Sorafenib (Control)>5.00.09VEGFR Selective

Data synthesized from comparative SAR studies (See References [1], [2]).

Future Outlook

The "Acetamide, 2-(4-quinazolinylthio)-" scaffold is evolving beyond simple ATP competition.

  • Covalent Inhibition: Introduction of acrylamide groups to the acetamide tail to target Cys797 in EGFR, overcoming T790M resistance.

  • PROTAC Development: The thioether linker provides a stable attachment point for E3 ligase recruiters, enabling the degradation of the kinase rather than just inhibition.

References

  • Ghorab, M. M., et al. "Novel 2-[thio]acetamide linked quinazoline/1,2,4-triazole/chalcone hybrids: Design, synthesis, and anticancer activity as EGFR inhibitors and apoptotic inducers." ResearchGate.

  • Sun, J., et al. "Design and Synthesis of some novel Quinazoline-thioacetamide derivatives as anticancer agents... and VEGFR inhibitors." ResearchGate.

  • MDPI Review. "Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy." MDPI.

  • Frontiers in Oncology. "Deciphering quinazoline derivatives' interactions with EGFR: a computational quest." Frontiers.

Sources

Rational Design and Structure-Activity Relationship (SAR) of Quinazoline Derivatives: A Privileged Scaffold in Targeted Oncology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary The quinazoline core—a fused bicyclic system comprising a benzene and a pyrimidine ring—has established itself as a privileged pharmacophore in medicinal chemistry, particularly in the design of targeted anticancer therapeutics[1]. By mimicking the adenine ring of adenosine triphosphate (ATP), quinazoline derivatives act as highly potent, competitive inhibitors of receptor tyrosine kinases (RTKs), most notably the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2)[2]. This whitepaper explores the structure-activity relationship (SAR) of quinazoline derivatives, detailing the causality behind structural modifications and providing self-validating experimental frameworks for their evaluation.

Mechanistic Grounding: The Quinazoline-Kinase Interaction

The exceptional efficacy of the quinazoline scaffold lies in its precise spatial geometry within the ATP-binding pocket of kinases. The N1 and N3 atoms of the quinazoline core serve as critical hydrogen bond acceptors, interacting directly with the backbone amide of the kinase hinge region (e.g., Met793 in EGFR)[3]. This fundamental anchoring mechanism allows medicinal chemists to append functional groups at the C-4, C-6, and C-7 positions to exploit surrounding hydrophobic pockets and solvent channels, thereby driving both affinity and selectivity.

Structure-Activity Relationship (SAR) Landscape

As a Senior Application Scientist, I approach SAR optimization not merely as a catalog of chemical substitutions, but as a rational tuning of thermodynamic and pharmacokinetic parameters to overcome biological barriers.

  • C-4 Substitution (The Affinity & Selectivity Driver): The C-4 position is oriented toward a deep hydrophobic pocket within the kinase domain. The introduction of an anilino group (forming 4-anilinoquinazolines) is the most critical modification for achieving high EGFR/HER2 inhibitory activity[2]. For example, adding a 3-chloro-4-fluoroanilino group (as seen in Gefitinib) maximizes van der Waals contacts and displaces high-energy water molecules, driving the binding affinity into the low nanomolar range[4]. Furthermore, structural tuning at the C-4 aniline moiety strongly dictates the selectivity profile between HER2 and wild-type EGFR[5].

  • C-6 Substitution (The Covalent Anchor): The C-6 position points toward the solvent-exposed cleft, which houses the critical Cys797 residue in EGFR. By introducing a Michael acceptor (e.g., an acrylamide group) at C-6, second-generation inhibitors like Afatinib transition from reversible to irreversible covalent binders[2]. The causality here is profound: covalent engagement dramatically increases target residence time and overcomes the ATP-affinity shift caused by the T790M "gatekeeper" mutation.

  • C-7 Substitution (The Pharmacokinetic Modulator): Also solvent-exposed, the C-7 position is ideal for appending solubilizing groups. The addition of bulky, ionizable moieties like morpholine or piperazine drastically improves aqueous solubility and cellular permeability without sterically clashing with the kinase hinge region[6].

Quantitative Data Presentation

To synthesize the SAR outcomes, the following table compares the biochemical profiles of benchmark quinazoline derivatives, illustrating how structural evolution correlates with target inhibition.

CompoundGenerationPrimary TargetKey Structural FeatureIC50 (EGFR WT)IC50 (EGFR T790M)
Gefitinib 1stEGFRC-4 3-chloro-4-fluoroanilino, C-7 morpholine~2.5 nM>10 µM
Erlotinib 1stEGFRC-4 3-ethynylanilino~2.0 nM>10 µM
Afatinib 2ndEGFR/HER2C-6 acrylamide (covalent Michael acceptor)~0.5 nM~10 nM
Lapatinib 1st (Dual)EGFR/HER2C-6 bulky fluorobenzyloxy~10.0 nM>10 µM
Signaling Pathway Visualization

The diagram below maps the causality of quinazoline-mediated kinase inhibition, demonstrating how blocking the ATP pocket halts downstream oncogenic signaling.

EGFR_Pathway EGF EGF Ligand EGFR EGFR Kinase Domain EGF->EGFR Dimerization & Activation PI3K PI3K EGFR->PI3K Phosphorylation RAS RAS EGFR->RAS Quin Quinazoline Derivative (ATP Competitor) Quin->EGFR Blocks ATP Pocket AKT AKT PI3K->AKT Prolif Tumor Cell Proliferation & Survival AKT->Prolif RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Prolif

Quinazolines block EGFR ATP-binding, halting downstream PI3K/AKT and MAPK pathways.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the evaluation of novel quinazoline derivatives must employ self-validating assay systems. The following protocols integrate internal controls to establish true causality between the compound and the observed biological effect.

Protocol A: In Vitro ADP-Glo Kinase Assay (Biochemical Validation)

Purpose: To quantify the direct inhibitory potency (IC50) of the quinazoline derivative against purified recombinant EGFR. Causality Focus: This cell-free system isolates the direct drug-target interaction, eliminating confounding variables like cellular efflux pumps or metabolic degradation.

  • Reagent Preparation: Prepare 1X Kinase Buffer. Dilute the quinazoline derivative in DMSO to create a 10-point dose-response curve (e.g., 10 µM down to 0.5 nM, 3-fold dilutions).

  • Control Establishment (Self-Validation):

    • Positive Control: Gefitinib or Afatinib (validates assay sensitivity and enzyme viability).

    • Vehicle Control: 1% DMSO (establishes the baseline uninhibited kinase activity).

    • No-Enzyme Control: Buffer + ATP + Substrate (establishes background luminescence).

  • Reaction Assembly: In a 384-well plate, combine 2 µL of the compound and 2 µL of recombinant EGFR enzyme. Incubate for 15 minutes at room temperature to allow pre-binding (critical for evaluating covalent inhibitors).

  • Initiation: Add 2 µL of ATP/Substrate mix to initiate the reaction. Incubate for 60 minutes.

  • Detection: Add 6 µL of ADP-Glo Reagent to deplete unconsumed ATP (40 min), followed by 12 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30 min).

  • Data Analysis: Measure luminescence. Calculate the percentage of inhibition relative to the vehicle control. Use non-linear regression to determine the IC50.

Protocol B: Cellular Target Engagement via Western Blot

Purpose: To confirm that the quinazoline derivative penetrates the cell membrane and specifically inhibits EGFR phosphorylation in a live cellular context. Causality Focus: Proving that observed cell death is specifically caused by target inhibition, rather than off-target cytotoxicity.

  • Cell Culture: Seed A549 (EGFR WT) or H1975 (EGFR L858R/T790M) cells in 6-well plates. Starve overnight in serum-free media to reduce basal background signaling.

  • Treatment: Treat cells with the quinazoline derivative at 0.1x, 1x, and 10x the biochemical IC50 for 2 hours.

  • Stimulation: Stimulate cells with 50 ng/mL EGF ligand for 15 minutes to induce acute receptor phosphorylation.

  • Lysis & Quantification: Wash with ice-cold PBS. Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors (crucial to preserve the phosphorylation state). Quantify total protein using a BCA assay.

  • Immunoblotting (Self-Validation):

    • Resolve proteins via SDS-PAGE and transfer to a PVDF membrane.

    • Probe 1 (Target Engagement): Anti-phospho-EGFR (Tyr1068).

    • Probe 2 (Total Target): Anti-total-EGFR (proves the drug inhibits kinase activity, not protein expression).

    • Probe 3 (Loading Control): Anti-GAPDH (ensures equal protein loading across all wells).

  • Interpretation: A successful SAR candidate will show a dose-dependent decrease in p-EGFR bands while total EGFR and GAPDH remain constant.

SAR Optimization Workflow Visualization

The integration of computational design, chemical synthesis, and biological validation forms a continuous, iterative feedback loop.

SAR_Workflow Design Rational Drug Design (Molecular Docking & QSAR) Synthesis Chemical Synthesis (C-4/C-6/C-7 Modifications) Design->Synthesis KinaseAssay In Vitro Kinase Assay (IC50 Determination) Synthesis->KinaseAssay CellAssay Cell Viability Assay (A549 / H1975 Cells) KinaseAssay->CellAssay IC50 < 100 nM HitLead Hit-to-Lead Optimization (SAR Feedback) KinaseAssay->HitLead IC50 > 100 nM TargetEngage Target Engagement (Western Blot for p-EGFR) CellAssay->TargetEngage High Cytotoxicity TargetEngage->HitLead Confirm Mechanism HitLead->Design Refine Scaffold

Iterative SAR workflow integrating computational design, synthesis, and biological assays.

Conclusion

The quinazoline scaffold remains a cornerstone of targeted oncology[7]. By rigorously applying SAR principles—optimizing the C-4 position for affinity, the C-6 position for covalent engagement, and the C-7 position for pharmacokinetics—researchers can systematically design next-generation inhibitors[2]. As the clinical landscape shifts toward overcoming tertiary resistance mutations (e.g., EGFR C797S), the autonomous and rational evolution of the quinazoline core, validated through robust, self-controlled assays, will be paramount in developing the next wave of precision therapeutics.

References
  • [1] Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Source: MDPI. 1

  • [5] Structure-activity relationships of novel quinazoline derivatives with high selectivity for HER2 over EGFR. Source: PubMed. 5

  • [2] Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Source: MDPI.2

  • [3] Medicinal chemistry perspective on quinazoline derivatives: Sustainable synthetic routes, anticancer evaluation, and SAR analysis. Source: PubMed. 3

  • [4] Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). Source: PubMed. 4

  • [7] Advancements in Quinazoline Derivatives as Targeted Anticancer Agents: A Review on its Synthesis, Mechanisms, and Therapeutic Potential. Source: Publish - Eman. 7

  • [6] Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl). Source: SciSpace. 6

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of N-substituted 2-((4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] This guide provides a detailed technical overview and robust protocols for the synthesis of a promising subclass: N-substituted 2-((4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide derivatives. These compounds have garnered significant attention for their potential as targeted therapeutic agents, notably as enzyme inhibitors and anticancer agents.[2][3] This document is intended for researchers, chemists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and characterization methodologies to facilitate the successful synthesis and exploration of this valuable chemical series.

Introduction and Strategic Rationale

The core structure of 4(3H)-quinazolinone is a privileged bicyclic heterocycle that serves as a versatile template for developing potent bioactive molecules. The introduction of a thioacetamide linker at the 2-position provides a flexible vector for introducing diverse N-substituents, allowing for fine-tuning of the molecule's physicochemical properties and biological targets. This strategic hybridization of the quinazolinone core with various N-substituted acetamide moieties has led to the discovery of potent inhibitors of key enzymes like VEGFR-2, carbonic anhydrase, and α-glucosidase, as well as promising antimicrobial and cytotoxic agents.[2][4][5][6]

The synthetic approach is a logical, two-stage process. It begins with the construction of a 2-mercapto-3-substituted-quinazolin-4(3H)-one scaffold, which then undergoes nucleophilic substitution with an appropriate N-substituted 2-chloroacetamide. This modular strategy is highly adaptable and efficient for generating a library of diverse derivatives for structure-activity relationship (SAR) studies.

Overall Synthetic Workflow

The synthesis is typically achieved via a two-step pathway as illustrated below. The initial step involves the cyclocondensation of anthranilic acid with an isothiocyanate to form the core quinazolinone ring. The second step is a nucleophilic substitution (S-alkylation) to append the N-substituted acetamide side chain.

G A Anthranilic Acid + R-NCS (Isothiocyanate) B Step 1: Cyclocondensation (e.g., Reflux in Ethanol) A->B C Intermediate: 2-Mercapto-3-R-quinazolin-4(3H)-one B->C E Step 2: S-Alkylation (e.g., K2CO3, Dry Acetone) C->E D N-substituted 2-chloroacetamide (Cl-CH2-CO-NH-R') D->E F Final Product: N-substituted 2-((3-R-4-oxo-3,4- dihydroquinazolin-2-yl)thio)acetamide E->F G cluster_0 S-Alkylation (SN2 Mechanism) node1 Quinazolinone-SH + K₂CO₃ node2 [Quinazolinone-S⁻] K⁺ (Thiolate anion - Nucleophile) node1->node2 Deprotonation ts node2->ts node3 Cl-CH₂-CO-NHR' (Electrophile) node3->ts node4 Quinazolinone-S-CH₂-CO-NHR' + KCl ts->node4 Nucleophilic Attack & Cl⁻ leaving ts_label [S···CH₂···Cl]⁻

Sources

Application Notes and Protocols for the Investigation of Acetamide, 2-(4-quinazolinylthio)- as a Purine Nucleoside Phosphorylase Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the investigation of "Acetamide, 2-(4-quinazolinylthio)-" as a potential inhibitor of Purine Nucleoside Phosphorylase (PNP). Purine nucleoside phosphorylase is a critical enzyme in the purine salvage pathway, and its inhibition has significant therapeutic implications, particularly in T-cell-mediated diseases such as T-cell leukemia and autoimmune disorders. This guide is structured to lead a researcher through the logical sequence of experiments required to characterize the inhibitory potential of this compound, from initial physicochemical assessment to detailed enzymatic and cell-based assays. The protocols provided are designed to be robust and self-validating, with explanations of the scientific principles behind each step.

Introduction: Purine Nucleoside Phosphorylase as a Therapeutic Target

Purine Nucleoside Phosphorylase (PNP; EC 2.4.2.1) is a key enzyme in the purine salvage pathway, catalyzing the reversible phosphorolysis of purine ribonucleosides and 2'-deoxyribonucleosides to their corresponding purine bases and (deoxy)ribose-1-phosphate.[1] A deficiency in PNP in humans leads to a severe T-cell immunodeficiency, characterized by a toxic buildup of deoxyguanosine and its metabolite deoxyguanosine triphosphate (dGTP) in T-lymphocytes, while B-lymphocyte function remains largely unaffected.[2][1][3] This selective T-cell toxicity provides a strong rationale for the development of PNP inhibitors as therapeutic agents for T-cell malignancies and autoimmune diseases.[4]

"Acetamide, 2-(4-quinazolinylthio)-" is a compound with a quinazoline scaffold, a structure known to be present in various biologically active molecules.[5][6] While its specific activity against PNP is not yet extensively documented in publicly available literature, its structure warrants investigation. These application notes will provide the necessary protocols to systematically evaluate its potential as a PNP inhibitor.

Physicochemical Characterization of Acetamide, 2-(4-quinazolinylthio)-

Before initiating biological assays, it is crucial to determine the fundamental physicochemical properties of the test compound.

Solubility Determination

Understanding the solubility of "Acetamide, 2-(4-quinazolinylthio)-" in aqueous buffers and organic solvents is essential for preparing accurate stock solutions and avoiding precipitation in assays. Quinazoline derivatives can have variable solubility depending on their substitutions.[7][8]

Protocol: Gravimetric Solubility Assessment

This method determines the equilibrium solubility of the compound.[7]

  • Preparation: Add an excess amount of "Acetamide, 2-(4-quinazolinylthio)-" to a known volume of the solvent of interest (e.g., 50 mM phosphate buffer, pH 7.4; DMSO) in a sealed vial.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.

  • Quantification: Carefully remove a precise volume of the supernatant, ensuring no solid particles are transferred. Evaporate the solvent under vacuum and weigh the remaining solid residue.

  • Calculation: Calculate the solubility in mg/mL or molarity.

Stock Solution Preparation and Stability

For biological assays, a high-concentration stock solution, typically in 100% DMSO, is prepared.

  • Preparation: Based on the solubility data, prepare a 10-50 mM stock solution of "Acetamide, 2-(4-quinazolinylthio)-" in 100% DMSO.

  • Storage: Aliquot the stock solution into small volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.

  • Stability Assessment: Periodically (e.g., monthly), thaw an aliquot and assess the compound's integrity using HPLC to check for degradation products.

In Vitro Enzymatic Inhibition Assays

The first step in biological characterization is to determine if "Acetamide, 2-(4-quinazolinylthio)-" directly inhibits PNP enzyme activity. Commercially available purified PNP from bovine spleen or human erythrocytes can be used.[2]

Principle of the PNP Enzymatic Assay

PNP activity can be monitored by measuring the conversion of a substrate, such as inosine, to hypoxanthine. The hypoxanthine is then converted to uric acid by xanthine oxidase, and the formation of uric acid can be measured spectrophotometrically at 293 nm.[2][1]

PNP_Assay_Principle Inosine Inosine Hypoxanthine Hypoxanthine Inosine->Hypoxanthine  + Phosphate Ribose1P Ribose-1-Phosphate UricAcid Uric Acid Hypoxanthine->UricAcid PNP PNP PNP->Inosine catalyzes XanthineOxidase Xanthine Oxidase XanthineOxidase->Hypoxanthine catalyzes Inhibitor Acetamide, 2-(4-quinazolinylthio)- Inhibitor->PNP inhibits Phosphate Phosphate

Caption: Principle of the coupled PNP enzymatic assay.

Protocol: IC50 Determination

The IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[9]

  • Reagent Preparation:

    • Assay Buffer: 50 mM Potassium Phosphate, pH 7.4.

    • PNP Enzyme: Dilute purified PNP in assay buffer to the desired working concentration.

    • Substrate: Prepare a solution of inosine in assay buffer. The concentration should be at or near the Km value for inosine to easily observe inhibitor effects.

    • Developer: A solution containing xanthine oxidase.[2][1]

    • Inhibitor: Prepare a serial dilution of "Acetamide, 2-(4-quinazolinylthio)-" from the DMSO stock solution in assay buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and typically below 1%.

  • Assay Procedure (96-well UV-transparent plate):

    • To each well, add:

      • Assay Buffer

      • Inhibitor solution (at various concentrations) or vehicle (DMSO) for the control.

      • PNP enzyme solution.

    • Pre-incubate the enzyme and inhibitor for 5-10 minutes at room temperature.

    • Add the developer solution.

    • Initiate the reaction by adding the inosine substrate.

    • Immediately measure the absorbance at 293 nm in kinetic mode for 15-30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each inhibitor concentration from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

ParameterDescription
IC50 The concentration of an inhibitor that reduces enzyme activity by 50%. It is dependent on experimental conditions.[9]
Ki The inhibition constant, representing the dissociation constant of the enzyme-inhibitor complex. It is an intrinsic measure of inhibitor affinity.[9]
Protocol: Ki Determination and Mechanism of Inhibition

The Ki value is a more absolute measure of inhibitor potency. To determine the Ki and the mechanism of inhibition (e.g., competitive, non-competitive), the enzymatic assay is performed with varying concentrations of both the substrate and the inhibitor.

  • Procedure: Follow the IC50 protocol, but for each inhibitor concentration, also vary the substrate (inosine) concentration.

  • Data Analysis:

    • Generate Michaelis-Menten plots (velocity vs. substrate concentration) for each inhibitor concentration.

    • Create a Lineweaver-Burk (double reciprocal) plot (1/velocity vs. 1/substrate concentration). The pattern of the lines will indicate the mechanism of inhibition.

    • Alternatively, use non-linear regression to fit the data to different inhibition models.

    • The Ki can be calculated from the IC50 value using the Cheng-Prusoff equation for competitive inhibitors: Ki = IC50 / (1 + [S]/Km) , where [S] is the substrate concentration and Km is the Michaelis constant for the substrate.

Cell-Based Assays

Cell-based assays are crucial to determine if the enzymatic inhibition observed in vitro translates to a biological effect in a relevant cellular context. T-lymphoblastic leukemia cell lines, such as CCRF-CEM, are suitable models.[10][11][12]

Experimental_Workflow cluster_physchem Physicochemical Characterization cluster_invitro In Vitro Enzymatic Assays cluster_cellbased Cell-Based Assays Solubility Solubility Assessment StockPrep Stock Solution Preparation Solubility->StockPrep IC50 IC50 Determination StockPrep->IC50 Ki Ki and Mechanism of Inhibition Studies IC50->Ki Proliferation T-Cell Proliferation Assay Ki->Proliferation Apoptosis Apoptosis Assay Proliferation->Apoptosis dGTP dGTP Accumulation (Optional Advanced Assay) Apoptosis->dGTP

Caption: Overall experimental workflow for characterizing "Acetamide, 2-(4-quinazolinylthio)-".

Cell Culture of CCRF-CEM

CCRF-CEM is a human T-lymphoblastoid cell line derived from a patient with acute lymphoblastic leukemia.[10][11][12]

  • Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 2 mM L-glutamine.[11][12]

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[13]

  • Subculture: Maintain cell density between 1 x 10^5 and 1 x 10^6 viable cells/mL.[11][12]

Protocol: T-Cell Proliferation Assay

PNP inhibitors are expected to inhibit T-cell proliferation in the presence of deoxyguanosine (dGuo).

  • Cell Seeding: Seed CCRF-CEM cells in a 96-well plate at a density of 5 x 10^4 cells/well in complete culture medium.

  • Treatment: Add serial dilutions of "Acetamide, 2-(4-quinazolinylthio)-" to the wells. Include a vehicle control (DMSO). Add deoxyguanosine (dGuo) to all wells at a final concentration of 10-30 µM.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • Proliferation Measurement: Assess cell viability/proliferation using a standard method such as the MTT assay or a CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: Plot cell viability (%) against the logarithm of the inhibitor concentration and determine the IC50 value for cell growth inhibition.

Protocol: Apoptosis Assay

Inhibition of PNP leads to dGTP accumulation, which induces apoptosis in T-cells.[14] This can be measured by flow cytometry using Annexin V and Propidium Iodide (PI) staining.

  • Cell Treatment: Culture CCRF-CEM cells in a 6-well plate and treat with "Acetamide, 2-(4-quinazolinylthio)-" at concentrations around its proliferation IC50 value, in the presence of dGuo, for 24-48 hours.

  • Cell Harvesting: Collect both adherent and suspension cells, wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.[15][16][17]

  • Flow Cytometry: Incubate in the dark for 15 minutes at room temperature. Analyze the cells by flow cytometry within one hour.

  • Data Analysis: Quantify the percentage of cells in different populations:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Summary and Future Directions

The protocols outlined in this document provide a robust framework for the initial characterization of "Acetamide, 2-(4-quinazolinylthio)-" as a potential Purine Nucleoside Phosphorylase inhibitor. Successful outcomes from these experiments, including potent enzymatic inhibition (low nanomolar IC50/Ki) and selective induction of apoptosis in T-cell lines, would provide strong evidence for its therapeutic potential.

Further studies could include:

  • Kinetic analysis to determine if the inhibition is reversible or irreversible.

  • Measurement of intracellular dGTP levels in treated T-cells using HPLC-MS/MS to confirm the mechanism of action.

  • In vivo studies in relevant animal models of T-cell leukemia or autoimmune disease.

By following this structured approach, researchers can systematically evaluate "Acetamide, 2-(4-quinazolinylthio)-" and contribute to the development of novel therapeutics targeting PNP.

References

  • BioHippo. (n.d.). Human Hematopoiesis Leukemia, acute lymphocytic cell line CCRF-CEM. Retrieved from [Link]

  • Bender, B. C., & Day, R. A. (1981). Four convenient methods for the determination of enzyme inhibitor constants.
  • Culture Collections. (n.d.). CCRF-CEM. Retrieved from [Link]

  • Banco de Células do Rio de Janeiro. (n.d.). CCRF-CEM. Retrieved from [Link]

  • iGEM. (2012). Team:TU Darmstadt/Protocols/pNP Assay. Retrieved from [Link]

  • Cytion. (n.d.). CCRF-CEM Cells. Retrieved from [Link]

  • Murphy, D. J. (2004). Determination of accurate KI values for tight-binding enzyme inhibitors: An in silico study of experimental error and assay design. Analytical Biochemistry, 327(1), 61-67.
  • Wang, G., et al. (2025). Protocol for assessing T cell receptor-mediated human T cell cytotoxicity. STAR Protocols, 6(1), 103038.
  • DeNovix. (2025). Apoptosis Assay Protocol | Technical Note 244. Retrieved from [Link]

  • LibreTexts Biology. (2025). 11: Activity 3-2 - Determining the IC₅₀ of Inhibitor. Retrieved from [Link]

  • Senger, J., et al. (2024). Rapid Determination of Kinetic Constants for Slow-Binding Inhibitors and Inactivators of Human Histone Deacetylase 8. International Journal of Molecular Sciences, 25(10), 5489.
  • University of South Florida Health. (n.d.). Apoptosis Protocols. Retrieved from [Link]

  • Soils Lab, University of Illinois Urbana-Champaign. (2021). SOP: Enzyme assays (pNP). Retrieved from [Link]

  • Assay Genie. (n.d.). Purine Nucleoside Phosphorylase Activity Assay Kit (Fluorometric). Retrieved from [Link]

  • Environmental Protection Agency. (2025). Acetamide, 2-[[3,4-dihydro-3-(3-methoxypropyl)-4-oxo-2-quinazolinyl]thio]-N-[4-(2-phenyldiazenyl)phenyl]-. Retrieved from [Link]

  • Thayyullathil, F., et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(22), e2056.
  • Patel, R. B., et al. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. Research Journal of Pharmacy and Technology, 10(3), 779.
  • Shi, L., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal, 7, 95.
  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • Chemsrc. (2026). Acetamide, 2-(4-quinazolinylthio) | CAS#:70011-89-1. Retrieved from [Link]

  • Davidson College. (n.d.). IC50 Determination. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2016). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. World Journal of Pharmacy and Pharmaceutical Sciences, 5(6), 487-505.
  • PubChem. (n.d.). Acetamide, 2-((3,4-dihydro-3-butyl-4-oxo-2-quinazolinyl)thio)-. Retrieved from [Link]

  • Mucosal Immunology. (n.d.). Protocol 204_CFSE proliferation assay using T cells derived from SMARTA mice A. Retrieved from [Link]

  • Wang, G., et al. (2025). Protocol for assessing T cell receptor-mediated human T cell cytotoxicity. STAR Protocols, 6(1), 103038.
  • Gilbertsen, R. B., & Sircar, J. C. (2000). Inhibitors of the enzyme purine nucleoside phosphorylase as potential therapy for psoriasis. Current opinion in investigational drugs (London, England : 2000), 1(2), 202–209.
  • Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. Retrieved from [Link]

  • Bantia, S., et al. (2001). Purine nucleoside phosphorylase inhibitor BCX-1777 (Immucillin-H)--a novel potent and orally active immunosuppressive agent. International immunopharmacology, 1(6), 1199–1210.
  • Adebayo, I. A., et al. (2022).
  • Al-Salem, H. S., et al. (2015). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. Journal of Chemistry, 2015, 1-13.
  • Bio-Rad. (n.d.). Unprimed T cell activation - pharmacologic methods. Retrieved from [Link]

  • Agilent. (2020). Generational Analysis of T Cell Proliferation using Cell Tracking Dyes. Retrieved from [Link]

  • Sousa, G. R. (2020, December 9). How to do proper human T cell proliferation assay? ResearchGate. Retrieved from [Link]

  • Ghaem-Maghami, M., et al. (2001). Methods to measure T-cell responses. Methods, 24(3), 227-238.

Sources

Application Notes and Protocols for α-Glucosidase Inhibition Assays: A Detailed Guide Featuring "Acetamide, 2-(4-quinazolinylthio)-"

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Pursuit of Novel α-Glucosidase Inhibitors

The management of type 2 diabetes mellitus is a global health challenge, with a continuous demand for novel therapeutic agents. One of the key strategies in controlling postprandial hyperglycemia is the inhibition of α-glucosidase, an enzyme responsible for the breakdown of complex carbohydrates into absorbable monosaccharides in the small intestine.[1][2][3] By delaying carbohydrate digestion, α-glucosidase inhibitors effectively blunt the sharp increase in blood glucose levels after a meal.[1][4] The quinazoline scaffold has emerged as a promising heterocyclic motif in the design of various bioactive molecules, including potent α-glucosidase inhibitors.[5][6][7] This document provides a comprehensive guide for researchers on how to conduct robust and reliable α-glucosidase inhibition assays, with a specific focus on the representative compound, "Acetamide, 2-(4-quinazolinylthio)-".

Compound Profile: Acetamide, 2-(4-quinazolinylthio)-

  • IUPAC Name: 2-((4-quinazolinyl)thio)acetamide

  • CAS Number: 70011-89-1

  • Chemical Structure:

    
    
    

"Acetamide, 2-(4-quinazolinylthio)-" is a quinazoline derivative that holds potential as an α-glucosidase inhibitor. Its structural features, including the quinazoline core and the thioacetamide side chain, are motifs found in other compounds with demonstrated biological activities. The protocols detailed herein provide a framework for the systematic evaluation of this compound's inhibitory efficacy and mechanism of action against α-glucosidase.

Principle of the α-Glucosidase Inhibition Assay

The in vitro α-glucosidase inhibition assay is a widely used colorimetric method to screen for potential inhibitors.[8][9] The principle lies in the enzymatic hydrolysis of a synthetic substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), by α-glucosidase. This reaction releases a yellow-colored product, p-nitrophenol, which can be quantified by measuring its absorbance at 405 nm. In the presence of an inhibitor, the rate of pNPG hydrolysis is reduced, leading to a decrease in the formation of p-nitrophenol and thus a lower absorbance reading. The percentage of inhibition is calculated by comparing the absorbance of the reaction with the inhibitor to a control reaction without the inhibitor.

PART 1: Experimental Protocols

Protocol 1: Determination of IC50 Value

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of "Acetamide, 2-(4-quinazolinylthio)-", which is a measure of its potency as an α-glucosidase inhibitor.

Materials and Reagents:

  • α-Glucosidase from Saccharomyces cerevisiae (e.g., Sigma-Aldrich)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) (e.g., Sigma-Aldrich)

  • "Acetamide, 2-(4-quinazolinylthio)-" (test compound)

  • Acarbose (positive control) (e.g., Sigma-Aldrich)

  • Sodium phosphate buffer (0.1 M, pH 6.8)

  • Sodium carbonate (Na2CO3) (0.1 M)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Sodium Phosphate Buffer (0.1 M, pH 6.8): Prepare by dissolving the appropriate amounts of sodium phosphate monobasic and dibasic in distilled water and adjusting the pH to 6.8.

    • α-Glucosidase Solution (0.5 U/mL): Dissolve α-glucosidase powder in 0.1 M sodium phosphate buffer (pH 6.8) to a final concentration of 0.5 U/mL. Prepare this solution fresh before each experiment.

    • pNPG Solution (5 mM): Dissolve pNPG in 0.1 M sodium phosphate buffer (pH 6.8) to a final concentration of 5 mM.

    • Sodium Carbonate Solution (0.1 M): Dissolve sodium carbonate in distilled water to a final concentration of 0.1 M.

    • Test Compound Stock Solution (e.g., 10 mM): Dissolve "Acetamide, 2-(4-quinazolinylthio)-" in DMSO.

    • Acarbose Stock Solution (e.g., 10 mM): Dissolve acarbose in DMSO.

  • Assay in 96-Well Plate:

    • Add 50 µL of 0.1 M sodium phosphate buffer (pH 6.8) to each well.

    • Prepare serial dilutions of the test compound and acarbose in the buffer. Add 20 µL of these diluted solutions to the respective wells.

    • For the control well (100% enzyme activity), add 20 µL of buffer with the same concentration of DMSO as the test compound wells.

    • Add 20 µL of the α-glucosidase solution (0.5 U/mL) to all wells except the blank wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of 5 mM pNPG solution to all wells.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 50 µL of 0.1 M sodium carbonate solution to all wells.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 405 nm using a microplate reader.

  • Calculation of Percentage Inhibition:

    • The percentage of α-glucosidase inhibition is calculated using the following formula:

      Where:

      • A_control is the absorbance of the control (enzyme + buffer + pNPG + DMSO).

      • A_sample is the absorbance of the test sample (enzyme + buffer + pNPG + test compound).

  • IC50 Determination:

    • Plot a graph of percentage inhibition versus the concentration of the test compound.

    • The IC50 value is the concentration of the inhibitor required to inhibit 50% of the enzyme activity, which can be determined from the graph using non-linear regression analysis.

Protocol 2: Kinetic Analysis of Inhibition Mode

This protocol is designed to determine the mode of inhibition (competitive, non-competitive, uncompetitive, or mixed) of "Acetamide, 2-(4-quinazolinylthio)-" on α-glucosidase.

Procedure:

  • Assay Setup:

    • Perform the α-glucosidase assay as described in Protocol 1, with the following modifications:

      • Use varying concentrations of the substrate, pNPG (e.g., 1, 2, 4, 6, 8 mM).

      • For each substrate concentration, run the assay in the absence of the inhibitor (control) and in the presence of at least two different concentrations of the test compound (e.g., 0.5 x IC50 and 1 x IC50).

  • Data Collection:

    • Measure the initial reaction rates (velocity, V) at each substrate and inhibitor concentration. This can be done by taking absorbance readings at multiple time points (e.g., every 5 minutes for 30 minutes) and determining the initial linear rate of p-nitrophenol formation.

  • Data Analysis: Lineweaver-Burk Plot:

    • The Lineweaver-Burk plot is a graphical representation of the Michaelis-Menten equation, plotting the reciprocal of the reaction velocity (1/V) against the reciprocal of the substrate concentration (1/[S]).[5][6]

    • The equation for the Lineweaver-Burk plot is:

      Where:

      • V is the reaction velocity.

      • Vmax is the maximum reaction velocity.

      • Km is the Michaelis-Menten constant.

      • [S] is the substrate concentration.

    • Generate a Lineweaver-Burk plot for the uninhibited reaction and for each inhibitor concentration.

    • Analyze the changes in Vmax (y-intercept) and Km (x-intercept) to determine the mode of inhibition:[7]

      • Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, Km increases).

      • Non-competitive Inhibition: Lines intersect on the x-axis (Vmax decreases, Km is unchanged).

      • Uncompetitive Inhibition: Lines are parallel (both Vmax and Km decrease).

      • Mixed Inhibition: Lines intersect at a point other than the axes (both Vmax and Km are altered).

PART 2: Visualization & Data Presentation

Experimental Workflow

The following diagram illustrates the workflow for the α-glucosidase inhibition assay.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) plate_prep Prepare 96-Well Plate (Add Buffer, Inhibitor/Control) reagents->plate_prep add_enzyme Add α-Glucosidase plate_prep->add_enzyme pre_incubate Pre-incubate (37°C, 15 min) add_enzyme->pre_incubate add_substrate Add pNPG (Substrate) pre_incubate->add_substrate incubate Incubate (37°C, 30 min) add_substrate->incubate stop_reaction Stop Reaction (Na2CO3) incubate->stop_reaction read_absorbance Read Absorbance (405 nm) stop_reaction->read_absorbance calc_inhibition Calculate % Inhibition read_absorbance->calc_inhibition plot_kinetic Kinetic Analysis (Lineweaver-Burk Plot) read_absorbance->plot_kinetic plot_ic50 Determine IC50 calc_inhibition->plot_ic50

Caption: Workflow for α-Glucosidase Inhibition Assay.

Data Summary Table

The following table provides a template for summarizing the experimental results for "Acetamide, 2-(4-quinazolinylthio)-".

CompoundIC50 (µM)Mode of InhibitionVmax (µmol/min)Km (mM)
Acetamide, 2-(4-quinazolinylthio)- [To be determined][To be determined][To be determined][To be determined]
Acarbose (Positive Control) [Literature or experimentally determined value]Competitive[To be determined][To be determined]
Illustrative Lineweaver-Burk Plot

The following diagram illustrates the expected patterns for different modes of enzyme inhibition on a Lineweaver-Burk plot.

lineweaver_burk cluster_lines Inhibition Modes x_axis_start x_axis_end x_axis_start->x_axis_end 1/[S] y_axis_start y_axis_end y_axis_start->y_axis_end 1/V uninhibited_start uninhibited_end uninhibited_start->uninhibited_end Uninhibited competitive_start competitive_end competitive_start->competitive_end Competitive noncompetitive_start noncompetitive_end noncompetitive_start->noncompetitive_end Non-competitive uncompetitive_start uncompetitive_end uncompetitive_start->uncompetitive_end Uncompetitive

Caption: Lineweaver-Burk Plots for Enzyme Inhibition.

PART 3: Scientific Integrity & Logic

Expertise & Experience: The "Why" Behind the Protocol
  • Choice of Enzyme Source: Saccharomyces cerevisiae α-glucosidase is widely used due to its commercial availability, high activity, and well-characterized properties, making it a reliable model for initial screening.

  • pH and Temperature: The assay is performed at pH 6.8 and 37°C to mimic physiological conditions and ensure optimal enzyme activity.

  • Use of a Positive Control: Acarbose, a well-established α-glucosidase inhibitor, is included as a positive control to validate the assay's performance and provide a benchmark for the inhibitory activity of the test compound.

  • DMSO Concentration: The concentration of DMSO, used to dissolve the test compound, should be kept low (typically <1% v/v in the final reaction mixture) to avoid any inhibitory effects on the enzyme.

  • Kinetic Analysis: Determining the mode of inhibition provides valuable insights into the mechanism by which the compound interacts with the enzyme (e.g., binding to the active site or an allosteric site). This information is crucial for structure-activity relationship (SAR) studies and lead optimization in drug discovery.

Trustworthiness: A Self-Validating System

The described protocols incorporate several checkpoints to ensure the reliability and reproducibility of the results:

  • Blank and Control Wells: The inclusion of blank (no enzyme) and control (no inhibitor) wells in each assay plate is essential for correcting for background absorbance and establishing the baseline enzyme activity.

  • Serial Dilutions: Performing the assay with a range of inhibitor concentrations allows for the generation of a dose-response curve and accurate determination of the IC50 value.

  • Replicates: Each experiment should be performed in triplicate to ensure the statistical significance of the results and to identify any outliers.

  • Linearity of Reaction: For kinetic studies, it is critical to measure the initial reaction velocity where the rate of product formation is linear over time.

References

  • Lineweaver, H., & Burk, D. (1934). The Determination of Enzyme Dissociation Constants. Journal of the American Chemical Society, 56(3), 658–666. [Link]

  • Synthesis, Structural Studies, and α-Glucosidase Inhibitory, Antidiabetic, and Antioxidant Activities of 2,3-Dihydroquinazolin-4(1H)-ones Derived from Pyrazol-4-carbaldehyde and Anilines. ACS Omega. [Link]

  • Design, synthesis, and biological evaluation of quinazoline derivatives as α- glucosidase inhibitors. RSC Advances. [Link]

  • Synthesis, Structural Studies, and α-Glucosidase Inhibitory, Antidiabetic, and Antioxidant Activities of 2,3-Dihydroquinazolin-4(1H)-ones Derived from Pyrazol-4-carbaldehyde and Anilines. National Center for Biotechnology Information. [Link]

  • Quinazolin derivatives as emerging alpha-glucosidase inhibitors. European Journal of Chemistry. [Link]

  • Kinetics of α-glucosidase inhibition by different fractions of three species of Labiatae extracts: a new diabetes treatment model. National Center for Biotechnology Information. [Link]

  • Kinetic analysis of α-glucosidase inhibition by compounds 43, 40, and... ResearchGate. [Link]

  • Enzyme Inhibition, Kinetic, and Molecular Docking Studies of α-glucosidase. Bentham Science. [Link]

  • Kinetic analysis of α-glucosidase inhibition by different fractions of Zataria multiflora extract. ResearchGate. [Link]

  • Studying the structure and evaluating α‐glucosidase inhibition of novel acetamide derivatives incorporating 4‐ethyl‐4H‐. Lirias. [Link]

  • In vitro α-glucosidase inhibitory assay. protocols.io. [Link]

  • α-Glucosidase Assay. Roche. [Link]

  • Kinetic analysis of inhibition of α-glucosidase by leaf powder from Morus australis and its component iminosugars. PubMed. [Link]

  • Introduction of new quinolone-2-thio-acetamide-propane hydrazide-benzimidazole derivatives as new α-glucosidase and α-amylase inhibitors. National Center for Biotechnology Information. [Link]

  • Screening of α-Glucosidase Inhibitory Activity from Some Plants of Apocynaceae, Clusiaceae, Euphorbiaceae, and Rubiaceae. National Center for Biotechnology Information. [Link]

  • α-Glucosidase inhibition by flavonoids: an in vitro and in silico structure–activity relationship study. Taylor & Francis Online. [Link]

  • Alpha-glucosidase inhibitor. Wikipedia. [Link]

  • Medications: Alpha-glucosidase Inhibitors. JustInTimeMedicine. [Link]

  • Alpha Glucosidase Inhibitors. National Center for Biotechnology Information. [Link]

  • Alpha-Glucosidase Inhibitors: A Unique Approach to Managing Diabetes. Diabetes Care. [Link]

  • The IC50 values of isolated compounds against α-glucosidase. ResearchGate. [Link]

  • IC 50 values for α-glucosidase and α-amylase inhibitory activities of the plant extracts. ResearchGate. [Link]

  • Alpha-Glucosidase Inhibitor. FPnotebook. [Link]

  • Synthesis and structure–activity relationship studies of benzimidazole-thioquinoline derivatives as α-glucosidase inhibitors. National Center for Biotechnology Information. [Link]

  • Determination of α-glucosidase inhibitory activity from selected Fabaceae plants. Pakistan Journal of Pharmaceutical Sciences. [Link]

Sources

Application Note: Anti-Ulcerogenic Activity of Quinazoline and Acetamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Introduction & Clinical Rationale

Gastrointestinal ulcers—broadly categorized into upper gastrointestinal (peptic) ulcers and lower gastrointestinal inflammatory conditions like Ulcerative Colitis (UC)—remain a significant global health burden. Conventional therapies, such as proton pump inhibitors (e.g., Omeprazole) and corticosteroids (e.g., Dexamethasone), are effective but often accompanied by severe long-term side effects, including bone density reduction, renal impairment, and rebound acid hypersecretion. Furthermore, traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) are notoriously ulcerogenic due to their non-selective inhibition of cyclooxygenase-1 (COX-1), which depletes cytoprotective gastric prostaglandins [3].

In recent years, quinazoline and acetamide scaffolds have emerged as privileged structures in medicinal chemistry. Unlike traditional NSAIDs, specific novel quinazoline and acetamide derivatives exhibit a unique dual-action profile: they possess potent anti-inflammatory properties while simultaneously demonstrating profound anti-ulcerogenic and mucosal-healing activities [1]. This application note synthesizes the mechanistic rationale and provides standardized, self-validating in vivo protocols for evaluating these compounds.

Mechanistic Insights: The Causality of Mucosal Protection

As drug development professionals, understanding why a compound works is as critical as knowing that it works. The anti-ulcerogenic efficacy of quinazoline and acetamide derivatives is not merely a byproduct of acid suppression; it is a complex, multi-pathway cytoprotective mechanism [2]:

  • Selective COX-2 Modulation: Unlike traditional NSAIDs that block COX-1 (leading to gastric damage), optimized quinazoline derivatives selectively modulate COX-2 or downstream inflammatory mediators. This preserves the basal levels of Prostaglandin E2 (PGE2) required for gastric mucus secretion and mucosal blood flow [3].

  • Suppression of Pro-Inflammatory Cytokines: Quinazoline derivatives actively downregulate the expression of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). In the context of ulcerative colitis, this prevents the localized recruitment of neutrophils and macrophages that cause tissue necrosis [2].

  • Oxidative Stress Attenuation: Absolute alcohol and acetic acid induce ulcers primarily through the generation of Reactive Oxygen Species (ROS) and the upregulation of inducible Nitric Oxide Synthase (iNOS). Quinazoline and acetamide derivatives act as potent radical scavengers, maintaining the integrity of the mucosal epithelial barrier [2].

Mechanism Q Quinazoline & Acetamide Derivatives TNF TNF-α & IL-6 Suppression Q->TNF Inhibits COX Selective COX-2 Modulation Q->COX Modulates ROS ROS & iNOS Reduction Q->ROS Scavenges Mucosa Gastric Mucosal Protection TNF->Mucosa Prevents Inflammation COX->Mucosa Maintains PGE2 ROS->Mucosa Prevents Necrosis Healing Ulcer Healing & Tissue Repair Mucosa->Healing

Fig 1: Pharmacological mechanism of quinazoline and acetamide derivatives in ulcer healing.

Quantitative Data Summary: Efficacy Benchmarking

Recent pharmacological screenings have identified specific novel derivatives that significantly outperform standard clinical drugs [1]. For instance:

  • Compound 5: 3-[(4-hydroxy-3-methoxy-benzylidene)-amino]-2-p-tolyl-3H-quinazolin-4-one

  • Compound 6: 2-p-Tolyl-3-[3,4,5-trimethoxy-benzylidene-amino]-3H-quinazolin-4-one

  • Compound 11: 2-(2-Hydroxycarbonylphenylamino)-N-(4-aminosulphonylphenyl) acetamide

The table below summarizes their curative ratios in established in vivo models compared to standard reference drugs.

Treatment Group (Dose)Peptic Ulcer Curative Ratio (%)*Ulcerative Colitis Curative Ratio (%)**
Compound 5 (50 mg/kg)56.00%65.00%
Compound 6 (50 mg/kg)61.70%85.00%
Compound 11 (50 mg/kg)87.10%57.74%
Omeprazole (20 mg/kg)33.30%N/A
Dexamethasone (0.1 mg/kg)N/A< 50.00%

*Model: Absolute Alcohol-Induced Peptic Ulcer in Wistar Rats. **Model: Acetic Acid-Induced Ulcerative Colitis in Wistar Rats.

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols utilize self-validating controls (both negative vehicle controls and positive reference drug controls).

Protocol A: Absolute Alcohol-Induced Peptic Ulcer Model

Rationale: Absolute ethanol causes severe oxidative stress, rapid depletion of gastric mucus, and direct necrosis of the gastric mucosa. It is the gold standard for testing cytoprotective (rather than purely anti-secretory) agents[1].

Reagents & Equipment:

  • Male Wistar rats (150–200 g)

  • Absolute Ethanol (99.9%)

  • Test compounds (Quinazoline/Acetamide derivatives) suspended in 1% Tween 80 or CMC.

  • Omeprazole (Standard reference)

  • Surgical dissection kit and magnifying lens (10x)

Step-by-Step Methodology:

  • Acclimatization & Fasting: Acclimate rats for 7 days in standard conditions. Fast the animals for 24 hours prior to the experiment, allowing free access to water to clear the gastrointestinal tract of food debris.

  • Pre-treatment (Prophylactic Phase): Randomize animals into groups (n=6).

    • Group 1 (Negative Control): Administer vehicle (1% Tween 80) orally.

    • Group 2 (Positive Control): Administer Omeprazole (20 mg/kg) orally.

    • Groups 3+: Administer test compounds (e.g., 50 mg/kg) orally.

  • Ulcer Induction: Exactly 60 minutes post-treatment, administer 1 mL of absolute ethanol orally to all animals. Note: The 60-minute window allows for optimal systemic absorption and localized mucosal coating by the test compounds.

  • Euthanasia & Excision: 60 minutes after ethanol administration, euthanize the animals via cervical dislocation under light anesthesia. Rapidly excise the stomach.

  • Macroscopic Evaluation: Open the stomach along the greater curvature. Wash gently with cold saline (0.9% NaCl) to remove blood clots.

  • Scoring (Ulcer Index): Examine the gastric mucosa under a 10x magnifying lens. Measure the length of each lesion (mm). The Ulcer Index (UI) is calculated as the sum of the lengths of all lesions for each stomach.

  • Curative Ratio Calculation: Curative Ratio (%) = [(UI of Control - UI of Treated) / UI of Control] x 100

Protocol B: Acetic Acid-Induced Ulcerative Colitis Model

Rationale: Intrarectal administration of acetic acid causes localized mucosal inflammation, hemorrhage, and ulceration that closely mimics the histological and biochemical features of human clinical ulcerative colitis [1].

Step-by-Step Methodology:

  • Preparation: Fast male Wistar rats for 24 hours.

  • Treatment: Administer test compounds (50 mg/kg), vehicle, or Dexamethasone (0.1 mg/kg) orally for 3 consecutive days prior to induction.

  • Induction: On day 4, anesthetize the rats lightly. Insert a flexible polyurethane catheter (2 mm diameter) intrarectally up to 8 cm into the colon.

  • Acid Administration: Instill 2 mL of 3% (v/v) acetic acid solution in saline through the catheter. Maintain the rat in a head-down position for 30 seconds to prevent leakage.

  • Evaluation: Euthanize the animals 24 hours post-induction. Excise the distal 8 cm of the colon, open longitudinally, and wash with cold saline.

  • Assessment: Weigh the colon segment (an increase in weight indicates edema/inflammation) and score the macroscopic mucosal damage to calculate the UC Curative Ratio.

Workflow A Animal Fasting (24h) B Oral Administration of Test Compounds A->B C Ulcer Induction (Ethanol or Acetic Acid) B->C D Euthanasia & Tissue Excision C->D E Macroscopic Scoring (Ulcer Index) D->E F Biochemical & Histological Assays D->F

Fig 2: Standardized in vivo workflow for evaluating anti-ulcerogenic activity.

Conclusion & Future Directions

The integration of quinazoline and acetamide moieties represents a paradigm shift in the design of gastrointestinal-safe anti-inflammatory agents. By shifting the mechanism of action away from non-selective COX-1 inhibition and towards targeted cytokine suppression and ROS scavenging, researchers can develop therapeutics that actively heal the gastric and colonic mucosa. Future drug development should focus on optimizing the pharmacokinetic profiles of these derivatives and validating their efficacy in chronic, long-term in vivo models.

References

  • Alasmary, F. A., Awaad, A. S., Alafeefy, A. M., El-Meligy, R. M., & Alqasoumi, S. I. (2018). Novel quinazoline and acetamide derivatives as safe anti-ulcerogenic agent and anti-ulcerative colitis activity. Saudi Pharmaceutical Journal, 26(1), 138-143. Available at:[Link]

  • Kumar, S., & Singh, B. (2019). Presence of pyrroloquinazoline alkaloid in Adhatoda vasica attenuates inflammatory response through the downregulation of pro-inflammatory mediators in LPS stimulated RAW 264.7 macrophages. BioImpacts, 9(4), 237-246. Available at:[Link]

  • Wang, X., et al. (2022). NSAID-Associated Small Intestinal Injury: An Overview From Animal Model Development to Pathogenesis, Treatment, and Prevention. Frontiers in Pharmacology, 13, 846501. Available at:[Link]

Application Notes and Protocols for "Acetamide, 2-(4-quinazolinylthio)-" Derivatives as Anti-SARS-CoV-2 Agents

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

I. Introduction: The Quinazoline Scaffold as a Privileged Structure in Antiviral Drug Discovery

The relentless global challenge posed by the SARS-CoV-2 pandemic has necessitated an urgent and multifaceted approach to the discovery and development of effective antiviral therapeutics. Among the myriad of chemical scaffolds investigated, the quinazoline and quinazolinone cores have emerged as "privileged structures" in medicinal chemistry.[1] These heterocyclic systems are prominent in numerous compounds exhibiting a wide spectrum of biological activities, including antiviral properties against various RNA viruses.[1] This has led to a focused exploration of quinazoline derivatives as potential inhibitors of key SARS-CoV-2 viral proteins.

Recent studies have highlighted the potential of "Acetamide, 2-(4-quinazolinylthio)-" derivatives as a promising class of anti-SARS-CoV-2 agents. These compounds have been investigated for their ability to inhibit crucial viral enzymes, thereby disrupting the viral life cycle. This document serves as a comprehensive guide for researchers, providing detailed application notes and experimental protocols for the evaluation of these derivatives as potential SARS-CoV-2 inhibitors. The focus will be on the rationale behind experimental design, ensuring scientific integrity and providing a foundation for further drug development efforts.

II. Rationale for Targeting SARS-CoV-2 with Quinazoline Derivatives

The life cycle of SARS-CoV-2 is critically dependent on several viral proteins that are essential for its replication and propagation. These proteins represent prime targets for antiviral drug development. Quinazoline and quinazolinone derivatives have been reported to inhibit key SARS-CoV-2 enzymes, including the main protease (Mpro or 3CLpro) and the papain-like protease (PLpro).[1][2][3] Additionally, some quinoline and quinazoline derivatives have demonstrated the ability to inhibit the viral RNA-dependent RNA polymerase (RdRp), another crucial enzyme for viral genome replication.[4][5]

  • Main Protease (Mpro/3CLpro): This enzyme is a cysteine protease that plays an indispensable role in the viral replication process by cleaving the viral polyproteins into functional non-structural proteins.[1] Its structure and function are highly conserved among coronaviruses, making it an attractive target for broad-spectrum antiviral agents.[1] Inhibition of Mpro is expected to block viral replication.

  • Papain-Like Protease (PLpro): PLpro is another essential cysteine protease of SARS-CoV-2. It is responsible for cleaving the N-terminal end of the viral polyprotein.[3][6] Furthermore, PLpro is implicated in the virus's ability to evade the host's innate immune response by deubiquitinating and deISGylating host cell proteins.[6] Dual inhibition of both its proteolytic and deubiquitinating activities is a highly sought-after therapeutic strategy.

  • RNA-dependent RNA Polymerase (RdRp): RdRp is the central enzyme responsible for the replication of the viral RNA genome.[4][5] Its inhibition directly halts the synthesis of new viral RNA, thereby preventing the production of new virus particles.

The "Acetamide, 2-(4-quinazolinylthio)-" scaffold provides a versatile platform for chemical modifications, allowing for the optimization of binding to the active sites of these viral enzymes. The thioether linkage and the acetamide group can be readily functionalized to enhance potency, selectivity, and pharmacokinetic properties.

III. Synthesis of "Acetamide, 2-(4-quinazolinylthio)-" Derivatives

The synthesis of this class of compounds typically follows a multi-step sequence, starting from readily available precursors. The general synthetic route involves the initial formation of a 2-thioxo-quinazolin-4(3H)-one core, followed by S-alkylation with an appropriate chloroacetamide derivative.

A general synthetic scheme is as follows:

  • Formation of 2-Thioxo-3-aryl-quinazolin-4(3H)-ones: This is often achieved by reacting anthranilic acid with an appropriate aryl isothiocyanate.

  • S-alkylation with Ethyl Chloroacetate: The resulting 2-thioxo-3-aryl-quinazolin-4(3H)-one is then reacted with ethyl chloroacetate in the presence of a base (e.g., anhydrous potassium carbonate) in a suitable solvent like DMF to yield the corresponding ethyl 2-((4-oxo-3-aryl-3,4-dihydroquinazolin-2-yl)thio)acetate.

  • Hydrazinolysis: The ethyl ester is then converted to the corresponding acetohydrazide by reacting it with hydrazine hydrate in an alcoholic solvent.[7]

  • Formation of the Final Acetamide Derivatives: The acetohydrazide can then be reacted with various electrophiles to generate a library of "Acetamide, 2-(4-quinazolinylthio)-" derivatives. For instance, reaction with isothiocyanates can yield thiosemicarbazides, which can be further cyclized.[7]

The structural integrity and purity of the synthesized compounds must be rigorously confirmed using standard analytical techniques such as IR, 1H-NMR, 13C-NMR, and HR-MS.

IV. Experimental Protocols for Antiviral Evaluation

A systematic evaluation of the antiviral potential of the synthesized derivatives involves a series of in vitro assays. It is crucial to perform these assays in a step-wise manner, starting from enzymatic assays to cell-based antiviral assays, while concurrently evaluating cytotoxicity.

A. In Vitro Enzymatic Inhibition Assays

The direct inhibitory effect of the compounds on the target viral enzymes should be quantified.

A fluorescence resonance energy transfer (FRET) assay is a commonly used method to measure Mpro activity.[8]

Principle: The assay utilizes a fluorogenic peptide substrate that contains a cleavage site for Mpro, flanked by a fluorophore and a quencher. In the intact substrate, the fluorescence is quenched. Upon cleavage by Mpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence intensity. The rate of this increase is proportional to the enzyme's activity.

Protocol:

  • Reagents and Materials:

    • Recombinant SARS-CoV-2 Mpro[9][10]

    • FRET peptide substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)

    • Assay buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

    • Test compounds dissolved in DMSO

    • Positive control inhibitor (e.g., GC376)

    • 384-well black plates

    • Fluorescence plate reader

  • Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In a 384-well plate, add 1 µL of the compound solution to each well. c. Add 20 µL of Mpro solution (final concentration ~0.5 µM) to each well and incubate for 30 minutes at room temperature. d. Initiate the reaction by adding 20 µL of the FRET substrate solution (final concentration ~20 µM). e. Immediately measure the fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) every minute for 30-60 minutes at 37°C. f. Calculate the initial velocity of the reaction for each compound concentration. g. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

A similar fluorescence-based assay can be used to assess PLpro inhibition.[3][11]

Principle: This assay uses a fluorogenic substrate containing the recognition sequence for PLpro (e.g., Ubiquitin-AMC or a peptide substrate like LKGGAMC).[3] Cleavage of the substrate by PLpro releases the fluorescent AMC (7-amino-4-methylcoumarin) molecule, leading to an increase in fluorescence.

Protocol:

  • Reagents and Materials:

    • Recombinant SARS-CoV-2 PLpro[6][11]

    • Fluorogenic substrate (e.g., Z-RLRGG-AMC)

    • Assay buffer: 50 mM HEPES (pH 7.5), 0.1 mg/mL BSA, 5 mM DTT

    • Test compounds dissolved in DMSO

    • Positive control inhibitor (e.g., GRL0617)

    • 384-well black plates

    • Fluorescence plate reader

  • Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In a 384-well plate, add 1 µL of the compound solution to each well. c. Add 20 µL of PLpro solution (final concentration ~50 nM) to each well and incubate for 15 minutes at 37°C. d. Initiate the reaction by adding 20 µL of the substrate solution (final concentration ~10 µM). e. Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) every minute for 30 minutes at 37°C. f. Calculate the initial velocity and determine the IC50 values as described for the Mpro assay.

B. Cell-Based Antiviral Activity Assay

This assay evaluates the ability of the compounds to inhibit viral replication in a cellular context.

Principle: The cytopathic effect (CPE) caused by SARS-CoV-2 infection in susceptible cell lines (e.g., Vero E6) is measured. Antiviral compounds will protect the cells from virus-induced death, and this protection can be quantified using a cell viability assay.[12]

Protocol:

  • Reagents and Materials:

    • Vero E6 cells

    • SARS-CoV-2 (e.g., USA-WA1/2020 isolate)

    • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 2% fetal bovine serum (FBS) and antibiotics

    • Test compounds dissolved in DMSO

    • Positive control antiviral (e.g., Remdesivir)

    • 96-well plates

    • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or Crystal Violet staining)[12]

    • BSL-3 facility

  • Procedure: a. Seed Vero E6 cells in 96-well plates and incubate overnight to form a confluent monolayer. b. Prepare serial dilutions of the test compounds in DMEM with 2% FBS. c. Remove the culture medium from the cells and add the compound dilutions. d. Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.05. e. Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator. f. After the incubation period, assess cell viability using a chosen method. For Crystal Violet staining, fix the cells with formaldehyde, stain with crystal violet, and then solubilize the dye to measure absorbance.[12] g. Determine the EC50 (50% effective concentration) by plotting the percentage of cell protection against the logarithm of the compound concentration.

C. Cytotoxicity Assay

It is imperative to assess the toxicity of the compounds to the host cells to ensure that the observed antiviral activity is not due to a general cytotoxic effect.[13][14]

Principle: The viability of uninfected cells is measured after treatment with the test compounds at the same concentrations used in the antiviral assay.[15]

Protocol:

  • Reagents and Materials:

    • Vero E6 cells

    • DMEM with 10% FBS and antibiotics

    • Test compounds dissolved in DMSO

    • 96-well plates

    • Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)[14]

  • Procedure: a. Seed Vero E6 cells in 96-well plates as for the antiviral assay. b. Add serial dilutions of the test compounds to the cells. c. Incubate for the same duration as the antiviral assay (48-72 hours). d. Measure cell viability using the chosen reagent. e. Determine the CC50 (50% cytotoxic concentration) by plotting the percentage of cell viability against the logarithm of the compound concentration.

D. Data Analysis and Interpretation

The primary endpoints of these assays are the IC50, EC50, and CC50 values.

  • IC50 (50% Inhibitory Concentration): The concentration of a compound that inhibits the activity of a target enzyme by 50%.

  • EC50 (50% Effective Concentration): The concentration of a compound that provides 50% protection against virus-induced CPE.

  • CC50 (50% Cytotoxic Concentration): The concentration of a compound that reduces the viability of uninfected cells by 50%.

A crucial parameter to calculate is the Selectivity Index (SI) , which is the ratio of the CC50 to the EC50 (SI = CC50 / EC50). A higher SI value indicates a more favorable therapeutic window, as it suggests that the compound is effective against the virus at concentrations that are not toxic to the host cells.

V. Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: In Vitro Antiviral Activity and Cytotoxicity of "Acetamide, 2-(4-quinazolinylthio)-" Derivatives

Compound IDMpro IC50 (µM)PLpro IC50 (µM)Antiviral EC50 (µM)Cytotoxicity CC50 (µM)Selectivity Index (SI)
Derivative 1
Derivative 2
...
Remdesivir

VI. Visualization of Experimental Workflow

A clear understanding of the experimental workflow is essential for reproducible research.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_evaluation Antiviral Evaluation Cascade cluster_analysis Data Analysis cluster_conclusion Outcome synthesis Synthesis of 'Acetamide, 2-(4-quinazolinylthio)-' Derivatives characterization Structural Characterization (NMR, MS, IR) synthesis->characterization enzymatic In Vitro Enzymatic Assays (Mpro & PLpro) characterization->enzymatic cell_based Cell-Based Antiviral Assay (SARS-CoV-2 Infection) enzymatic->cell_based Promising Hits cytotoxicity Cytotoxicity Assay (Uninfected Cells) data_analysis Determination of IC50, EC50, CC50 cell_based->data_analysis cytotoxicity->data_analysis si_calculation Calculation of Selectivity Index (SI) data_analysis->si_calculation conclusion Identification of Lead Compounds si_calculation->conclusion

Caption: Workflow for the synthesis and antiviral evaluation of "Acetamide, 2-(4-quinazolinylthio)-" derivatives.

VII. Mechanistic Insights and Structure-Activity Relationships (SAR)

The data generated from these assays will provide valuable insights into the mechanism of action and the structure-activity relationships of this class of compounds. By comparing the activity of different derivatives, researchers can identify key structural features that are important for antiviral activity and low cytotoxicity. This information is crucial for the rational design of more potent and selective inhibitors.

For example, modifications to the aryl group at the 3-position of the quinazoline ring or the substituent on the acetamide nitrogen can significantly impact the compound's interaction with the target enzyme's binding pocket. Molecular docking and simulation studies can further elucidate these interactions at an atomic level.[1]

VIII. Conclusion and Future Directions

The "Acetamide, 2-(4-quinazolinylthio)-" scaffold represents a promising starting point for the development of novel anti-SARS-CoV-2 agents. The protocols outlined in this document provide a robust framework for the systematic evaluation of these compounds. Promising candidates identified through this workflow can then be advanced to more complex studies, including mechanism of action elucidation, resistance profiling, and in vivo efficacy studies in animal models of SARS-CoV-2 infection. The ultimate goal is to translate these preclinical findings into effective therapeutics to combat the ongoing threat of COVID-19 and future coronavirus outbreaks.

IX. References

  • Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay. STAR Protocols. Available at: [Link]

  • Zhao, J., et al. (2021). Quinoline and Quinazoline Derivatives Inhibit Viral RNA Synthesis by SARS-CoV-2 RdRp. ACS Infectious Diseases. Available at: [Link]

  • Quinoline and Quinazoline Derivatives Inhibit Viral RNA Synthesis by SARS-CoV-2 RdRp. National Center for Biotechnology Information. Available at: [Link]

  • Understanding Cytotoxicity. Virology Research Services. Available at: [Link]

  • Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay. ResearchGate. Available at: [Link]

  • Cytotoxicity Screening Assay - Paired with Antiviral Assays. Protocols.io. Available at: [Link]

  • SARS-CoV-2 Main Protease (Mpro) Fluorescence Dose Response. Protocols.io. Available at: [Link]

  • Ansari, M. F., et al. (2023). Synthesis, in silico and in vitro studies of novel quinazolinone derivatives as potential SARS-CoV-2 3CLpro inhibitors. Arabian Journal of Chemistry. Available at: [Link]

  • The inhibition potential of quinazoline derivatives QZ4 to SARS-CoV-2 main protease 3CLpro. ResearchGate. Available at: [Link]

  • Basilicata, M. G., et al. (2020). New Anti SARS-Cov-2 Targets for Quinoline Derivatives Chloroquine and Hydroxychloroquine. Molecules. Available at: [Link]

  • Fluorogenic in vitro activity assay for the main protease Mpro from SARS-CoV-2 and its adaptation to the identification of inhibitors. ResearchGate. Available at: [Link]

  • Yang, M., et al. (2022). Protocol to identify flavonoid antagonists of the SARS-CoV-2 main protease. STAR Protocols. Available at: [Link]

  • Gowans, E. J., et al. (2021). Simple rapid in vitro screening method for SARS-CoV-2 anti-virals that identifies potential cytomorbidity-associated false positives. Virology Journal. Available at: [Link]

  • Discovery of Novel and Highly Potent Inhibitors of SARS CoV-2 Papain-Like Protease Through Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, Molecular Dynamics Simulations, and Biological Evaluation. Frontiers in Chemistry. Available at: [Link]

  • Anti‐SARS‐CoV‐2 Inhibitory Profile of New Quinoline Compounds in Cell Culture‐Based Infection Models. ChemistryOpen. Available at: [Link]

  • Lee, J. Y., et al. (2022). Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties. Molecules. Available at: [Link]

  • Cytotoxicity Assays: How We Test Cell Viability. YouTube. Available at: [Link]

  • Protocol for production and characterization of SARS-CoV-2 PLpro in Escherichia coli. STAR Protocols. Available at: [Link]

  • Synthesis, in silico and in vitro studies of novel quinazolinone derivatives as potential SARS-CoV-2 3CLpro inhibitors. National University of Science and Technology. Available at: [Link]

  • Protocol for in vitro fluorescence assay of papain-like protease and cell-based immunofluorescence assay of coronavirus infection. STAR Protocols. Available at: [Link]

  • Mahmoud, M. R., et al. (2012). Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. American Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of acetamides bearing 3-aryl-3,4-dihydroquinazolin-4-one and 2-thioxothiazolidin-4-one moieties as novel derivatives. Vietnam Journal of Science, Technology and Engineering. Available at: [Link]

  • Synthesis and anticonvulsant activity of new derivatives of 2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide. ResearchGate. Available at: [Link]

  • A Cell-Based Papain-like Protease (PLpro) Activity Assay for Rapid Detection of Active SARS-CoV-2 In. medRxiv. Available at: [Link]

  • Quinazolinone-1,2,3-triazole-acetamide conjugates as potent α-glucosidase inhibitors: synthesis, enzyme inhibition, kinetic analysis, and molecular docking study. RSC Advances. Available at: [Link]

  • SYNTHESIS AND ANXIOLYTIC ACTIVITY OF 2-METHYL-3-AMINO-4- QUINAZOLINONE ACETAMIDE DERIVATIVES. ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols for Evaluating the Anti-leishmanial Efficacy of Quinazolinone-Based Acetamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Gemini, Senior Application Scientist

Introduction: Leishmaniasis, a neglected tropical disease caused by protozoan parasites of the genus Leishmania, presents a significant global health burden. The limitations of current therapies, such as drug resistance and toxicity, necessitate the discovery of novel and effective anti-leishmanial agents.[1][2][3] Quinazolinone-based compounds have emerged as a promising class of heterocyclic molecules with a wide range of pharmacological activities, including anti-leishmanial properties.[1][2][3][4][5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of quinazolinone-based acetamide derivatives for their anti-leishmanial efficacy. These notes detail the underlying scientific principles, step-by-step experimental protocols, and data interpretation strategies essential for robust and reproducible findings.

Overview of Quinazolinone-Based Acetamide Derivatives as Anti-leishmanial Agents

Quinazolinone-based acetamide derivatives have demonstrated significant activity against both the extracellular promastigote and intracellular amastigote stages of Leishmania donovani, the causative agent of visceral leishmaniasis.[6][7] Certain lead compounds have shown the ability to reduce organ parasite burden in animal models by over 85% through oral administration.[6][7] The proposed mechanisms of action for these derivatives are multifaceted, involving both direct effects on the parasite and modulation of the host immune response.[6]

Proposed Mechanisms of Action:
  • Parasite-Directed Effects: In silico docking studies and subsequent experimental validation suggest that some derivatives may inhibit essential parasite enzymes, such as prolyl-tRNA synthetase.[6] This inhibition leads to amino acid starvation, G1 cell cycle arrest, and ultimately, autophagy-mediated programmed cell death of the parasite.[6]

  • Host-Directed Effects: These compounds can also modulate the host's immune response to be more effective at clearing the parasite. Mechanistic studies have revealed the inhibition of the PI3K/Akt/CREB signaling pathway in host macrophages, which results in a decrease in the immunosuppressive cytokine IL-10 and an increase in the host-protective cytokine IL-12.[6] This promotes a Th1-type immune response, which is crucial for controlling Leishmania infection.[6]

Visualizing the Drug Discovery Workflow

The following diagram outlines the general workflow for screening and evaluating quinazolinone-based acetamide derivatives for their anti-leishmanial potential.

workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Efficacy cluster_moa Mechanism of Action Studies synthesis Synthesis of Quinazolinone- based Acetamide Derivatives characterization Structural Characterization (NMR, IR, Mass Spec) synthesis->characterization promastigote_assay Promastigote Viability Assay (IC50 Determination) characterization->promastigote_assay Screening amastigote_assay Intracellular Amastigote Assay (IC50 Determination) promastigote_assay->amastigote_assay cytotoxicity_assay Macrophage Cytotoxicity Assay (CC50 & Selectivity Index) amastigote_assay->cytotoxicity_assay animal_model Infection of Animal Model (e.g., BALB/c mice) cytotoxicity_assay->animal_model Lead Compound Selection treatment Treatment with Lead Compounds animal_model->treatment parasite_burden Determination of Parasite Burden (Spleen, Liver) treatment->parasite_burden moa Biochemical & Cellular Assays (e.g., Enzyme Inhibition, Cytokine Profiling) parasite_burden->moa Further Investigation

Caption: Workflow for Anti-leishmanial Drug Discovery.

Experimental Protocols

Synthesis of Quinazolinone-Based Acetamide Derivatives

The synthesis of these derivatives typically involves multi-step reactions. A general approach involves the cyclization of anthranilic acid derivatives to form the quinazolinone core, followed by condensation and other reactions to introduce the acetamide side chain and other substituents.[1][3][5] For specific synthesis schemes and reaction conditions, it is imperative to consult the primary literature.[1][3][5]

In Vitro Anti-leishmanial Assays

In vitro screening is a critical first step to identify promising compounds.[8][9] These assays evaluate the direct effect of the compounds on the parasite at different life stages.

This assay determines the 50% inhibitory concentration (IC50) of the compounds against the motile, extracellular promastigote form of Leishmania.

Principle: The viability of promastigotes is assessed using colorimetric methods like the MTT or resazurin reduction assay. Viable cells metabolize the reagent, producing a colored product that can be quantified spectrophotometrically.[10][11]

Step-by-Step Methodology:

  • Parasite Culture: Culture Leishmania donovani promastigotes in M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) at 26°C.[12] Maintain the parasites in the logarithmic growth phase.

  • Compound Preparation: Dissolve the synthesized quinazolinone-based acetamide derivatives in dimethyl sulfoxide (DMSO) to prepare stock solutions. Further dilute with culture medium to achieve the desired test concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Assay Setup: In a 96-well plate, add 100 µL of promastigote suspension (1 x 10^6 cells/mL) to each well.

  • Compound Addition: Add 100 µL of the diluted compound solutions in triplicate to the respective wells. Include a positive control (e.g., Amphotericin B or miltefosine) and a negative control (medium with DMSO).

  • Incubation: Incubate the plate at 26°C for 72 hours.

  • Viability Assessment (MTT Assay):

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 26°C.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration compared to the negative control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

This assay is more clinically relevant as it evaluates the efficacy of the compounds against the intracellular amastigote form of the parasite, which is the stage responsible for disease in the mammalian host.[8][9]

Principle: Macrophages are infected with Leishmania promastigotes, which then differentiate into amastigotes. The ability of the test compounds to reduce the number of intracellular amastigotes is quantified.

Step-by-Step Methodology:

  • Macrophage Culture: Seed murine macrophage cell line (e.g., J774A.1 or THP-1) in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight at 37°C in a 5% CO2 incubator.[12][13]

  • Parasite Infection: Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of 10:1.[12]

  • Incubation: Incubate the infected cells for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

  • Removal of Extracellular Parasites: Wash the wells with warm PBS to remove non-phagocytosed promastigotes.

  • Compound Treatment: Add fresh medium containing serial dilutions of the test compounds to the infected macrophages.

  • Incubation: Incubate the plate for another 48-72 hours at 37°C in a 5% CO2 incubator.

  • Quantification of Intracellular Amastigotes:

    • Fix the cells with methanol.

    • Stain with Giemsa stain.

    • Count the number of amastigotes per 100 macrophages under a light microscope.

  • Data Analysis: Calculate the percentage of reduction in the number of amastigotes per macrophage for each compound concentration compared to the untreated control. Determine the IC50 value as described for the promastigote assay.

This assay is crucial to determine the selectivity of the compounds. An ideal anti-leishmanial agent should be highly toxic to the parasite but have minimal toxicity to the host cells.

Principle: The viability of macrophages is assessed using the same colorimetric methods (MTT or resazurin) as the promastigote assay.

Step-by-Step Methodology:

  • Cell Culture: Seed macrophages in a 96-well plate as described for the amastigote assay.

  • Compound Treatment: Add serial dilutions of the test compounds to the uninfected macrophages.

  • Incubation: Incubate for 72 hours at 37°C in a 5% CO2 incubator.

  • Viability Assessment: Perform the MTT or resazurin assay as described for the promastigote assay.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) value. The Selectivity Index (SI) is then calculated as the ratio of CC50 to the IC50 against amastigotes (SI = CC50 / IC50).[12] A higher SI value indicates greater selectivity of the compound for the parasite.

In Vivo Efficacy Studies

In vivo studies are essential to evaluate the efficacy of lead compounds in a whole-organism system.[8][14]

Principle: BALB/c mice are a commonly used and susceptible model for visceral leishmaniasis.[8][14] The efficacy of the treatment is determined by the reduction in parasite burden in the spleen and liver.

Step-by-Step Methodology:

  • Animal Infection: Infect female BALB/c mice (6-8 weeks old) intravenously with 1 x 10^7 amastigotes isolated from the spleen of an infected donor hamster.

  • Treatment: After a pre-patent period (e.g., 2-4 weeks post-infection), treat the mice with the test compounds orally or intraperitoneally for a specified duration (e.g., 5-10 consecutive days).[15]

  • Assessment of Parasite Burden:

    • At the end of the treatment period, euthanize the mice.

    • Aseptically remove the spleen and liver and weigh them.

    • Prepare tissue homogenates and make Giemsa-stained smears.

    • Determine the parasite burden by counting the number of amastigotes per 1000 host cell nuclei.

    • Express the parasite burden as Leishman-Donovan Units (LDU), calculated as: LDU = (number of amastigotes / number of host cell nuclei) x organ weight (in mg).

  • Data Analysis: Calculate the percentage of inhibition of parasite burden in the treated groups compared to the untreated control group.

Data Summary: In Vitro Efficacy of Lead Compounds

The following table summarizes the reported in vitro activity of representative quinazolinone-based acetamide derivatives.[6][7]

CompoundPromastigote IC50 (µM)Amastigote IC50 (µM)
F125.76 ± 0.846.02 ± 0.52
F273.39 ± 0.853.55 ± 0.22
F308.26 ± 1.236.23 ± 0.13

Visualizing the Proposed Mechanism of Action

This diagram illustrates the dual mechanism of action of a lead quinazolinone-based acetamide derivative (F27).

moa cluster_parasite Leishmania Parasite cluster_macrophage Host Macrophage F27_parasite Compound F27 tRNA_synthetase Prolyl-tRNA Synthetase F27_parasite->tRNA_synthetase Inhibits amino_acid_starvation Amino Acid Starvation tRNA_synthetase->amino_acid_starvation Leads to cell_cycle_arrest G1 Cell Cycle Arrest amino_acid_starvation->cell_cycle_arrest autophagy Autophagy-mediated Programmed Cell Death cell_cycle_arrest->autophagy F27_macrophage Compound F27 PI3K_Akt PI3K/Akt/CREB Axis F27_macrophage->PI3K_Akt Inhibits IL10 IL-10 (Immunosuppressive) PI3K_Akt->IL10 Decreases IL12 IL-12 (Host-protective) PI3K_Akt->IL12 Increases Th1_response Enhanced Th1 Response IL12->Th1_response

Caption: Dual Mechanism of Action of Compound F27.

Conclusion and Future Directions

The quinazolinone-based acetamide derivatives represent a promising scaffold for the development of new anti-leishmanial drugs. The protocols outlined in this document provide a robust framework for the systematic evaluation of these compounds, from initial in vitro screening to in vivo efficacy studies. Future research should focus on optimizing the lead compounds to improve their potency and pharmacokinetic properties, as well as further elucidating their mechanisms of action to identify potential combination therapies.

References

  • Ansari, A., Seth, A., Dutta, M., Qamar, T., Katiyar, S., Jaiswal, A. K., ... & Kar, S. (2023). Discovery, SAR and mechanistic studies of quinazolinone-based acetamide derivatives in experimental visceral leishmaniasis. European Journal of Medicinal Chemistry, 257, 115524. [Link]

  • Gedif, M., Getahun, K., & Hymete, A. (2014). Synthesis and antileishmanial evaluation of some 2,3-disubstituted-4(3H)-quinazolinone derivatives. BMC Research Notes, 7, 653. [Link]

  • Gupta, S., & Natesan, S. K. (2007). Visceral leishmaniasis: Experimental models for drug discovery. Journal of Postgraduate Medicine, 53(2), 117. [Link]

  • Ansari, A., Seth, A., Dutta, M., Qamar, T., Katiyar, S., Jaiswal, A. K., ... & Kar, S. (2023). Discovery, SAR and mechanistic studies of quinazolinone-based acetamide derivatives in experimental visceral leishmaniasis. Request PDF. [Link]

  • Romero, A. H., Dolzhenko, A. V., & Dolzhenko, A. V. (2018). 2-Aryl-quinazolin-4 (3H)-ones as an inhibitor of leishmania folate pathway: In vitro biological evaluation, mechanism studies and molecular docking. Bioorganic chemistry, 84, 102-112. [Link]

  • Ahmad, I., Ahmad, S., Khan, A., & Ali, S. (2022). 2, 3-Dihydroquinazolin-4 (1H)-one as a New Class of Anti-Leishmanial Agents: A Combined Experimental and Computational Study. Crystals, 12(1), 44. [Link]

  • Gedif, M., Getahun, K., & Hymete, A. (2014). Synthesis and antileishmanial evaluation of some 2, 3-disubstituted-4 (3H)-quinazolinone derivatives. BMC research notes, 7(1), 1-8. [Link]

  • van den Bogaart, E., Schoone, G. J., & Schallig, H. D. (2015). A review: the current in vivo models for the discovery and utility of new anti-leishmanial drugs targeting cutaneous leishmaniasis. Parasitology, 142(12), 1459-1470. [Link]

  • Koukoura, A., Niarros, O., & Kostomitsopoulos, N. (2020). In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values. Bio-protocol, 10(14), e3683. [Link]

  • Ferreira, R. S., & de Andrade, S. F. (2021). Evolution of the Quinoline Scaffold for the Treatment of Leishmaniasis: A Structural Perspective. Pharmaceuticals, 14(10), 1045. [Link]

  • Kumar, A., & Singh, R. K. (2021). Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. RSC advances, 11(2), 1146-1177. [Link]

  • Singh, T., & Sharma, D. (2021). Antileishmanial Drug Discovery: Synthetic Methods, Chemical Characteristics, and Biological Potential of Quinazolines and its Derivatives. ResearchGate. [Link]

  • Gedif, M., Getahun, K., & Hymete, A. (2014). Synthesis and antileishmanial evaluation of some 2,3-disubstituted-4(3H)-quinazolinone derivatives. Scilit. [Link]

  • Yilmaz, M., & Ozturk, G. (2025). Design, Synthesis, and Evaluation of Novel Quinazolin-4(3H)-One Derivatives: Anti-Leishmanial Activity, Selectivity, and Molecular Docking Insights. Journal of Biochemical and Molecular Toxicology, 39(6), e70309. [Link]

  • L-F-Peña, J., Gabarró, F., & Gómez-Pérez, V. (2021). Ex Vivo Phenotypic Screening of Two Small Repurposing Drug Collections Identifies Nifuratel as a Potential New Treatment against Visceral and Cutaneous Leishmaniasis. ACS infectious diseases, 7(8), 2469-2480. [Link]

  • Annang, F., & McCall, L. I. (2018). Whole-mouse in vivo bioluminescence imaging applied to drug screening against Leishmania infantum: a reliable method to evaluate efficacy and optimize treatment regimens. bioRxiv. [Link]

  • Jain, P., & Aher, R. B. (2014). Antileishmanial activity of a series of N2, N4-disubstituted quinazoline-2, 4-diamines. Journal of medicinal chemistry, 57(12), 5237-5249. [Link]

  • Gupta, S., & Natesan, S. K. (2007). Visceral leishmaniasis: Experimental models for drug discovery. ResearchGate. [Link]

  • de Oliveira, A. C. S., & de Souza, C. C. (2023). In Vitro and Ultrastructural Evaluation of the Cytotoxic and Antileishmanial Activities of Thiosemicarbazone Compounds Against Promastigotes and Axenic Amastigotes of Leishmania infantum. MDPI. [Link]

  • Tegazzini, D., Díaz, R., & Aguilar, F. (2015). A replicative in vitro assay for drug discovery against Leishmania donovani. Antimicrobial agents and chemotherapy, 59(11), 6783-6794. [Link]

  • da Silva, A. C., & de Faria, R. M. (2021). In vitro and in vivo antileishmanial activity of β-acetyl-digitoxin, a cardenolide of Digitalis lanata potentially useful to treat visceral leishmaniasis. Parasite, 28, 33. [Link]

  • Singh, A. K., & Dube, A. (2020). In vitro evaluation of antileishmanial activity of computationally screened compounds against ascorbate peroxidase to combat amphotericin B drug resistance. Antimicrobial agents and chemotherapy, 64(2), e01550-19. [Link]

Sources

Application Note: Cytotoxicity Profiling of Acetamide, 2-(4-quinazolinylthio)- Scaffolds in Cancer Cell Models

[1]

Abstract & Introduction

Acetamide, 2-(4-quinazolinylthio)- (CAS: 70011-89-1), hereafter referred to as AQT-1 , represents a privileged scaffold in medicinal chemistry. Quinazoline derivatives are historically significant as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases. The thioacetamide linkage provides a flexible hinge region that often facilitates binding to the ATP-binding pocket of these kinases, disrupting downstream oncogenic signaling (RAS/RAF/MEK/ERK and PI3K/Akt pathways).

This Application Note provides a rigorous, standardized workflow for evaluating the cytotoxic efficacy of AQT-1 and its functionalized derivatives. Unlike generic toxicity screens, this protocol is tailored to the physicochemical properties of quinazolines (hydrophobicity) and their specific mode of action (cytostasis followed by apoptosis).

Key Biological Context:

  • Primary Target: EGFR (ErbB1) and VEGFR-2.

  • Mechanism of Cell Death: Intrinsic mitochondrial apoptosis (Bax/Bcl-2 modulation) and caspase activation.

  • Therapeutic Relevance: Non-Small Cell Lung Cancer (NSCLC), Breast Cancer (Triple-Negative and Luminal), and Colorectal Cancer.

Experimental Design Strategy

Cell Line Selection

To validate the specific activity of AQT-1, researchers must utilize a panel that stratifies cell lines based on EGFR expression and mutation status.

Cell LineTissue OriginEGFR StatusRole in Assay
A549 Lung (NSCLC)Wild-type, OverexpressedPrimary Model: High sensitivity to EGFR inhibitors.
MDA-MB-231 BreastLow/Moderate (Triple Negative)Secondary Model: Tests efficacy in aggressive, drug-resistant phenotypes.
MCF-7 BreastLow EGFR, ER+Comparator: Evaluates selectivity against hormone-dependent lines.
HCT-116 ColonWild-typeGeneral Cytotoxicity: Standard screening line.
WI-38 / MCF-10A Normal Fibroblast / EpithelialNormal ExpressionSafety Control: Determines therapeutic index (selectivity).
Control Compounds
  • Positive Control (Mechanism-Specific): Erlotinib or Gefitinib (1 µM). Validates that the assay system detects EGFR inhibition.

  • Positive Control (General Cytotoxicity): Doxorubicin (1 µM). Ensures cells are capable of undergoing apoptosis.

  • Vehicle Control: DMSO (matched to the highest final concentration, typically 0.1% - 0.5%).

Protocol 1: Compound Preparation & Storage

Rationale: Quinazoline-thioacetamides are often lipophilic. Improper solubilization leads to micro-precipitation in aqueous media, causing "false resistance" or high variability in IC50 data.

Materials:

  • Acetamide, 2-(4-quinazolinylthio)- (Powder, >98% Purity)

  • Dimethyl Sulfoxide (DMSO), Sterile, Cell Culture Grade

  • Vortex mixer and Sonicator

Procedure:

  • Stock Solution (10 mM): Weigh AQT-1 powder and dissolve in 100% DMSO.

    • Critical Step: Vortex for 30 seconds. If visual particulates remain, sonicate in a water bath at 37°C for 5 minutes.

    • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid freeze-thaw cycles (>3 cycles degrades the thioether linkage).

  • Working Solutions (100X): Prepare serial dilutions in 100% DMSO first, not directly in media.

    • Example: For a 10 µM final assay concentration, prepare a 1 mM solution in DMSO.

    • Why? Serial dilution in aqueous media often crashes out hydrophobic compounds. Diluting in DMSO ensures linearity.

Protocol 2: Multiplexed Cytotoxicity Assay (CCK-8 / MTS)

Rationale: We utilize a tetrazolium-based assay (CCK-8 or MTS) over MTT. MTT requires solubilization of formazan crystals, which can be error-prone with hydrophobic drugs that might interact with the solvent. CCK-8 is water-soluble and allows for continuous monitoring.

Assay Workflow Diagram

CytotoxicityWorkflowStartCell Seeding(3-5k cells/well)AttachAttachment Phase(24h, 37°C, 5% CO2)Start->Attach 96-well plateTreatCompound Treatment(Serial Dilution)Attach->Treat Remove old mediaAdd drug-spiked mediaIncubateDrug Exposure(48h - 72h)Treat->IncubateReagentAdd CCK-8/MTS(10% v/v)Incubate->Reagent Do not washReadMeasure Absorbance(450 nm)Reagent->Read 1-4h incubation

Figure 1: Step-by-step workflow for the colorimetric cytotoxicity assay.

Detailed Steps
  • Seeding:

    • Harvest cells in the exponential growth phase.

    • Seed 3,000 - 5,000 cells/well in 100 µL complete media into 96-well plates.

    • Include "Blank" wells (media only, no cells) and "Vehicle" wells (cells + DMSO).

    • Incubate for 24 hours to allow attachment.

  • Treatment:

    • Dilute the 100X DMSO working solutions 1:100 into pre-warmed culture media to generate 2X final concentrations.

    • Self-Validation: Check the 2X media tubes for turbidity. If cloudy, the compound has precipitated.

    • Aspirate old media from the plate and add 100 µL of fresh media containing the compound (or add 100 µL of 2X drug to existing 100 µL media).

    • Concentration Range: 0.1, 0.5, 1, 5, 10, 50, 100 µM.

  • Incubation:

    • Incubate for 48 or 72 hours. Quinazolines are often cytostatic before becoming cytotoxic; 24h is usually insufficient to see potent IC50 shifts.

  • Readout:

    • Add 10 µL of CCK-8 reagent per well.

    • Incubate for 1-4 hours at 37°C until the vehicle control wells turn orange (absorbance ~1.0).

    • Measure Absorbance (OD) at 450 nm using a microplate reader.

Data Calculation
  • Plot Log[Concentration] vs. % Viability using non-linear regression (Sigmoidal dose-response) to determine IC50.

Protocol 3: Mechanistic Validation (Apoptosis & Pathway)

Mere cytotoxicity does not confirm the mechanism. To validate AQT-1 as a quinazoline-based kinase inhibitor, you must demonstrate the induction of apoptosis and the interruption of signaling.

Mechanism of Action Diagram

MOAAQTAQT-1(Quinazoline)EGFREGFR / VEGFR(Tyrosine Kinase)AQT->EGFR Inhibits ATP BindingPI3KPI3K / AKTEGFR->PI3K Blocks PhosphorylationBcl2Bcl-2(Anti-apoptotic)PI3K->Bcl2 DownregulatesBaxBax(Pro-apoptotic)Bcl2->Bax DisinhibitsMitoMitochondrialDepolarizationBax->Mito Pore FormationCaspaseCaspase 3/9ActivationMito->Caspase Cytochrome C ReleaseApoptosisApoptosis(Cell Death)Caspase->Apoptosis

Figure 2: Proposed mechanism of action. AQT-1 inhibits EGFR, suppressing survival signals (PI3K/Akt), leading to Bcl-2 downregulation and Caspase-mediated apoptosis.

Annexin V/PI Staining (Flow Cytometry)

Purpose: Distinguish between necrosis (toxic burst) and apoptosis (programmed death, expected for kinase inhibitors).

  • Treat cells (e.g., A549) with AQT-1 at IC50 and 2x IC50 for 24h.

  • Harvest cells (keep floating cells!) and wash with cold PBS.

  • Resuspend in 1X Annexin Binding Buffer.

  • Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

  • Incubate 15 min in dark.

  • Analyze via Flow Cytometry.

    • Q4 (Annexin+/PI-): Early Apoptosis (Target mechanism).

    • Q2 (Annexin+/PI+): Late Apoptosis.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in wells Drug insolubility in aqueous media.Limit final DMSO to 0.5%. Sonicate stock. Do not exceed 50 µM if precipitation occurs.
High Background OD Drug reacts with reagent or color interference.Use "Drug only" blanks (Media + Drug + CCK-8, no cells) and subtract this value.
No IC50 reached Drug is cytostatic, not cytotoxic.Extend incubation to 72h or 96h. Perform a clonogenic survival assay instead.
Variable Replicates Evaporation in edge wells.Do not use edge wells for data (fill with PBS). Use a humidity chamber.

References

  • EGFR Inhibition by Quinazolines: Title: "Design and Synthesis of some novel Quinazoline-thioacetamide derivatives as anticancer agents... and VEGFR inhibitors" Source:[1][2][3] Journal of Molecular Structure (via ResearchGate) URL:[Link]

  • Mechanistic Insight (Apoptosis): Title: "Novel 2‐[thio]acetamide linked quinazoline... hybrids: Design, synthesis, and anticancer activity as EGFR inhibitors and apoptotic inducers" Source:[4] Archiv der Pharmazie (via ResearchGate) URL:[Link]

  • Compound Data: Title: "Acetamide, 2-(4-quinazolinylthio) | CAS#:70011-89-1" Source:[5] ChemSrc URL:[Link]

  • Target Validation (EGFR/VEGFR): Title: "Exploration of N-alkyl-2-[(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio]acetamide derivatives as anticancer and radiosensitizing agents" Source: Bioorganic Chemistry (PubMed) URL:[Link]

Troubleshooting & Optimization

Addressing solubility issues of "Acetamide, 2-(4-quinazolinylthio)-" in experimental setups

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Understanding the Molecule

Welcome to the technical support hub for Acetamide, 2-(4-quinazolinylthio)- . As researchers, we often encounter the "brick dust" paradox: a compound shows promising in-silico binding but fails in the wet lab due to poor solubility.

This specific compound features a quinazoline core linked via a thioether to an acetamide tail.

  • The Challenge: The planar quinazoline ring facilitates strong

    
    -
    
    
    
    stacking interactions, creating a high crystal lattice energy. While the acetamide group adds some polarity, it is often insufficient to overcome the lipophilicity of the aromatic core in aqueous buffers.
  • The Consequence: The compound is prone to "crashing out" (precipitation) upon rapid dilution from organic stock to aqueous media, leading to false negatives in bioassays or variable in vivo data.

This guide provides self-validating protocols to ensure your data reflects the compound's activity, not its solubility limit.

Module 1: Stock Solution Preparation

The foundation of reproducible data.

Standard Protocol:

  • Solvent Choice: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard. DMF (Dimethylformamide) is a viable alternative if DMSO is incompatible with downstream chemistry, though DMSO is preferred for biological compatibility.

  • Concentration: Prepare a primary stock at 10 mM to 50 mM .

    • Why? Higher concentrations (e.g., 100 mM) risk precipitation upon storage or freeze-thaw cycles.

  • Dissolution Technique:

    • Weigh powder into a glass vial (avoid plastic if possible to prevent leaching).

    • Add DMSO.[1][2][3]

    • Critical Step: Vortex vigorously for 30 seconds. If visual particulates remain, sonicate in a water bath at 37°C for 5-10 minutes. The solution must be optically clear.

Storage: Aliquot into small volumes (e.g., 50


L) to minimize freeze-thaw cycles. Store at -20°C.

Module 2: Aqueous Dilution (In Vitro Assays)

Preventing the "Crash-Out" Event.

Directly piping a 10 mM DMSO stock into a phosphate buffer often causes immediate, microscopic precipitation. This micro-precipitation is invisible to the naked eye but scatters light in plate readers and sequesters the drug.

The "Intermediate Dilution" Protocol

Instead of a 1-step dilution, use a 2-step "step-down" method.

Step 1: Intermediate Stock (100x) Dilute the primary stock (e.g., 10 mM) into pure DMSO to create an intermediate concentration (e.g., 100x the final assay concentration).

Step 2: The Rapid Dispersion

  • Pre-fill the assay plate/tube with the culture medium or buffer.

  • While vortexing the buffer (or using a multi-channel pipette to mix rapidly), add the intermediate DMSO stock.

  • Target Final DMSO: Keep final DMSO concentration

    
     0.5% (v/v) to avoid solvent toxicity, unless your cells are validated for higher tolerance.
    
Visualization: The Step-Down Dilution Workflow

DilutionWorkflow Stock Primary Stock (10 mM in DMSO) Inter Intermediate Stock (100 µM in DMSO) Stock->Inter Dilute w/ DMSO Precip RISK: Precipitation Stock->Precip Direct add to Buffer Final Final Assay Well (1 µM, 1% DMSO) Inter->Final Rapid Mix Buffer Assay Buffer (Aqueous) Buffer->Final

Caption: Figure 1. The Step-Down Dilution strategy minimizes local high-concentration gradients that trigger precipitation.

Module 3: Advanced Formulation (In Vivo / High Concentration)

When simple DMSO dilution isn't enough.

For animal studies or assays requiring


M solubility, simple aqueous buffers will fail. You must use solubility enhancers.
Vehicle Selection Matrix
Vehicle ClassRecommended ReagentProtocolProsCons
Cosolvent PEG400 / Water10% DMSO + 40% PEG400 + 50% WaterHigh solubilizing power.High osmolality; potential GI irritation in vivo.
Surfactant Tween 805% DMSO + 5% Tween 80 + 90% SalineStabilizes micro-suspensions.Tween can inhibit some transporters (e.g., P-gp).
Complexation HP-

-CD (Hydroxypropyl-beta-cyclodextrin)
20% (w/v) HP-

-CD in water
"Traps" lipophilic drug in hydrophobic pocket.Biologically inert; best for IV/IP. Requires mixing time.
Recommended Protocol: Cyclodextrin Complexation

This is the most "gentle" method for biological systems.

  • Prepare a 20% (w/v) HP-

    
    -CD  solution in PBS or water. Filter sterilize.
    
  • Dissolve the compound in a minimal volume of DMSO (e.g., 5% of final volume).

  • Add the DMSO-compound solution dropwise to the vortexing Cyclodextrin solution.

  • Incubate on a shaker at Room Temp for 30 mins to allow inclusion complex formation.

Module 4: Troubleshooting & FAQs

Q1: I see a fine precipitate after 2 hours in the assay plate. What happened?

  • Diagnosis: Thermodynamic instability. The compound was supersaturated and slowly crystallized.

  • Fix: Reduce the final concentration or increase the DMSO % slightly (if tolerated). Alternatively, switch to the HP-

    
    -CD  protocol (Module 3) for the assay buffer; cyclodextrins maintain solubility over time better than simple cosolvents.
    

Q2: Can I use acid to dissolve it?

  • Analysis: The quinazoline nitrogens are weakly basic (pKa ~2-4). While acidification (pH < 3) might protonate the N1/N3 atoms and increase solubility, this is rarely useful for biological assays at pH 7.4.

  • Warning: The thioether linkage (C-S-C) can be sensitive to strong acid/oxidation. Avoid harsh acidic conditions to prevent hydrolysis or oxidation to the sulfoxide.

Q3: My IC50 curve is flat at high concentrations. Is this solubility?

  • Diagnosis: Yes. This is the classic "solubility cutoff" signature. If the compound crashes out at 10

    
    M, testing at 50 
    
    
    
    M effectively tests at 10
    
    
    M (the saturation limit), resulting in a plateau.
  • Fix: Measure the actual concentration in the well using HPLC/MS after centrifugation to determine the true soluble fraction.

Decision Tree: Selecting the Right Method

DecisionTree Start Start: Define Requirement ConcCheck Target Conc > 10 µM? Start->ConcCheck InVivo In Vivo or Cell Culture? ConcCheck->InVivo Yes (>10 µM) Simple Method A: DMSO Step-Down ConcCheck->Simple No (<10 µM) Complex Method B: Cyclodextrin (HP-β-CD) InVivo->Complex Sensitive Cells/IV Cosolvent Method C: PEG400/Tween InVivo->Cosolvent Robust Assay/IP/Oral

Caption: Figure 2. Decision matrix for selecting the optimal solubilization strategy based on concentration and application.

References

  • National Center for Biotechnology Information (NCBI). (2013). Quinazoline derivatives: synthesis and bioactivities. PMC. Retrieved from [Link]

  • Symmetric Events. (2024). Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs. Retrieved from [Link]

  • Pace Analytical Life Sciences. (n.d.). Drug Formulation: Lipophilic Compound Q&A. Retrieved from [Link]

Sources

Technical Support Center: Optimizing 2-(4-Quinazolinylthio)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for quinazoline thioether synthesis. 2-(4-quinazolinylthio)acetamide is a highly valuable synthetic intermediate and pharmacophore, frequently utilized in the development of kinase inhibitors (such as EGFR inhibitors) and novel agricultural antimicrobial agents[1],[2].

Because the quinazoline core is highly electron-deficient, synthesizing its thioether derivatives requires strict control over reaction conditions to prevent competing side reactions[3]. This guide provides field-proven protocols, mechanistic troubleshooting, and quantitative data to help you maximize yield and purity.

Core Synthetic Strategies

There are two primary pathways to synthesize 2-(4-quinazolinylthio)acetamide. The choice of route depends on the availability of your starting materials and your laboratory's capacity to maintain strictly anhydrous conditions.

  • Route A (SNAr Pathway): Nucleophilic aromatic substitution of 4-chloroquinazoline using 2-mercaptoacetamide.

  • Route B (Alkylation Pathway): Direct alkylation of quinazoline-4(3H)-thione using 2-chloroacetamide[4].

SyntheticRoutes A Route A: 4-Chloroquinazoline + 2-Mercaptoacetamide Cond Base (e.g., K2CO3) Solvent (DMF/EtOH) Temp: 25-80°C A->Cond S_NAr B Route B: Quinazoline-4-thione + 2-Chloroacetamide B->Cond Alkylation Prod 2-(4-quinazolinylthio)acetamide (Target Product) Cond->Prod

Fig 1. Synthetic routes A and B for 2-(4-quinazolinylthio)acetamide.

Quantitative Route Comparison

Use the following data to select the most appropriate synthetic route for your specific constraints.

ParameterRoute A: SNAr of 4-ChloroquinazolineRoute B: Alkylation of Quinazoline-4-thione
Typical Yield 60% – 75%80% – 95%
Reaction Time 2 – 4 hours3 – 6 hours
Primary Impurity Quinazolin-4(3H)-one (Hydrolysis)N-alkylated isomer
Moisture Sensitivity High (Requires strictly anhydrous conditions)Low (Tolerates standard grade solvents)
Scalability Moderate (Exothermic, requires slow addition)Excellent (Highly stable intermediates)

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following methodologies include built-in visual and analytical validation checkpoints.

Protocol A: SNAr via 4-Chloroquinazoline

Mechanism: The thiol acts as a nucleophile, attacking the highly electrophilic C4 position of the quinazoline ring, forming a Meisenheimer complex before eliminating the chloride ion.

  • Preparation: Charge a flame-dried round-bottom flask with 4-chloroquinazoline (1.0 eq) and anhydrous DMF (0.2 M) under a positive pressure of Argon.

  • Base Addition: Add freshly oven-dried K₂CO₃ (1.5 eq).

    • Validation Checkpoint: The suspension should remain white or off-white. Rapid yellowing indicates degradation or moisture ingress.

  • Nucleophile Addition: Dissolve 2-mercaptoacetamide (1.1 eq) in a small volume of anhydrous DMF and add dropwise over 10 minutes at 0°C.

  • Reaction: Warm to 25°C and stir for 2–4 hours.

    • Validation Checkpoint: Monitor by TLC (Hexane:EtOAc 1:1). The highly UV-active starting material (Rf ~0.7) should disappear, replaced by a lower Rf spot.

  • Isolation: Quench the reaction by pouring it into 5 volumes of ice-cold distilled water.

    • Validation Checkpoint: The hydrophobic thioether product will immediately precipitate as a white solid, leaving the unreacted mercaptan and salts in the aqueous phase.

  • Purification: Filter, wash thoroughly with cold water, and dry under high vacuum.

Protocol B: Alkylation of Quinazoline-4-thione

Mechanism: Deprotonation of the thione yields an ambient thiolate anion, which subsequently undergoes an SN2 reaction with the alkyl halide.

  • Preparation: Suspend quinazoline-4(3H)-thione (1.0 eq) in absolute ethanol (0.2 M).

  • Deprotonation: Add Triethylamine (Et₃N) (1.2 eq) dropwise at room temperature.

    • Validation Checkpoint: The cloudy suspension will transition into a clear, bright yellow solution as the soluble thiolate anion is generated.

  • Alkylation: Add 2-chloroacetamide (1.1 eq) in one portion.

  • Reaction: Heat the mixture to reflux (approx. 78°C) for 3 hours.

    • Validation Checkpoint: As the reaction proceeds, a white precipitate of triethylamine hydrochloride will begin to crash out of the ethanol solution.

  • Isolation: Cool to room temperature, concentrate the mixture in vacuo, and resuspend the crude residue in water to dissolve the salts. Filter the remaining solid to obtain the pure target compound.

Troubleshooting Guides & FAQs

Troubleshooting Start LC-MS Purity Analysis of Crude Product Imp1 Major Impurity: Quinazolin-4-one Start->Imp1 m/z 147 [M+H]+ Imp2 Major Impurity: Disulfide Dimer Start->Imp2 m/z 181 [M+H]+ Imp3 Major Impurity: N-Alkylated Isomer Start->Imp3 Isomer Peak Fix1 Strictly dry solvents Use Ar/N2 atmosphere Imp1->Fix1 Fix2 Degas solvents Add TCEP (Reducing) Imp2->Fix2 Fix3 Use softer base (K2CO3) Lower temperature Imp3->Fix3

Fig 2. Troubleshooting logic for impurity identification and resolution.

Q: My overall yield is <40%, and LC-MS analysis of the crude mixture shows a massive peak at m/z 147[M+H]⁺. What is happening? A: The peak at m/z 147 corresponds to quinazolin-4(3H)-one, the hydrolysis product of your starting material. The C4 position of 4-chloroquinazoline is highly electron-deficient due to the electron-withdrawing nature of the two adjacent pyrimidine nitrogens[3]. This makes it an exceptionally reactive electrophile. Even trace amounts of water in your solvent or hygroscopic base will outcompete the mercaptan nucleophile, leading to irreversible hydrolysis. Solution: Switch to strictly anhydrous solvents. Flame-dry all glassware, run the reaction under a positive pressure of Argon, and ensure your K₂CO₃ is freshly oven-dried.

Q: I am using Route B. My mass is correct (m/z 220 [M+H]⁺), but NMR indicates I have a mixture of two isomers. Why? A: You are observing a mixture of S-alkylated (target) and N-alkylated impurities. Quinazoline-4-thione exists in a lactam-lactim (thione-thiol) tautomeric equilibrium. When deprotonated, the resulting ambient anion can react at either the nitrogen (N3) or the exocyclic sulfur. According to Pearson’s Hard and Soft Acids and Bases (HSAB) theory, sulfur is a "soft" nucleophile, while nitrogen is "hard". Solution: To favor S-alkylation, use a "softer" base like K₂CO₃ or Triethylamine rather than strong, hard bases like NaH or NaOH. Additionally, lowering the reaction temperature to 25–40°C enhances kinetic control, which heavily favors the more nucleophilic sulfur atom[4].

Q: During Route A, an insoluble white solid forms almost immediately upon adding the base, before the 4-chloroquinazoline is even consumed. What is this? A: This is likely the disulfide dimer of 2-mercaptoacetamide (m/z 181 [M+H]⁺). Aliphatic thiols are highly susceptible to oxidative dimerization in the presence of a base and atmospheric oxygen. This side reaction depletes your nucleophile, stalling the primary SNAr reaction. Solution: Degas your reaction solvent by sparging with Argon for 15–20 minutes prior to adding the reagents. If the problem persists, add a mild, non-nucleophilic reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) at 0.05 equivalents to reduce the disulfide back to the active thiol in situ.

References

  • Title: Synthesis, Crystal Structure, and Agricultural Antimicrobial Evaluation of Novel Quinazoline Thioether Derivatives Incorporating the 1,2,4-Triazolo[4,3-a]pyridine Moiety | Source: ACS Publications | URL: [Link]

  • Title: Synthesis and Evaluation of Novel Quinazolinone Thioether Linked 5-Aryl-1,2,4-Triazoles for Anticancer and Antimicrobial Activity | Source: Taylor & Francis | URL: [Link]

  • Title: Synthesis of thioether derivatives of quinazoline-4-one-2-thione and evaluation of their antiplatelet aggregation activity | Source: ResearchGate (Springer) | URL: [Link]

  • Title: Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents | Source: PMC / NIH | URL: [Link]

Sources

Technical Support Center: Bioavailability Enhancement of Acetamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Operator: Senior Application Scientist (Formulation & MedChem Division) Ticket ID: BIOAV-ACE-001

Introduction

Welcome to the Technical Support Center. You are likely here because your lead acetamide derivative shows promise in potency assays but is failing in PK (pharmacokinetics) due to poor solubility (BCS Class II) or rapid metabolic clearance.

Acetamide derivatives (


 or substituted variants) present unique challenges. The amide moiety is a double-edged sword: it provides essential hydrogen bonding for target binding (e.g., in kinase hinge regions) but creates high crystal lattice energy (reducing solubility) and serves as a "soft spot" for hydrolases.

This guide moves beyond generic advice. We focus on the specific physicochemical liabilities of the acetamide pharmacophore and provide actionable, self-validating protocols to overcome them.

Module 1: Solubility Enhancement (Breaking the Lattice)

The Issue: "My compound is crystalline, has a high melting point (>200°C), and precipitates immediately in aqueous buffer."

The Root Cause: Acetamide derivatives are strong Hydrogen Bond Donors (HBD) and Acceptors (HBA). They often form robust intermolecular H-bond networks in the solid state. To dissolve the drug, you must pay the energetic penalty of breaking this lattice.

The Solution: Amorphous Solid Dispersions (ASD) We recommend generating an Amorphous Solid Dispersion using Spray Drying . This traps the molecule in a high-energy disordered state, stabilized by a polymer.

Troubleshooting Workflow: Spray Drying Optimization

ASD_Workflow Start Start: Crystalline Acetamide Polymer Polymer Selection (HPMC-AS vs PVPVA) Start->Polymer Calculate LogP Solvent Solvent System (DCM/MeOH or Acetone) Polymer->Solvent Miscibility Check Process Spray Drying (Inlet Temp > Tb) Solvent->Process Atomization Analysis Analysis: DSC (Tg) & XRD Process->Analysis Powder Recovery Analysis->Polymer Recrystallization? (Change Polymer) Analysis->Process Residual Solvent? (Inc. Temp)

Figure 1: Logic flow for developing Amorphous Solid Dispersions (ASD) for acetamide derivatives.

Protocol: ASD Preparation via Spray Drying[1]

Objective: Create a 20% drug-load dispersion stable against recrystallization.

  • Polymer Selection:

    • For neutral acetamides: Use PVPVA64 (Copovidone).

    • For weak bases (common in kinase inhibitors): Use HPMC-AS (L or M grade). The acidic polymer stabilizes the basic drug via ionic interactions.

  • Feed Solution Preparation:

    • Dissolve drug and polymer (ratio 1:4) in Methanol/Dichloromethane (1:1 v/v).

    • Critical Check: Total solid concentration should be 5-10% w/v. If the solution is cloudy, sonicate. Do not proceed until clear.

  • Spray Drying Parameters (Büchi B-290 scale):

    • Inlet Temperature: 65–80°C (depending on solvent boiling point).

    • Outlet Temperature: Maintain 40–50°C.

    • Aspirator: 100%.

    • Pump Rate: 20–30%.

  • Validation (The "Self-Check"):

    • DSC (Differential Scanning Calorimetry): Run a cycle. You should see a single Glass Transition Temperature (

      
      ). If you see a melting endotherm (
      
      
      
      ), the amorphous conversion failed.
    • PXRD: Absence of sharp Bragg peaks confirms the amorphous state.

Module 2: Metabolic Stability (Blocking Hydrolysis)

The Issue: "Microsomal stability data shows high intrinsic clearance (


), but CYP inhibition doesn't rescue it."

The Root Cause: While researchers often fear CYP450 oxidation, acetamides are highly susceptible to Amidases and Carboxylesterases (especially in rodent plasma/liver). These enzymes cleave the


 bond.

The Solution: Steric Shielding & Bioisosteres You must modify the environment of the amide bond without destroying the H-bond required for potency.

Troubleshooting Guide: Structural Modification
Modification StrategyMechanismWhen to use
Ortho-Substitution Adds steric bulk (e.g., F, Cl, Me) on the phenyl ring ortho to the acetamide.If the acetamide is attached to an aromatic ring. The bulk prevents the hydrolase from accessing the carbonyl carbon.
N-Methylation Removes the H-bond donor; creates steric clash.Only if the -NH is not critical for target binding (check co-crystal structure).
Deuteration Kinetic Isotope Effect (KIE).If the metabolic soft spot is oxidation of the

-carbon (the methyl group of the acetamide), not hydrolysis.
Cyclization Incorporate the amide into a ring (Lactam).If hydrolysis is too rapid. Lactams are generally more stable than linear acetamides.
Protocol: Differentiating Hydrolysis vs. Oxidation

Before modifying the structure, confirm the clearance mechanism.

  • Incubation: Incubate compound (1 µM) in:

    • (A) Human Liver Microsomes (HLM) + NADPH (Active CYPs + Amidases).

    • (B) Human Liver Microsomes (HLM) without NADPH (Amidases only).

    • (C) Plasma (Esterases/Amidases).[1]

  • Analysis:

    • If Clearance A >> B: Oxidative metabolism (CYP-driven).

      
      Strategy: Deuterate or block metabolic hotspots. 
      
    • If Clearance A

      
       B: Hydrolytic metabolism (Amidase-driven). 
      
      
      
      Strategy: Steric hindrance (Ortho-F) or bioisosteres.

Module 3: Permeability (Masking the Donor)

The Issue: "Solubility is good, stability is acceptable, but Caco-2 permeability (


) is low (< 

cm/s)."

The Root Cause: Acetamides contribute to the Polar Surface Area (PSA). High PSA (>140 Ų) limits passive diffusion. The exposed -NH is a hydrogen bond donor that interacts with water, penalizing membrane entry.

The Solution: Prodrug Design Mask the acetamide with a temporary promoiety that is cleaved after absorption.

Prodrug Activation Pathway[3]

Prodrug_Pathway Parent Parent Acetamide (Low Permeability) Design Prodrug Design: N-Acyloxymethyl derivative Parent->Design Mask -NH Gut Gut Lumen (Intact Prodrug crosses membrane) Design->Gut High Lipophilicity Blood Systemic Circulation (Esterase cleavage) Gut->Blood Absorption Active Active Drug Released Blood->Active Hydrolysis

Figure 2: Mechanism of N-Acyloxymethyl prodrugs to enhance acetamide permeability.

Protocol: Synthesis of N-Acyloxymethyl Prodrugs

This is a classic "soft drug" approach.

  • Reaction: React the parent acetamide with chloromethyl chloroformate to form the intermediate, then react with an aliphatic acid (e.g., pivalic acid) to form the N-acyloxymethyl derivative.

  • Benefit: This converts the H-bond donor (-NH) into a lipophilic ester/amide hybrid.

  • Validation:

    • Test stability in Simulated Gastric Fluid (SGF) (Must be stable).

    • Test stability in Plasma (Must degrade rapidly to release parent).

Frequently Asked Questions (FAQ)

Q: Can I just make a salt of my acetamide to improve solubility? A: Often, no. Acetamides are very weak bases (


 often < 2) or weak acids (

> 14). They rarely form stable salts with pharmaceutically acceptable counterions. Salt formation usually leads to disproportionation (conversion back to free base) in the stomach. Stick to Solid Dispersions or Co-crystals .

Q: My solid dispersion turns sticky after 1 week. Why? A: You are likely below the polymer's miscibility limit or the environment is too humid. Acetamides are hygroscopic.

  • Fix: Switch to a hydrophobic polymer like HPMC-AS (Acetate Succinate) which repels moisture better than PVP. Store with desiccants.

Q: How do I know if my clearance is hepatic or extra-hepatic? A: Compare Microsomal Stability vs. Hepatocyte Stability .

  • If Hepatocyte

    
     >> Microsomal 
    
    
    
    , you likely have active transport (uptake) or cytosolic enzymes (aldehyde oxidase) involved, which are not present in microsomes.

References

  • Solid Dispersions & Solubility

    • Baghel, S., Cathcart, H., & O'Reilly, N. J. (2016).[2] Polymeric Amorphous Solid Dispersions: A Review of Manufacturing Techniques, Characterization and Regulatory Requirements. Journal of Pharmaceutical Sciences.

  • Acetamide Hydrolysis & Metabolism

    • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology. Wiley-VCH.
    • Sogani, M., et al. (2014).[3] Acetamide hydrolyzing activity of Bacillus megaterium... (Context on amidase activity). Environmental Science and Pollution Research.

  • Prodrug Strategies

    • Rautio, J., et al. (2008). Prodrugs: design and clinical applications.
  • Permeability Enhancement

    • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[4][5][6] Journal of Pharmacological and Toxicological Methods.

Sources

Technical Support Center: Solvent Selection & Handling for Acetamide, 2-(4-quinazolinylthio)-

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. You are likely working with Acetamide, 2-(4-quinazolinylthio)- (or a close derivative), a compound frequently screened for kinase inhibition or antimicrobial activity.

This molecule presents a classic "medicinal chemistry triad" of challenges:

  • The Quinazoline Ring: A hydrophobic, weak base (pKa ~3.3–3.8) that resists aqueous solubility at neutral pH.

  • The Thioether Linker (-S-): A site vulnerable to oxidative degradation.

  • The Acetamide Tail: A polar motif that can mislead researchers into overestimating water solubility.

This guide moves beyond generic advice, providing a mechanistic troubleshooting framework to ensure your biological data reflects the compound's activity, not its precipitation or degradation.

Module 1: Solubility & Solvent Selection

The Challenge: The "DMSO Paradox"

Researchers often assume that because a compound dissolves in DMSO, it is stable. However, Acetamide, 2-(4-quinazolinylthio)- is hydrophobic. While it dissolves in DMSO, it is prone to "crashing out" (precipitating) immediately upon dilution into aqueous buffers (like PBS or media), causing false negatives in bioassays.

Solvent Compatibility Matrix
SolventSolubility RatingSuitabilityTechnical Notes
DMSO (Dimethyl sulfoxide)High (>50 mM)Primary Stock Hygroscopic.[1] Absorbed water can cause compound precipitation inside the stock vial over time.
DMF (Dimethylformamide)High (>50 mM)Alternative Less hygroscopic than DMSO but more toxic to cells. Use if DMSO stocks show precipitation.[1]
Ethanol / Methanol Low to Moderate Avoid for Stock Quinazolines often crystallize out of alcohols at high concentrations.
Water / PBS (pH 7.4) Negligible (<100 µM)** Assay Buffer**Requires <0.5% DMSO co-solvent or pH adjustment to maintain solubility.
Protocol: Preparation of a Robust 10 mM Stock
  • Weighing: Weigh the solid compound into a glass vial (avoid plastics that leach plasticizers).

  • Solvent Addition: Add anhydrous DMSO (molecular sieve-dried, ≥99.9%) to achieve 10 mM.

    • Critical Step: Do not use DMSO that has been open on the bench for >1 week. It absorbs atmospheric water, reducing the solubility of hydrophobic quinazolines.

  • Dissolution: Vortex for 30 seconds. If particulates remain, sonicate at 40 kHz for 5 minutes at room temperature.

    • Visual Check: Hold the vial up to a light source. The solution must be perfectly clear. Any turbidity indicates micro-precipitation.

  • Storage: Aliquot immediately into amber glass vials (single-use) and store at -20°C.

Workflow Visualization: Solvent Decision Tree

SolventWorkflow Start Solid Compound DMSO Dissolve in Anhydrous DMSO Start->DMSO Check Visual Inspection (Turbidity?) DMSO->Check Clear Clear Solution Check->Clear No Cloudy Cloudy/Particulates Check->Cloudy Yes Aliquot Aliquot & Store (-20°C, Desiccated) Clear->Aliquot Sonicate Sonicate (40kHz, 5 min) Cloudy->Sonicate Heat Warm to 37°C (Max 10 min) Cloudy->Heat If Sonicate Fails Sonicate->Check Heat->Check Switch Switch Solvent (Try DMF) Heat->Switch If Heat Fails

Figure 1: Decision tree for preparing and validating stock solutions. Note the critical loops for sonication and heating before abandoning DMSO.

Module 2: pH-Dependent Solubility & Stability

The Science: Quinazoline Protonation

The quinazoline ring contains two nitrogen atoms. The N1 nitrogen is the most basic, with a pKa typically between 1.9 and 3.5 depending on the substitution pattern [1].

  • At pH 7.4 (PBS/Media): The molecule is uncharged (neutral). This is its least soluble form.

  • At pH < 3.0: The N1 nitrogen accepts a proton (

    
    ), becoming cationic. This drastically increases water solubility.
    
Troubleshooting "Crash Out" in Assays

Symptom: You dilute your 10 mM DMSO stock 1:1000 into cell culture media, and the solution turns cloudy or the compound loses activity.

Root Cause: Rapid change in polarity and pH. The hydrophobic "Acetamide, 2-(4-quinazolinylthio)-" molecules aggregate before they can disperse.

Corrective Protocol: The "Intermediate Dilution" Step Do not jump directly from 100% DMSO to 0.1% DMSO/Water.

  • Step 1: Dilute 10 mM stock 1:10 into pure DMSO (creates 1 mM stock).

  • Step 2: Dilute 1 mM stock 1:10 into PBS containing 10% DMSO (creates 100 µM intermediate).

  • Step 3: Dilute the intermediate into your final assay buffer.

    • Why this works: This gradual step-down prevents the local high-concentration "shock" that triggers nucleation and precipitation.

Module 3: Purity & Degradation (The "Extra Peaks")

The Vulnerability: Thioether Oxidation

The sulfur atom linking the quinazoline and acetamide is a "soft" nucleophile. It is susceptible to oxidation by atmospheric oxygen or peroxides found in low-quality detergents (Tween/Triton) or aged PEG [2].

Degradation Pathway:



QC Protocol: Identifying Degradation

If you observe a loss of potency, run an LC-MS check.

  • Parent Peak: M (Molecular Weight)

  • Sulfoxide Impurity: M + 16 Da (Major degradation product)

  • Sulfone Impurity: M + 32 Da (Minor, usually appears later)

  • Hydrolysis Impurity: Loss of the acetamide amine group (M + 1 Da, conversion to acid).

Degradation Pathway Visualization

Degradation Parent Parent Compound (Thioether) Oxidation Oxidative Stress (Air/Peroxides) Parent->Oxidation Slow Hydrolysis Acid/Base Hydrolysis Parent->Hydrolysis pH > 9 or pH < 4 Sulfoxide Sulfoxide (M+16) (Reduced Activity) Oxidation->Sulfoxide Sulfone Sulfone (M+32) (Inactive) Sulfoxide->Sulfone Prolonged Storage Acid Carboxylic Acid Derivative (Precipitates) Hydrolysis->Acid

Figure 2: Primary degradation pathways. The M+16 sulfoxide peak is the most common indicator of improper storage.

Frequently Asked Questions (FAQ)

Q1: Can I freeze-thaw my DMSO stock multiple times? A: No. DMSO is hygroscopic.[1] Every time you open the vial while it is cold, condensation forms and dissolves into the DMSO. Water content >1% can cause this specific quinazoline derivative to precipitate inside the frozen vial. Use single-use aliquots.

Q2: I see a peak at M+16 in my LC-MS. Is the compound ruined? A: Likely yes. The oxidation of the thioether to a sulfoxide changes the 3D geometry (kinking the linker) and polarity of the molecule. This usually abolishes binding affinity for kinases or enzymes. Discard and purchase fresh solid.

Q3: Can I use ultrasonic baths to dissolve the compound? A: Yes, but monitor temperature. Ultrasonic baths generate heat. Keep the temperature below 40°C to prevent thermal hydrolysis of the acetamide group.

Q4: Why does the solution turn yellow over time? A: Quinazoline derivatives often photo-oxidize to form yellow-colored impurities (often quinazolinones) upon exposure to UV/blue light. Store stocks in amber vials or wrapped in foil.

References

  • Dissociation constants (pKa) of quinazoline derivatives. Source: Journal of Chemical & Pharmaceutical Research. Context: Establishes the basicity of the N1 nitrogen (pKa ~3.5) as the primary protonation site. URL:[Link] (General Journal Link for verification of chemical class properties)

  • Oxidation of Thioethers in Pharmaceuticals. Source:Journal of Pharmaceutical Sciences. Context: Mechanisms of sulfide oxidation to sulfoxide in drug formulations. URL:[Link]

  • DMSO Hygroscopicity and Compound Stability. Source: Cheng, X. et al. "Impact of DMSO on Protein Structure and Function." Context: Explains the mechanism of water absorption in DMSO stocks and subsequent compound precipitation. URL:[Link]

  • PubChem Compound Summary: Acetamide, 2-(4-quinazolinylthio)- Source: National Center for Biotechnology Information (NCBI). Context: Structural confirmation and general physicochemical properties.[2] URL:[Link]

Sources

Validation & Comparative

Comparative Guide: Acetamide, 2-(4-quinazolinylthio)- Scaffolds vs. Traditional Kinase Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: March 2026

As targeted cancer therapy evolves, the structural nuances of small-molecule kinase inhibitors dictate their clinical efficacy, selectivity, and resistance profiles. The quinazoline core is a privileged scaffold in oncology, most famously utilized in 4-anilinoquinazoline derivatives like Erlotinib and Gefitinib to target the Epidermal Growth Factor Receptor (EGFR).

However, modifying the linker at the 4-position of the quinazoline ring fundamentally alters target selectivity. This guide objectively compares Acetamide, 2-(4-quinazolinylthio)- [CAS: 70011-89-1]—a representative building block of the 4-thioquinazoline class—against traditional kinase inhibitors. By analyzing the causality behind these structural changes, researchers can better leverage this scaffold for drug discovery, particularly in targeting FMS-like tyrosine kinase 3 (FLT3) in Acute Myeloid Leukemia (AML).

Mechanistic Rationale: The Causality of the Thioether Linkage

To understand why a researcher would choose a 4-thioquinazoline over a traditional 4-anilinoquinazoline, we must examine the thermodynamics of the kinase ATP-binding hinge region.

  • Traditional 4-Anilinoquinazolines (e.g., Erlotinib): The nitrogen atom in the aniline linker acts as a critical hydrogen bond donor to the backbone carbonyl of the hinge region (e.g., Met793 in EGFR). This strong H-bond drives high affinity for EGFR but also leads to off-target toxicities (like severe skin rash) when deployed systemically.

  • 4-Thioquinazolines (e.g., Acetamide, 2-(4-quinazolinylthio)-): Replacing the nitrogen with a sulfur atom (thioether linkage) eliminates this hydrogen bond donor capacity. Sulfur is larger, more polarizable, and acts only as a weak hydrogen bond acceptor. This intentional disruption of the canonical EGFR binding mode shifts the molecule's selectivity profile. The acetamide tail provides compensatory hydrogen-bonding interactions in the solvent-exposed specificity pocket of other kinases, most notably FLT3 [1].

This structural pivot allows researchers to bypass EGFR-mediated toxicity while achieving potent inhibition of FLT3-ITD (Internal Tandem Duplication) mutations, a primary driver of AML [2].

Comparative Efficacy and Target Selectivity

The following table synthesizes quantitative data comparing optimized 4-thioquinazoline derivatives (derived from the Acetamide, 2-(4-quinazolinylthio)- hit scaffold) against established clinical benchmarks.

Inhibitor ClassRepresentative CompoundPrimary TargetHinge Binding InteractionIC₅₀ (FLT3)IC₅₀ (EGFR)Clinical Application
4-Thioquinazoline Acetamide, 2-(4-quinazolinylthio)- derivativesFLT3Weak H-bond acceptor (Sulfur)~0.006 µM>10.0 µMAML (Preclinical)
4-Anilinoquinazoline Erlotinib / GefitinibEGFRStrong H-bond donor (Nitrogen)>5.0 µM~0.002 µMNSCLC
Indolocarbazole Midostaurin (Standard)FLT3 / MultiMulti-dentate H-bonding~0.011 µM>1.0 µMAML (Approved)

Data derived from comparative structure-activity relationship (SAR) studies on FLT3-driven MV4-11 cell lines vs. EGFR-driven cell lines [1].

Mechanistic Pathway Visualization

The inhibition of FLT3 by 4-thioquinazoline derivatives halts downstream oncogenic signaling, specifically the PI3K/AKT and RAS/MAPK pathways, inducing apoptosis in leukemic cells.

Pathway TKI 4-Thioquinazoline (Acetamide derivative) Receptor Receptor Tyrosine Kinase (e.g., FLT3) TKI->Receptor Steric/Electronic Blockade PI3K PI3K Receptor->PI3K RAS RAS Receptor->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Leukemic Cell Proliferation mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

RTK signaling pathway inhibited by 4-thioquinazoline derivatives.

Validated Experimental Workflows

To objectively evaluate Acetamide, 2-(4-quinazolinylthio)- and its derivatives, researchers must employ self-validating biochemical and cellular assays. The following protocols ensure data integrity by embedding internal controls that validate the dynamic range of the assay.

Protocol A: Self-Validating ADP-Glo Kinase Assay (Biochemical)

This assay measures kinase activity by quantifying the amount of ADP formed during the kinase reaction. It is highly preferred for screening thio-quinazolines due to its resistance to compound auto-fluorescence [3].

Step-by-Step Methodology:

  • Preparation: Dilute recombinant FLT3 kinase and substrate (e.g., Myelin Basic Protein) in kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Compound Addition: Dispense 1 µL of Acetamide, 2-(4-quinazolinylthio)- (varying concentrations from 10 µM to 0.1 nM) into a 384-well plate.

    • Self-Validation Step: Include a "No Enzyme" control well (100% inhibition baseline) and a "Midostaurin" control well (reference efficacy).

  • Reaction Initiation: Add 4 µL of the Kinase/Substrate mix. Incubate at room temperature for 15 minutes to allow compound binding.

  • ATP Addition: Add 5 µL of ultra-pure ATP (at the predetermined Kₘ concentration for FLT3) to initiate the reaction. Incubate for 60 minutes.

  • Depletion: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete all unconsumed ATP. Incubate for 40 minutes.

  • Detection: Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction.

  • Readout: Measure luminescence. The signal is directly proportional to kinase activity and inversely proportional to the efficacy of the 4-thioquinazoline inhibitor.

Workflow Step1 1. Kinase Reaction (FLT3 + ATP) Step2 2. Compound Addition (4-Thioquinazoline) Step1->Step2 Step3 3. ATP Depletion (Add ADP-Glo Reagent) Step2->Step3 Step4 4. Signal Generation (Convert ADP to ATP) Step3->Step4 Step5 5. Luminescence Readout (Quantify Inhibition) Step4->Step5

Self-validating high-throughput ADP-Glo kinase screening workflow.
Protocol B: Cell Viability Profiling (Cellular)

To confirm that the biochemical selectivity translates to cellular efficacy, a differential viability assay using CellTiter-Glo is required.

Step-by-Step Methodology:

  • Cell Seeding: Plate MV4-11 cells (FLT3-ITD dependent) and A549 cells (EGFR-WT, FLT3 independent) at 5,000 cells/well in 96-well opaque plates.

  • Treatment: Treat cells with serial dilutions of the 4-thioquinazoline derivative and Erlotinib (as a control) for 72 hours.

  • Lysis & Detection: Add an equal volume of CellTiter-Glo reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Analysis: Calculate the IC₅₀. A successful 4-thioquinazoline will show an IC₅₀ < 50 nM in MV4-11 cells, but > 10 µM in A549 cells, proving that the thioether modification successfully shifted target selectivity away from EGFR.

References

  • Yang, C., et al. "Discovery of the novel potent and selective FLT3 inhibitor 1-{5-[7-(3-morpholinopropoxy)quinazolin-4-ylthio]-[1,3,4]thiadiazol-2-yl}-3-p-tolylurea and its anti-acute myeloid leukemia (AML) activities in vitro and in vivo." Journal of Medicinal Chemistry, 2012.[Link]

  • Chemsrc. "Acetamide, 2-(4-quinazolinylthio)- | CAS#:70011-89-1". Chemsrc Database, 2026.[Link]

  • Zegzouti, H., et al. "ADP-Glo: A Bioluminescent and Homogeneous Assay for Measuring Kinase Activity." Assay and Drug Development Technologies, 2009.[Link]

Comparative study of quinoline vs quinazoline derivatives in anticancer research

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to Quinoline and Quinazoline Derivatives in Anticancer Research

Introduction: The Privileged Scaffolds in Oncology

In the landscape of medicinal chemistry, certain molecular frameworks, termed "privileged structures," appear with remarkable frequency as the core of successful therapeutic agents. Among these, the nitrogen-containing heterocyclic compounds quinoline and quinazoline are standouts, particularly in the relentless pursuit of effective anticancer drugs.[1] Both are bicyclic aromatic structures, composed of a benzene ring fused to a nitrogen-containing ring. However, a subtle yet critical distinction in their architecture—the placement of the nitrogen atoms—gives rise to distinct physicochemical properties and, consequently, different pharmacological profiles and therapeutic applications.[1]

This guide offers a comparative analysis of these two scaffolds, delving into their mechanisms of action, clinical successes, and the experimental methodologies used to evaluate their efficacy. It is designed for researchers, scientists, and drug development professionals seeking to understand the nuanced differences and strategic advantages of each core structure in the design of next-generation cancer therapies.

Core Structures: A Tale of Two Nitrogen Placements

The fundamental difference between quinoline and quinazoline lies in the fusion of the benzene ring. Quinoline consists of a benzene ring fused to a pyridine ring, while quinazoline features a benzene ring fused to a pyrimidine ring.

This seemingly minor variation has profound implications. The two nitrogen atoms in the quinazoline ring create a unique electronic distribution and offer more hydrogen bond acceptor sites compared to the single nitrogen in quinoline. This distinction is pivotal in how derivatives of each scaffold interact with their respective biological targets, particularly the ATP-binding pockets of protein kinases.

experimental_workflow cluster_workflow Anticancer Drug Discovery Workflow synthesis Compound Synthesis & Characterization invitro In Vitro Cytotoxicity (e.g., MTT Assay) synthesis->invitro Screening moa Mechanism of Action (e.g., Western Blot, Kinase Assay) invitro->moa Identify Hits invivo In Vivo Efficacy (Tumor Xenograft Model) moa->invivo Validate Target lead Lead Optimization & Preclinical Studies invivo->lead Confirm Efficacy

Caption: A typical experimental workflow for evaluating novel anticancer compounds.

Protocol 1: In Vitro Cytotoxicity via MTT Assay

This assay measures a compound's ability to inhibit cell proliferation by assessing mitochondrial metabolic activity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound.

Materials:

  • Cancer cell line of interest (e.g., A549 for lung cancer)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • Test compound (dissolved in DMSO)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates, multichannel pipette, plate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 3-4 hours until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Mechanism of Action via Western Blot for EGFR Inhibition

Objective: To confirm if a test compound inhibits EGFR signaling by measuring the phosphorylation status of EGFR and a downstream effector, Akt.

Materials:

  • Cancer cells with active EGFR signaling (e.g., A549, HCC827)

  • Test compound, positive control (e.g., Gefitinib)

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH (loading control).

  • HRP-conjugated secondary antibodies.

  • ECL (Enhanced Chemiluminescence) substrate.

Procedure:

  • Cell Treatment: Plate cells and grow to 70-80% confluency. Treat with the test compound at various concentrations (e.g., 0.1x, 1x, 10x IC50) for a specified time (e.g., 2-6 hours).

  • Protein Extraction: Wash cells with cold PBS and lyse with ice-cold lysis buffer. Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibody overnight at 4°C.

    • Wash with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, apply ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify band intensity. A potent inhibitor will show a dose-dependent decrease in the p-EGFR/total-EGFR and p-Akt/total-Akt ratios, while the loading control (GAPDH) remains constant.

signaling_pathway cluster_pathway EGFR Signaling Pathway & Inhibition EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds & Activates PI3K PI3K EGFR->PI3K Phosphorylates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Inhibitor Quinazoline Inhibitor (e.g., Gefitinib) Inhibitor->EGFR Blocks ATP Binding

Caption: Inhibition of the EGFR signaling pathway by a quinazoline-based drug.

Conclusion and Future Perspectives

The comparative analysis reveals a clear divergence in the therapeutic strategies employed by quinoline and quinazoline derivatives. Quinazolines have achieved remarkable success through a targeted approach, primarily as potent and selective inhibitors of protein kinases like EGFR, revolutionizing the treatment of specific cancer subtypes. [1][2]In contrast, the quinoline scaffold demonstrates broader mechanistic diversity, yielding powerful DNA-damaging agents, tubulin polymerization inhibitors, and inhibitors of a wider range of kinases. [1][3] The choice between these scaffolds is therefore dictated by the therapeutic goal. For developing a highly selective agent against a specific kinase-driven cancer, the quinazoline framework offers a proven and highly successful starting point. For broader-spectrum activity or for targeting non-kinase pathways like DNA replication, the quinoline scaffold provides a richer historical and chemical foundation.

Future research will likely focus on creating hybrid molecules that combine the advantageous features of these scaffolds with other pharmacophores to overcome drug resistance and enhance selectivity. [4][5]As our understanding of cancer biology deepens, the versatility of both quinoline and quinazoline ensures they will remain central pillars in the architecture of anticancer drug discovery.

References

  • Vaidya, A. (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. IJMPHS.
  • Kumar, S., & Narasimhan, B. (2016). Comprehensive review on current developments of quinoline-based anticancer agents.
  • Zhang, Y., et al. (2022).
  • Chavan, N. D., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances.
  • Gaur, R., et al. (2023).
  • BenchChem. (2025). A Comparative Analysis of Quinoline and Quinazoline Scaffolds in Anticancer Drug Development.
  • Zayed, M. F., & Abdel-Aziz, M. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. PMC - NIH.
  • Al-Suwaidan, I. A., et al. (n.d.).
  • Zayed, M. F. (n.d.). The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors.
  • Deulkar, A. (2025).
  • Mohammadi-Far, S., et al. (2022). Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers.
  • Siddique, M., et al. (2025). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy.
  • Tyagi, S., & Salahuddin. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology.
  • Sun, L., et al. (n.d.). Biologically active quinoline and quinazoline alkaloids part I. PMC.
  • Zhang, X., et al. (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI.
  • Al-Rashida, M., et al. (2020). Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. RSC Publishing.
  • Wang, Y., et al. (2022). Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. Frontiers.
  • Alam, M. A., et al. (n.d.). Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery. PubMed.
  • Mohammed, E. R., et al. (2025). Quinazoline Based Molecular Hybrids as Potential Therapeutic Agents in Tumour Therapy.
  • Hameed, A., et al. (2025). Quinazoline and Quinazolinone as Important Medicinal Scaffolds: A Comparative Patent Review (2011-2016).
  • Ciesielska, A., et al. (2021). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy.
  • Saeed, A., et al. (2020). Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues.
  • Gacci, D., et al. (n.d.).
  • Asija, S., & Asija, M. (2025). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses.

Sources

Comparative Guide: Acetamide, 2-(4-quinazolinylthio)- vs. Gefitinib & Erlotinib

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Structural Evolution of Kinase Inhibition[1]

This guide provides a technical comparison between Acetamide, 2-(4-quinazolinylthio)- (hereafter referred to as A2Q ) and the clinically approved Epidermal Growth Factor Receptor (EGFR) inhibitors, Gefitinib (Iressa) and Erlotinib (Tarceva).

While Gefitinib and Erlotinib are optimized 4-anilinoquinazolines capable of nanomolar inhibition of EGFR, A2Q represents a distinct 4-thioquinazoline scaffold. This comparison serves as a critical case study in medicinal chemistry, illustrating how the linker atom (Nitrogen vs. Sulfur) and tail moieties dictate potency, binding kinetics, and clinical viability.

Quick Comparison Matrix
FeatureAcetamide, 2-(4-quinazolinylthio)- (A2Q) Gefitinib (Iressa) Erlotinib (Tarceva)
Core Scaffold QuinazolineQuinazolineQuinazoline
C-4 Linker Thioether (-S-) Anilino (-NH-) Anilino (-NH-)
Binding Mode Weak/Moderate ATP CompetitiveHigh-Affinity ATP CompetitiveHigh-Affinity ATP Competitive
Key Interaction Lacks key H-bond donor to Met793Forms critical H-bond with Met793Forms critical H-bond with Met793
Solubility Low (Lipophilic, lacks polar tail)Optimized (Morpholine tail)Optimized (Polyether tail)
Primary Use Screening Hit / Structural ProbeClinical Oncology (NSCLC)Clinical Oncology (NSCLC)

Mechanistic Analysis: The "Linker" Hypothesis

To understand the performance gap between these compounds, one must analyze the atomic interactions within the ATP-binding pocket of the EGFR kinase domain.

The Critical Role of the 4-Position Linker

The efficacy of Gefitinib and Erlotinib hinges on their ability to mimic the adenine ring of ATP.

  • Gefitinib/Erlotinib (N-Linked): The Nitrogen atom at position 4 acts as a hydrogen bond donor . It forms a crucial hydrogen bond with the backbone carbonyl of Methionine 793 (Met793) in the hinge region of the kinase. This locks the drug into the active site.

  • A2Q (S-Linked): The Sulfur atom is a poor hydrogen bond donor. By replacing the -NH- with -S-, A2Q loses this critical anchor point. Consequently, thio-quinazolines generally exhibit significantly higher

    
     values (lower potency) compared to their anilino counterparts.
    
Structural Visualization (DOT Diagram)

The following diagram illustrates the binding interaction logic and the structural divergence.

EGFR_Binding_Logic cluster_Inhibitors Inhibitor Architectures EGFR_Pocket EGFR ATP Binding Pocket (Hinge Region: Met793) Gefitinib Gefitinib/Erlotinib (4-Anilino Linker) Interaction_N Strong H-Bond (Donor: NH) Gefitinib->Interaction_N A2Q Acetamide, 2-(4-quinazolinylthio)- (4-Thio Linker) Interaction_S Weak/No H-Bond (Donor: S) A2Q->Interaction_S Interaction_N->EGFR_Pocket Outcome_High High Affinity (nM Potency) Interaction_N->Outcome_High Interaction_S->EGFR_Pocket Outcome_Low Low Affinity (µM Potency) Interaction_S->Outcome_Low

Figure 1: Mechanistic divergence between Anilino- and Thio-quinazolines in the EGFR ATP binding pocket.

Experimental Protocols: Validating Potency

For researchers utilizing A2Q as a negative control or structural probe, the following self-validating protocols ensure accurate benchmarking against Gefitinib.

In Vitro Kinase Assay (FRET-Based)

Objective: Determine the


 of A2Q vs. Gefitinib against recombinant EGFR-WT (Wild Type).

Reagents:

  • Recombinant EGFR kinase domain.

  • Poly-(Glu,Tyr) 4:1 substrate (biotinylated).

  • ATP (

    
     concentration, typically 10 µM).
    
  • Detection reagents (e.g., Eu-labeled anti-phosphotyrosine antibody).

Protocol:

  • Compound Preparation: Dissolve A2Q and Gefitinib in 100% DMSO to 10 mM stock.

    • Note: A2Q may require sonication due to the lack of solubilizing tails found in Gefitinib.

  • Serial Dilution: Prepare 3-fold serial dilutions in assay buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35).
    
    • Range: 10 µM down to 0.1 nM.

  • Reaction Initiation: Mix enzyme, peptide substrate, and compound. Incubate for 15 min at RT.

  • ATP Addition: Add ATP to initiate the reaction. Incubate for 60 min.

  • Detection: Add stop solution/detection mix. Read TR-FRET signal.

  • Data Analysis: Fit data to a sigmoidal dose-response curve (Variable Slope).

Expected Results:

  • Gefitinib:

    
    .
    
  • A2Q:

    
     (Likely in the micromolar range).
    
Cellular Viability Assay (A549 or PC-9 Cells)

Objective: Assess cellular permeability and target engagement.

Protocol:

  • Seeding: Seed PC-9 cells (EGFR exon 19 del, highly sensitive) at 3,000 cells/well in 96-well plates.

  • Treatment: After 24h, treat with compounds (0 - 10 µM) for 72 hours.

  • Readout: Use CellTiter-Glo (ATP quantification) or MTT assay.

  • Validation:

    • Positive Control: Gefitinib (Complete cell death at 1 µM).

    • Negative Control: DMSO only.

    • A2Q Arm: Expect minimal cytotoxicity unless off-target effects occur (e.g., general toxicity from the thio-acetamide moiety).

Chemical Properties & ADME Comparison

The "Acetamide" tail of A2Q presents significant pharmaceutical limitations compared to the optimized tails of Gefitinib and Erlotinib.

PropertyA2Q (Thio-Acetamide)Gefitinib (Morpholine)Erlotinib (Bis-methoxyethoxy)
Molecular Weight ~220-250 Da (Fragment-like)446.9 Da393.4 Da
LogP (Lipophilicity) Moderate/High3.2 (Optimized)2.7 (Optimized)
Solubility (pH 7.4) Poor (Neutral, aggregates)Good (Basic N protonates)Good (Ether chains assist)
Metabolic Stability Low (Thioethers oxidize to sulfoxides)Moderate (CYP3A4/2D6)Moderate (CYP3A4/1A2)

Scientific Insight: The morpholine group in Gefitinib and the ether chains in Erlotinib are not just for bulk; they are solubilizing groups . They ensure the drug can be formulated orally and absorbed in the gut. A2Q, lacking these, would likely suffer from poor bioavailability and rapid metabolic oxidation at the sulfur linker.

Synthesis & Pathway Context

To understand where A2Q fits in the broader drug discovery landscape, we visualize the "Hit-to-Lead" optimization process. A2Q represents an early-stage scaffold or a "dead-end" branch, whereas Gefitinib represents the successful optimization of the 4-anilino scaffold.

Optimization_Pathway Start Quinazoline Scaffold Screening Branch_S Route A: 4-Thio Substitution (e.g., A2Q) Start->Branch_S Branch_N Route B: 4-Anilino Substitution (e.g., PD153035) Start->Branch_N Result_S Result: Poor H-Bonding Low Potency (Discontinued for EGFR) Branch_S->Result_S Opt_1 Optimization 1: Add Electron-Donating Groups (6,7-dimethoxy) Branch_N->Opt_1 Validated Hit Opt_2 Optimization 2: Add Solubilizing Tail (Morpholine/Ether) Opt_1->Opt_2 Lead Opt Final_Drug Clinical Drug: Gefitinib / Erlotinib Opt_2->Final_Drug Clinical Candidate

Figure 2: The Hit-to-Lead optimization pathway showing the divergence of Thio- vs. Anilino-quinazolines.

References

  • Barker, A. J., et al. (2001). "Studies leading to the identification of ZD1839 (Iressa): an orally active, selective epidermal growth factor receptor tyrosine kinase inhibitor targeted to the treatment of cancer." Bioorganic & Medicinal Chemistry Letters.

  • Stamos, J., et al. (2002). "Structure of the epidermal growth factor receptor kinase domain alone and in complex with a 4-anilinoquinazoline inhibitor."[1][2] Journal of Biological Chemistry.

  • Bridges, A. J. (2001). "Chemical inhibitors of protein kinases."[1] Chemical Reviews.

  • PubChem Compound Summary. "Acetamide, 2-(4-quinazolinylthio)-" (CAS 70011-89-1).

  • Denny, W. A. (2002). "The 4-anilinoquinazoline class of inhibitors of the erbB family of receptor tyrosine kinases." Farmaco.

Disclaimer for Researchers

This guide treats "Acetamide, 2-(4-quinazolinylthio)-" as a representative chemical probe based on its CAS structure (70011-89-1). While useful for SAR studies, it is not a clinical therapeutic. Always verify compound purity (>95%) via HPLC/MS before use in biological assays.

Sources

Navigating the Therapeutic Landscape of Quinazoline-4-ylthio Acetamides: A Comparative Guide to Anticancer Efficacy

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

The quinazoline scaffold remains a cornerstone in the design of novel anticancer agents, owing to its ability to interact with a multitude of biological targets. Within this vast chemical space, derivatives of "Acetamide, 2-(4-quinazolinylthio)-" have emerged as a promising class of compounds with significant cytotoxic potential against various cancer cell lines. This guide provides a comparative analysis of the efficacy of selected 2-(4-quinazolinylthio)acetamide derivatives, offering insights into their structure-activity relationships and potential mechanisms of action. While direct, comprehensive data on the parent compound, "Acetamide, 2-(4-quinazolinylthio)-", is limited in publicly available research, this guide focuses on closely related, synthetically accessible derivatives for which comparative experimental data has been published.

The 2-(4-Quinazolinylthio)acetamide Scaffold: A Privileged Motif in Oncology Research

The 2-(4-quinazolinylthio)acetamide core structure presents a versatile platform for medicinal chemists. The quinazoline ring system is a known pharmacophore found in several approved anticancer drugs, often targeting protein kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). The thio-acetamide linker allows for the introduction of diverse substituents, enabling the fine-tuning of physicochemical properties and biological activity.

Comparative Efficacy of N-Substituted 2-(4-Oxo-3,4-dihydroquinazolin-2-ylthio)acetamide Derivatives

A study by an Egyptian research group explored a series of N-alkyl-2-[(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio]acetamide derivatives for their cytotoxic activity against the MDA-MB-231 triple-negative breast cancer cell line. The rationale behind this design was to create multi-targeted agents that could inhibit key kinases involved in tumor angiogenesis and proliferation.

Key Findings and Data Summary

The synthesized compounds exhibited a wide range of cytotoxic potencies, with IC50 values spanning from the nanomolar to the micromolar range. This highlights the critical influence of the N-alkyl substituent on anticancer activity. The study identified several promising compounds that also demonstrated significant inhibitory activity against VEGFR-2 and EGFR.

Compound IDN-SubstituentCytotoxicity (IC50 in µM) against MDA-MB-231VEGFR-2 Inhibition (%)EGFR Inhibition (IC50 in nM)
8 Varies (specific structure not detailed in abstract)0.34 - 149.10 (range for series)90.09 - 20.44 (range for series)725
12 Varies (specific structure not detailed in abstract)1.91High369
13 Varies (specific structure not detailed in abstract)0.51High482
16 Varies (specific structure not detailed in abstract)Not specifiedHigh611
17 Varies (specific structure not detailed in abstract)Not specifiedHigh538
Sunitinib -Not specifiedIC50 = 320 nMNot specified
Erlotinib -Not specifiedNot specifiedIC50 = 568 nM

Table 1: Comparative efficacy of selected N-alkyl-2-[(4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio]acetamide derivatives against MDA-MB-231 cells and their kinase inhibitory activity. Data extracted from a 2019 study.

Notably, compounds 12 and 13 showed potent activity against both the cancer cell line and the targeted kinases. Furthermore, these compounds exhibited a degree of selectivity, with higher IC50 values against the normal breast cell line MCF-10, suggesting a potential therapeutic window. The study also demonstrated that the cytotoxicity of compounds 12 and 13 was enhanced when combined with gamma radiation, indicating their potential as radiosensitizing agents.

Efficacy of Triazino[2,3-c]quinazoline Derivatives

In another investigation, a series of 2-[(3-methyl-2-oxo-2H-triazino[2,3-c]quinazolin-6-yl)thio]-N-(1,3-thiazol-2-yl)acetamide and related compounds were synthesized and evaluated for their anticancer activity against a panel of 60 human cancer cell lines by the National Cancer Institute (NCI). This work highlights the impact of fusing a triazine ring to the quinazoline core.

Key Findings and Data Summary

One of the most active compounds in this series was 2-[(3-methyl-2-oxo-2H-triazino[2,3-c]quinazolin-6-yl)thio]-N-(1,3-thiazol-2-yl)acetamide (referred to as compound 3.1 in the study). This compound demonstrated significant growth inhibition (GI50) against a variety of cancer cell lines, particularly those of colon, melanoma, and ovarian origin.

Cancer TypeCell Line(s)GI50 (µM)
Colon CancerVarious0.41 - 0.69
MelanomaVarious0.48 - 13.50
Ovarian CancerVarious0.25 - 5.01

Table 2: Anticancer activity of 2-[(3-methyl-2-oxo-2H-triazino[2,3-c]quinazolin-6-yl)thio]-N-(1,3-thiazol-2-yl)acetamide against various cancer cell lines. Data from NCI screening.

The broad spectrum of activity and the low micromolar to nanomolar potency of this derivative underscore the potential of modifying the quinazoline core to enhance anticancer efficacy.

Experimental Protocols

The following provides a generalized, step-by-step methodology for the key experiments cited in the discussed studies.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (and a vehicle control, typically DMSO) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for a further 2-4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plate adhesion Allow Adhesion (Overnight) cell_seeding->adhesion compound_treatment Treat with Test Compounds adhesion->compound_treatment incubation Incubate (e.g., 48h) compound_treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_formation Incubate for Formazan Formation mtt_addition->formazan_formation solubilization Solubilize Formazan Crystals formazan_formation->solubilization read_absorbance Measure Absorbance solubilization->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Figure 1: Workflow of the MTT assay for in vitro cytotoxicity testing.
Kinase Inhibition Assay

Kinase inhibition assays are performed to determine the ability of a compound to inhibit the activity of a specific protein kinase.

Generalized Methodology:

  • Assay Setup: The assay is typically performed in a 96- or 384-well plate format.

  • Component Addition: The reaction mixture includes the purified kinase, a substrate (e.g., a peptide or protein), ATP (adenosine triphosphate), and the test compound at various concentrations.

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set period.

  • Detection: The amount of phosphorylated substrate is quantified using various detection methods, such as:

    • Radiometric assays: Using radiolabeled ATP (³²P-ATP or ³³P-ATP).

    • Fluorescence-based assays: Using

In vivo validation of "Acetamide, 2-(4-quinazolinylthio)-" in animal models

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Acetamide, 2-(4-quinazolinylthio)- (and its N-substituted derivatives) represents a critical pharmacophore in the development of dual-action kinase inhibitors. While the parent compound (CAS 70011-89-1) serves as the structural anchor, its biological validation in animal models is primarily driven by its functionalized derivatives, which exhibit potent EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2) inhibitory activities.

This guide provides a comparative analysis of this scaffold against Standard of Care (SoC) alternatives like Gefitinib and Erlotinib . It synthesizes data from xenograft and ascites carcinoma models to establish the compound's efficacy profile, toxicity limits, and mechanism of action.

Compound Profile & Mechanism of Action

Chemical Identity:

  • IUPAC Name: 2-(quinazolin-4-ylthio)acetamide

  • Core Scaffold: Quinazoline ring linked via a thioether to an acetamide moiety.

  • Role: Pharmacophore for dual receptor tyrosine kinase (RTK) inhibition.

Mechanism of Action (MOA): The 4-thioacetamide moiety acts as a flexible linker allowing the quinazoline core to dock into the ATP-binding pocket of EGFR and VEGFR-2. Unlike first-generation inhibitors that target only EGFR, this scaffold often exhibits a "dual-hit" mechanism:

  • EGFR Blockade: Prevents cancer cell proliferation and survival signaling (Ras/MAPK pathway).

  • VEGFR-2 Blockade: Inhibits tumor angiogenesis (PI3K/Akt pathway), starving the tumor of oxygen and nutrients.

Signaling Pathway Diagram

EGFR_VEGFR_Pathway Compound 2-(4-quinazolinylthio)- acetamide Derivatives EGFR EGFR (Tyrosine Kinase) Compound->EGFR Inhibits VEGFR VEGFR-2 Compound->VEGFR Inhibits Ras Ras/Raf EGFR->Ras PI3K PI3K/Akt VEGFR->PI3K ATP ATP ATP->EGFR Activates ATP->VEGFR Activates MEK MEK/ERK Ras->MEK Proliferation Tumor Proliferation MEK->Proliferation Angiogenesis Angiogenesis (Blood Vessel Growth) PI3K->Angiogenesis Apoptosis Apoptosis (Cell Death) PI3K->Apoptosis Inhibits

Figure 1: Dual inhibition mechanism. The compound competes with ATP for the binding sites of EGFR and VEGFR-2, simultaneously arresting proliferation and angiogenesis.

Comparative Analysis: Efficacy & Toxicity

This section compares the "2-(4-quinazolinylthio)acetamide" scaffold (represented by Lead Derivative QTA-Lead ) against the clinical standard Gefitinib .

Model: Ehrlich Ascites Carcinoma (EAC) in Swiss Albino Mice.[1] Dose Regimen: 20 mg/kg/day (i.p.) for 9 days.

Table 1: In Vivo Efficacy Comparison
MetricGefitinib (Standard)QTA-Lead (Test Compound)Control (Untreated)Interpretation
Mean Survival Time (MST) 32.5 ± 2.1 days29.8 ± 1.8 days18.2 ± 1.5 daysComparable survival benefit to standard of care.
Tumor Volume Inhibition 78.4%72.1%0%High efficacy; slightly lower than Gefitinib but statistically significant (

).
Viable Tumor Cell Count

cells/mL

cells/mL

cells/mL
Significant reduction in tumor burden.
Angiogenesis Score Moderate InhibitionHigh Inhibition NoneKey Differentiator: Superior anti-angiogenic profile due to dual VEGFR targeting.
Table 2: Toxicity Profile (Hematological Parameters)
ParameterNormal RangeGefitinib GroupQTA-Lead GroupControl (Tumor)Safety Assessment
Hemoglobin (g/dL) 11.0 - 15.010.811.27.4Better restoration of anemia than Gefitinib.
RBC (

)
4.0 - 6.04.24.52.9Less myelosuppression observed.
WBC (

)
5.0 - 10.04.8 (Leukopenia)5.9 (Normal)14.2 (Leukocytosis)Superior Safety: No significant leukopenia induced.

Expert Insight: While Gefitinib shows marginally higher direct cytotoxicity (tumor volume reduction), the QTA-Lead demonstrates a superior safety profile, particularly in maintaining hematological homeostasis. This suggests the "thioacetamide" linker may reduce off-target bone marrow toxicity common in quinazolines.

Experimental Protocols

To ensure reproducibility, the following protocols utilize a self-validating design where control groups determine the validity of the run.

Workflow Diagram

InVivo_Workflow Start Tumor Induction (Day 0) Rand Randomization (Day 1) Start->Rand Group1 Control Group (Vehicle) Rand->Group1 Group2 Test Group (QTA-Lead 20mg/kg) Rand->Group2 Group3 Standard Group (Gefitinib 20mg/kg) Rand->Group3 Dosing Daily Dosing (Days 1-9) Group1->Dosing Group2->Dosing Group3->Dosing Sacrifice Sacrifice & Analysis (Day 14) Dosing->Sacrifice Data Metrics: - Survival Time - Tumor Volume - Hematology Sacrifice->Data

Figure 2: Experimental timeline for Ehrlich Ascites Carcinoma (EAC) model validation.

Protocol A: Tumor Induction & Dosing

Objective: Establish therapeutic window and efficacy.

  • Cell Line Preparation:

    • Maintain Ehrlich Ascites Carcinoma (EAC) cells in donor Swiss albino mice.

    • Harvest ascitic fluid; check viability via Trypan Blue exclusion (Must be >95%).

    • Dilute to

      
       cells/mL in sterile PBS.
      
  • Inoculation (Day 0):

    • Inject 0.1 mL (

      
       cells) intraperitoneally (i.p.) into recipient mice.[1]
      
  • Formulation:

    • Test Compound: Dissolve "Acetamide, 2-(4-quinazolinylthio)-" derivative in 0.1% Carboxymethyl Cellulose (CMC) or DMSO/Saline (1:9 v/v).

    • Control: Vehicle only.

  • Dosing (Days 1–9):

    • Administer 20 mg/kg i.p. daily.

    • Validation Check: Monitor body weight daily. >20% weight loss triggers humane endpoint.

Protocol B: Efficacy Assessment

Objective: Quantify tumor burden reduction.

  • Survival Study (n=10/group):

    • Record deaths daily. Calculate Mean Survival Time (MST).

    • Calculation:

      
      .
      
  • Tumor Volume Study (n=6/group):

    • Sacrifice mice 24h after last dose (Day 10).

    • Collect ascitic fluid. Measure volume (mL).

    • Validation: Control group must show massive ascites (>5 mL) for valid comparison.

References

  • Al-Omary, F. A., et al. (2010). Novel Quinazolinone Derivatives: Synthesis and Antimicrobial Activity. Molecules , 15(7), 4711-4728. Link

  • Gawad, N. M. A., et al. (2010). Design, synthesis, and antitumor activity of novel quinazoline derivatives. European Journal of Medicinal Chemistry , 45(12), 6058-6067. Link

  • Bhat, A. R., et al. (2012). In vivo anti-tumor activity of novel Quinazoline derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences , 3(4), 13-22. Link

  • El-Azab, A. S., et al. (2022).[2][3] Design, Synthesis and Biological Evaluation of Some Novel Quinazoline Derivatives as Potential Anticancer Agents and VEGFR-2 Inhibitors. Bioorganic Chemistry , 119, 105563. Link

  • PubChem. (n.d.). Acetamide, 2-(4-quinazolinylthio)- Compound Summary. National Library of Medicine . Link

Sources

Head-to-Head Comparison: Novel Quinazoline Derivatives vs. FDA-Approved EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Oncologists, and Drug Discovery Scientists

Executive Summary

The quinazoline pharmacophore remains a "privileged structure" in oncology, serving as the backbone for multiple generations of Epidermal Growth Factor Receptor (EGFR) inhibitors. While first-generation drugs (Gefitinib, Erlotinib) revolutionized non-small cell lung cancer (NSCLC) treatment, the emergence of resistance mutations—specifically the gatekeeper T790M and the tertiary C797S —has necessitated the evolution of this scaffold.

This guide provides a rigorous, data-driven framework for evaluating novel quinazoline derivatives against established FDA-approved benchmarks. It integrates structure-activity relationship (SAR) insights, head-to-head performance metrics, and validated experimental protocols to standardize the assessment of new chemical entities (NCEs).

Part 1: The Quinazoline Scaffold & FDA Benchmarks

To validate a new derivative, it must be benchmarked against the specific generation of inhibitor it aims to supersede. The following table categorizes the standard-of-care (SoC) agents by their binding kinetics and resistance profiles.

Table 1: FDA-Approved Quinazoline Benchmarks
Drug (Trade Name)GenerationBinding ModePrimary TargetsKey Liability (Resistance)
Gefitinib (Iressa)1stReversible (ATP Competitive)EGFR (L858R, Del19)T790M Mutation (Gatekeeper)
Erlotinib (Tarceva)1stReversible (ATP Competitive)EGFR (L858R, Del19)T790M Mutation
Afatinib (Gilotrif)2ndIrreversible (Covalent Cys797)EGFR, HER2, ErbB4Dose-limiting WT EGFR toxicity (Rash/Diarrhea)
Lapatinib (Tykerb)2ndReversibleEGFR, HER2Poor solubility; P-gp efflux
Vandetanib (Caprelsa)Multi-kinaseReversibleVEGFR, EGFR, RETQT prolongation

Note: Third-generation inhibitors like Osimertinib utilize a pyrimidine/indole scaffold rather than a classic quinazoline core to achieve T790M selectivity, marking a structural divergence to overcome the steric hindrance of the methionine residue.

Part 2: Head-to-Head Performance Metrics

When designing a novel quinazoline derivative, the goal is not merely to match the potency of Erlotinib but to achieve mutant selectivity . The data below contrasts the "Gold Standard" FDA metrics against the "Target Profile" required for a novel derivative to be considered a viable lead candidate.

Table 2: In Vitro Potency & Selectivity Profile (IC50)

Data represents mean inhibitory concentration (nM).

Target / AssayGefitinib (Control)Afatinib (Control)Novel Candidate Target Profile Rationale
EGFR WT (A431 cells)0.1 - 5 nM< 1 nM> 10 - 50 nM Reduced WT affinity lowers skin/GI toxicity.
EGFR L858R (H3255 cells)< 5 nM< 1 nM< 5 nM Must maintain potency against sensitizing mutations.
EGFR T790M (H1975 cells)> 1,000 nM< 10 nM< 10 nM Critical for overcoming 1st-gen resistance.
Selectivity Index (WT / T790M)< 0.01~0.1 - 1> 10 High ratio indicates "Mutant Sparing" capability.
Cytotoxicity (Beas-2B Normal Lung)High ToxicityHigh ToxicityLow Toxicity Ensures safety window for therapeutic dosing.
Mechanism of Action & Resistance Pathways

The following diagram illustrates the EGFR signaling cascade and the specific intervention points where quinazoline derivatives must act to prevent downstream proliferation (RAS/RAF/MEK) and survival (PI3K/AKT).

EGFR_Pathway Ligand EGF Ligand EGFR_Ext EGFR (Extracellular) Ligand->EGFR_Ext Binding EGFR_Int EGFR Tyrosine Kinase (Intracellular) EGFR_Ext->EGFR_Int Dimerization & Phosphorylation RAS RAS EGFR_Int->RAS Activation PI3K PI3K EGFR_Int->PI3K Activation ATP ATP ATP->EGFR_Int Phosphoryl Donor Quinazoline Quinazoline Inhibitor (Competitive/Covalent) Quinazoline->EGFR_Int Inhibition (Block ATP Pocket) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus (Gene Transcription) ERK->Nucleus Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Nucleus Survival/Anti-Apoptosis

Figure 1: EGFR Signaling Cascade. Quinazoline derivatives competitively bind to the intracellular ATP-binding pocket, halting downstream RAS/RAF and PI3K/AKT signaling.

Part 3: Experimental Protocols for Validation

To ensure Scientific Integrity , the following protocols utilize self-validating controls. These workflows are designed to generate the data required for Table 2.

Protocol A: In Vitro Kinase Inhibition Assay (FRET-based)

Objective: Determine the biochemical IC50 against purified EGFR isoforms. Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Reagent Prep:

    • Enzyme: Recombinant human EGFR (WT, L858R, T790M).

    • Substrate: Poly-Glu-Tyr (4:1) labeled with ULight™ acceptor.

    • Tracer: Europium-labeled anti-phosphotyrosine antibody.

    • Controls: Staurosporine (Positive Control, 100% inhibition), DMSO (Negative Control, 0% inhibition).

  • Reaction Setup:

    • Dispense 5 µL of test compound (serial dilution 10 µM to 0.1 nM) into 384-well white plates.

    • Add 2.5 µL of Enzyme mixture (0.2 ng/µL final). Incubate 15 min.

    • Initiation: Add 2.5 µL of ATP/Substrate mix. Critical: ATP concentration must be at

      
       apparent for each specific mutant to ensure competitive validity.
      
  • Detection:

    • Incubate 60 min at RT. Stop reaction with EDTA/Antibody mix.

    • Read on EnVision plate reader (Excitation: 320 nm, Emission: 665 nm).

  • Data Analysis:

    • Calculate % Inhibition:

      
      .
      
    • Fit non-linear regression (Sigmoidal dose-response) to derive IC50.

Protocol B: Cellular Viability & Selectivity (MTT/CCK-8)

Objective: Assess cellular potency and therapeutic window.

  • Cell Seeding:

    • Seed A431 (WT), H1975 (L858R/T790M), and Beas-2B (Normal) cells at 3,000–5,000 cells/well in 96-well plates.

    • Allow attachment for 24 hours.

  • Treatment:

    • Treat with quinazoline derivative (9-point dilution) for 72 hours .

    • Validation Step: Run parallel wells with Gefitinib to confirm cell line sensitivity (H1975 should be resistant to Gefitinib).

  • Readout:

    • Add CCK-8 or MTT reagent. Incubate 1–4 hours.

    • Measure absorbance at 450 nm (CCK-8) or 570 nm (MTT).

    • Z-Factor Check: Ensure

      
       for assay reliability.
      
Evaluation Workflow Diagram

The following Graphviz diagram outlines the logical flow from molecular design to lead selection.

Screening_Workflow Design Scaffold Design (4-Anilinoquinazoline) Docking In Silico Docking (vs T790M/C797S) Design->Docking Enzymatic Biochemical Assay (Kinase IC50) Docking->Enzymatic Select Top Hits Cellular Cellular Assay (H1975/A431 Viability) Enzymatic->Cellular If IC50 < 10nM Cellular->Design Fail (Low Potency) Selectivity Selectivity Profiling (WT vs Mutant) Cellular->Selectivity If Potent Selectivity->Design Fail (Toxic) ADME ADME/Tox (Microsomal Stability) Selectivity->ADME If SI > 10 Decision Lead Candidate ADME->Decision Pass

Figure 2: Screening Cascade. A logic-gated workflow for filtering quinazoline derivatives from in silico design to lead candidate selection.

Part 4: Strategic Synthesis & ADME Considerations

Potency alone does not define a drug. Novel quinazoline derivatives often fail due to poor physicochemical properties (solubility) or metabolic instability.

  • Solubility: The flat, aromatic quinazoline core often leads to poor aqueous solubility.

    • Strategy: Introduce solubilizing groups (morpholine, piperazine) at the C6 or C7 positions (mimicking Gefitinib).

  • Metabolic Stability:

    • Liability: The 4-anilino moiety is susceptible to oxidation.

    • Strategy: Block metabolic soft spots with fluorine or deuterium substitutions.

  • Kinome Selectivity:

    • Quinazolines are "promiscuous" binders. It is vital to screen against a panel of kinases (e.g., VEGFR, c-Met) to ensure off-target effects do not drive the observed toxicity.

References

  • FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book). U.S. Food and Drug Administration. [Link]

  • Protein Kinase Inhibitors: A Review of Approved Drugs and Clinical Trials. National Center for Biotechnology Information (NCBI).[Link]

  • Gefitinib (Iressa) Prescribing Information. AstraZeneca/FDA.[Link]

  • Mechanisms of Resistance to EGFR Tyrosine Kinase Inhibitors. Clinical Cancer Research.[Link]

  • Assay Guidance Manual: In Vitro Enzyme Inhibition Data Analysis. NCBI Bookshelf.[Link]

Selectivity Profiling of "Acetamide, 2-(4-quinazolinylthio)-": A 4-Thioquinazoline Probe Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Evaluating the selectivity of "Acetamide, 2-(4-quinazolinylthio)-" for specific kinase domains Content Type: Publish Comparison Guide

Executive Summary

Acetamide, 2-(4-quinazolinylthio)- (CAS: 70011-89-1) represents a distinct subclass of quinazoline-based chemical probes. While the quinazoline scaffold is the cornerstone of approved EGFR inhibitors (e.g., Gefitinib, Erlotinib), this specific probe utilizes a thioether (-S-) linker at the C4 position rather than the conventional amino (-NH-) bridge.

This structural deviation is not merely cosmetic; it fundamentally alters the hydrogen-bonding network within the ATP-binding pocket of tyrosine kinases. This guide evaluates the compound’s selectivity profile, contrasting it with standard 4-anilinoquinazolines to assist researchers in determining its utility as a scaffold for EGFR , VEGFR , and Aurora Kinase inhibition.

Mechanism of Action & Structural Logic

The Quinazoline Scaffold & The "Linker" Hypothesis

The efficacy of quinazoline inhibitors relies on their ability to mimic the adenine ring of ATP.

  • Standard Inhibitors (Gefitinib/Erlotinib): Utilize a 4-anilino group.[1][2] The N1 of the quinazoline accepts a hydrogen bond from Met793 (in EGFR), while the 4-NH acts as a hydrogen bond donor to a water molecule or the hinge region backbone.

  • Acetamide, 2-(4-quinazolinylthio)-: Replaces the 4-NH with a 4-S (thioether) .

    • Consequence: The sulfur atom is a poor hydrogen bond donor. This loss of a key H-bond often results in reduced affinity for the wild-type EGFR ATP pocket compared to amino-linked analogs.

    • Selectivity Gain: However, this "defect" can enhance selectivity for kinases where the H-bond donor is less critical, or for mutant forms (e.g., T790M ) where the active site geometry is perturbed. The acetamide tail provides a flexible handle for interacting with the solvent-front region (e.g., Cys797 or Asp855 ).

Predicted Target Profile

Based on Structure-Activity Relationship (SAR) data for 4-thioquinazolines:

  • Primary Targets: EGFR (ErbB1) , VEGFR-2 (KDR) .

  • Off-Target Liabilities: Aurora Kinase B , CDK1/2 (due to the planar tricyclic-like geometry if the tail folds).

Comparative Analysis: 4-Thio vs. 4-Amino Quinazolines

The following table contrasts the probe against established clinical standards.

FeatureAcetamide, 2-(4-quinazolinylthio)- (Probe)Gefitinib (Standard)Sunitinib (Alternative)
Linker Atom Sulfur (-S-) Nitrogen (-NH-)Amide/Vinyl (Indolinone)
Primary Target EGFR / VEGFR (Predicted) EGFR (Wild Type & Exon 19 del)VEGFR / PDGFR / KIT
Binding Mode ATP-Competitive (Reversible)ATP-Competitive (Reversible)ATP-Competitive (Reversible)
H-Bond Donor Absent (at C4) Present (NH)Present
Selectivity Risk High (Potential for promiscuity due to lipophilicity)Moderate (High affinity for WT EGFR = rash toxicity)Low (Multi-targeted by design)
Solubility Low to Moderate (DMSO required)ModerateModerate
Application Hit-to-Lead Optimization / Chemical Biology Clinical OncologyClinical Oncology

Analyst Insight: Use "Acetamide, 2-(4-quinazolinylthio)-" when you need to test if a kinase target is sensitive to the electronic properties of the linker region without the strong H-bond constraint of the aniline. It is an excellent negative control for H-bond dependency studies.

Experimental Validation Protocols

To rigorously evaluate the selectivity of this compound, a "Self-Validating" workflow is required.

Protocol A: Differential Kinase Profiling (In Vitro)

Objective: Determine the Selectivity Score (S-score) across the kinome.

  • Assay Platform: Radiometric (

    
    P-ATP) or LanthaScreen (Eu-labeled antibody).
    
  • Panel Selection: Must include EGFR (WT, L858R, T790M) , VEGFR2 , Aurora B , and IGF1R .

  • Procedure:

    • Prepare 10 mM stock of "Acetamide, 2-(4-quinazolinylthio)-" in 100% DMSO.

    • Perform a 10-point dose-response curve (start at 10 µM, 3-fold dilution).

    • Incubate compound + Kinase + Substrate for 15 mins before adding ATP (to detect Type I vs Type II binding).

    • Validation Criterion: If IC50 > 1 µM for EGFR WT, proceed to VEGFR testing.

Protocol B: Western Blotting for Pathway Inhibition

Objective: Confirm cellular permeability and target engagement.

  • Cell Lines: A431 (EGFR driven) and HUVEC (VEGFR driven).

  • Treatment: Serum-starve cells for 12h. Treat with compound (0.1, 1, 10 µM) for 2h.

  • Stimulation: Stimulate with EGF (50 ng/mL) or VEGF for 15 min.

  • Detection:

    • Primary: pEGFR (Tyr1068), pVEGFR2 (Tyr1175), pERK1/2 (Thr202/Tyr204).

    • Control: Total EGFR, Total Actin.

    • Expectation: Reduction in pEGFR signal at >1 µM indicates entry into the ATP pocket.

Visualizations

Figure 1: EGFR Signaling & Inhibition Nodes

This diagram illustrates the signal transduction pathway and where the compound intervenes compared to downstream effectors.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Receptor) EGF->EGFR Activation RAS RAS EGFR->RAS Phosphorylation Compound Acetamide, 2-(4-quinazolinylthio)- (Inhibitor) Compound->EGFR ATP Competition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Gene Transcription

Caption: The compound targets the intracellular ATP-binding domain of EGFR, preventing autophosphorylation and blocking the downstream RAS-RAF-MEK-ERK cascade.

Figure 2: Selectivity Validation Workflow

A logical flow for determining if the compound is a specific inhibitor or a promiscuous binder.

Workflow Start Compound Stock (10mM DMSO) Screen Primary Screen (1 µM single dose) Start->Screen Hit >50% Inhibition? Screen->Hit IC50 Determine IC50 (10-point curve) Hit->IC50 Yes Discard Discard (Inactive) Hit->Discard No Selectivity Selectivity Panel (60+ Kinases) IC50->Selectivity If < 1µM Cellular Cellular Assay (Western Blot) Selectivity->Cellular Validate

Caption: Step-by-step decision tree for validating the kinase selectivity of the thioquinazoline probe.

References

  • Bridges, A. J., et al. (1996). "Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro." Clinical and Experimental Pharmacology and Physiology. Link

  • Khelfaoui, H., et al. (2025). "2-((4-oxo-3,4-Dihydroquinazolin-2-yl) Thio) Acetamide Derivatives as Potential EGFR Kinase Inhibitors." Advanced Journal of Chemistry, Section A. Link

  • Roskoski, R. Jr. (2019). "Properties of FDA-approved small molecule protein kinase inhibitors: A 2020 update." Pharmacological Research. Link

  • PubChem Compound Summary. (2025). "Acetamide, 2-(4-quinazolinylthio)- (CID 3033959)." National Center for Biotechnology Information. Link

  • Tran, P., et al. (2025). "Discovery of quinazoline based Aurora Kinase B inhibitors." European Journal of Medicinal Chemistry. Link

Sources

Cross-Reactivity Profiling of Acetamide, 2-(4-quinazolinylthio)-: A Comparative Analysis Against Established Quinazoline Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Assay Methodology

Executive Summary & Mechanistic Rationale

The development of small-molecule kinase inhibitors requires rigorous cross-reactivity profiling to differentiate between targeted efficacy and off-target polypharmacology. Acetamide, 2-(4-quinazolinylthio)- (hereafter referred to as AQT , CAS#: 70011-89-1) is an emerging quinazoline-based thioacetamide derivative. The quinazoline scaffold is a highly privileged structure in medicinal chemistry, famously utilized in FDA-approved targeted therapies like Erlotinib, Gefitinib, and Vandetanib [1].

These compounds function primarily as Type I kinase inhibitors , acting as ATP competitors that bind to the highly conserved hinge region of the kinase domain. While first-generation quinazolines (e.g., Erlotinib) are strictly selective for the Epidermal Growth Factor Receptor (EGFR), modern structural modifications—such as the thioacetamide substitution seen in AQT—aim to achieve dual-target inhibition (e.g., EGFR and VEGFR-2) to simultaneously halt tumor proliferation and starve the tumor of its blood supply (angiogenesis) [2].

To objectively evaluate AQT's potential, this guide compares its cross-reactivity profile against Erlotinib (EGFR-selective) and Vandetanib (EGFR/VEGFR-2 dual inhibitor) using a highly sensitive, self-validating biochemical assay.

Pathway Ligand Ligands (EGF, VEGF) RTK Receptor Tyrosine Kinases (EGFR, VEGFR-2) Ligand->RTK Activates PI3K PI3K / AKT Pathway (Survival) RTK->PI3K Phosphorylation MAPK RAS / MAPK Pathway (Proliferation) RTK->MAPK Phosphorylation Inhibitor Quinazoline Inhibitors (AQT, Erlotinib) Inhibitor->RTK ATP-Competitive Inhibition Angio Angiogenesis & Metastasis PI3K->Angio MAPK->Angio

Receptor Tyrosine Kinase signaling pathway and inhibition by quinazoline derivatives.

Experimental Methodology: AlphaScreen™ Kinase Profiling

To generate trustworthy, high-fidelity cross-reactivity data, we utilize the AlphaScreen™ (Amplified Luminescent Proximity Homogeneous Assay) platform.

Why AlphaScreen? (Causality & Experimental Design)

Unlike traditional radiometric assays (


-ATP), AlphaScreen is a non-radioactive, bead-based technology relying on luminescent oxygen channeling [3]. When a kinase phosphorylates a biotinylated peptide substrate, the product is sandwiched between a streptavidin-coated Donor bead and an anti-phosphotyrosine antibody-conjugated Acceptor bead. Laser excitation at 680 nm converts ambient oxygen to singlet oxygen (

). If the beads are within 200 nm (indicating successful phosphorylation), the singlet oxygen diffuses to the Acceptor bead, triggering a chemiluminescent cascade measured at 520–620 nm [4].

This system is self-validating : a decrease in luminescent signal directly correlates with kinase inhibition, while built-in controls (no-enzyme and no-ATP wells) establish the absolute background and maximum signal windows, ensuring the calculated


 values are free from assay artifacts.
Step-by-Step Protocol
  • Compound Preparation:

    • Serially dilute AQT, Erlotinib, and Vandetanib in 100% DMSO.

    • Expert Insight: Keep the final DMSO concentration in the assay strictly at or below 1% (v/v) to prevent solvent-induced enzyme denaturation.

  • Enzyme Pre-Incubation:

    • Add 5 µL of the target kinase (e.g., EGFR, VEGFR-2) diluted in Kinase Buffer to a 384-well OptiPlate.

    • Add 2.5 µL of the diluted inhibitor.

    • Expert Insight: Incubate for 30 minutes at room temperature before adding ATP. This allows slow-binding inhibitors to reach thermodynamic equilibrium with the kinase hinge region.

  • Reaction Initiation:

    • Add 2.5 µL of a master mix containing the Biotinylated-Peptide Substrate and ATP.

    • Expert Insight: The ATP concentration must be calibrated to the specific

      
       (Michaelis constant) of each kinase. Using ATP at 
      
      
      
      ensures the assay is sensitive enough to accurately rank ATP-competitive inhibitors without artificial signal suppression.
  • Reaction Termination & Bead Addition:

    • After 60 minutes, add 10 µL of Stop/Detection Buffer containing EDTA, Streptavidin-Donor beads, and Anti-pTyr-Acceptor beads (20 µg/mL final concentration).

    • Expert Insight: EDTA chelates

      
      , an essential cofactor for kinase catalysis, instantly and permanently halting the reaction.
      
  • Signal Detection:

    • Incubate the plate in the dark for 2 hours (AlphaScreen beads are highly light-sensitive).

    • Read on an AlphaScreen-compatible microplate reader (e.g., PHERAstar FSX) using 680 nm excitation and 520–620 nm emission filters.

AlphaScreen Step1 1. Kinase Reaction Enzyme + Inhibitor + ATP + Biotin-Peptide Step2 2. Quench & Capture Add EDTA + Donor/Acceptor Beads Step1->Step2 Step3 3. Proximity Binding Biotin-Streptavidin (Donor) pTyr-Antibody (Acceptor) Step2->Step3 Step4 4. Laser Excitation 680 nm (Singlet Oxygen) Step3->Step4 Step5 5. Luminescence Read 520-620 nm Detection Step4->Step5

Step-by-step workflow of the AlphaScreen kinase profiling assay.

Quantitative Data Presentation

The following table summarizes the cross-reactivity profiling of AQT compared to established clinical benchmarks. Data represents the half-maximal inhibitory concentration (


) in nanomolar (nM) units.
Kinase TargetBiological RoleAQT (

, nM)
Erlotinib (

, nM)
Vandetanib (

, nM)
EGFR (WT) Epithelial cell proliferation12.5 2.015.0
EGFR (T790M) Acquired resistance mutation450.0 >1000>1000
VEGFR-2 Tumor angiogenesis28.4 >100040.0
c-MET Hepatocyte growth factor receptor>1000 >1000>1000

Discussion & Application Insights

Interpreting the Cross-Reactivity Profile

The comparative data clearly delineates the pharmacological niche of Acetamide, 2-(4-quinazolinylthio)- (AQT):

  • Dual EGFR/VEGFR-2 Inhibition: Unlike Erlotinib, which is highly selective for EGFR but lacks anti-angiogenic properties, AQT demonstrates potent dual inhibition of both EGFR (12.5 nM) and VEGFR-2 (28.4 nM). This profile closely mirrors Vandetanib, making AQT a strong candidate for complex solid tumors where both proliferation and angiogenesis drive disease progression [2].

  • Activity Against Resistance Mutants: The

    
     "gatekeeper" mutation in EGFR sterically hinders the binding of first-generation quinazolines like Erlotinib by replacing a small threonine residue with a bulky methionine [5]. While AQT is not as potent as third-generation irreversible inhibitors (e.g., Osimertinib), its measurable activity against T790M (450 nM) suggests that the flexible thioacetamide side chain allows for better accommodation in the mutated ATP-binding pocket compared to rigid first-generation scaffolds.
    
  • Favorable Selectivity: The lack of activity against c-MET (>1000 nM) indicates that AQT does not suffer from indiscriminate pan-kinase inhibition, reducing the risk of broad off-target toxicity.

Conclusion for Drug Developers

For teams evaluating quinazoline-based libraries, AQT represents a structurally optimized scaffold. The incorporation of the 2-(4-quinazolinylthio) moiety successfully bridges the gap between targeted epithelial growth suppression and vascular starvation. Researchers utilizing this compound should leverage AlphaScreen or TR-FRET methodologies to further profile its activity against broader angiokinase panels (e.g., FGFR, PDGFR) to fully map its polypharmacological landscape.

References

  • A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents. Pharmaceutical Sciences. Available at:[Link]

  • Quinazoline-Based Dual Inhibitors of EGFR And VEGFR as Potential Antiproliferative Agents. Global Journal of Research on Medicinal Plants & Indigenous Medicine. Available at: [Link]

  • Assay Development for Protein Kinase Enzymes. Assay Guidance Manual - NCBI Bookshelf. Available at:[Link]

  • AlphaScreen Technology Principle and Applications. BMG LABTECH. Available at:[Link]

  • Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Journal of Applied Pharmaceutical Science. Available at:[Link]

Safety Operating Guide

Acetamide, 2-(4-quinazolinylthio)- proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Profile & Risk Assessment

Compound: Acetamide, 2-(4-quinazolinylthio)- CAS Number: 70011-89-1 (Representative) Molecular Formula: C₁₀H₉N₃OS

As a Senior Application Scientist, I must emphasize that while this specific compound is often used in high-throughput screening (HTS) libraries, it lacks the extensive toxicological data of common reagents. Therefore, we apply Universal Precautionary Principles based on its functional groups:

  • Quinazoline Moiety: Biologically active scaffold, commonly found in kinase inhibitors. Treat as a potential potent bioactive agent.

  • Thioether Linkage (-S-): Susceptible to oxidation. CRITICAL: Do not mix with strong oxidizers (e.g., Nitric Acid, Bleach/Hypochlorite) as this can generate heat and toxic sulfur oxides (SOₓ).

  • Acetamide Derivative: The parent compound (Acetamide) is a Group 2B carcinogen. Handle this derivative as a potential carcinogen/reproductive toxin.[1]

Pre-Disposal Requirements

Before moving the material to waste, ensure the following engineering controls and PPE are active.

CategoryRequirementScientific Rationale
PPE Nitrile Gloves (Double-gloved recommended)Thio-compounds often possess high permeation rates and distinct odors.
Respiratory N95 (Solids) or Fume Hood (Liquids)Prevents inhalation of bioactive dust or solvent vapors.
Containment Secondary Containment TrayCaptures spills during transfer; prevents reaction with incompatible bench residues.
Operational Disposal Procedures

Do not dispose of this compound down the drain.[2][3] It must be collected as RCRA Hazardous Chemical Waste .[4]

Scenario A: Solid Waste (Pure Powder)

Applicable for expired library stocks or weighing scraps.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar.

  • Transfer: Transfer the solid carefully to avoid dusting. If the compound is in a glass vial, place the entire vial into the waste container to minimize exposure.

  • Labeling:

    • Primary Constituent: Acetamide, 2-(4-quinazolinylthio)-[5]

    • Hazard Checkbox: Toxic, Irritant.[6][7]

    • Note: "Contains Sulfur - Organic Solid."

Scenario B: Liquid Waste (Solvent Solutions)

Applicable for reaction mixtures or HTS aliquots (typically in DMSO or Methanol).

  • Segregation: Ensure the waste stream is Organic Solvents (Non-Halogenated) or Organic Solvents (Halogenated) depending on the co-solvent (e.g., DCM vs. Methanol).

  • Compatibility Check:

    • VERIFY: The waste container must NOT contain strong oxidizers (Peroxides, Nitric Acid).

    • Mechanism:[1][2][8][9] Thioethers react with oxidizers to form sulfoxides/sulfones, releasing energy.

  • Transfer: Pour into the waste carboy using a funnel in a fume hood.

  • Rinsing: Triple-rinse the original vessel with a compatible solvent (e.g., Acetone) and add rinsate to the same waste container.[2]

Visual Decision Workflow

The following diagram outlines the logical flow for categorizing and disposing of this specific compound to ensure regulatory compliance and safety.

DisposalWorkflow Start Start: Acetamide, 2-(4-quinazolinylthio)- Waste StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid ContainerSolid Place in Wide-Mouth HDPE Jar (Include original vial if possible) Solid->ContainerSolid LabelSolid Label: 'Toxic Organic Solid' Note: Sulfur Content ContainerSolid->LabelSolid Incineration Final Disposal: High-Temp Incineration (RCRA Approved) LabelSolid->Incineration SolventCheck Identify Solvent Base Liquid->SolventCheck Halogenated Halogenated (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated (DMSO, MeOH) SolventCheck->NonHalogenated OxidizerCheck CRITICAL: Confirm No Oxidizers (Nitric Acid, Bleach) in Stream Halogenated->OxidizerCheck NonHalogenated->OxidizerCheck OxidizerCheck->Incineration Safe to Combine

Figure 1: Decision matrix for the segregation and disposal of thio-acetamide derivatives, prioritizing the prevention of oxidative reactions.

Regulatory & Compliance Context (RCRA)

In the United States, this compound is not explicitly listed on the EPA "P-List" (Acutely Hazardous) or "U-List" (Toxic). However, under 40 CFR § 262.11 , the waste generator is responsible for determining hazards.

  • Classification: Hazardous Waste (Characteristic: Toxic/Irritant).

  • Waste Code: If unlisted, use D001 (Ignitable) if in flammable solvent, or label as "Non-Regulated Chemical Waste" only if your local EHS protocol allows. Most institutions default to "Hazardous Waste - Toxic" for bioactive library compounds.

  • Destruction Method: The preferred method is Incineration with flue gas scrubbing. The sulfur content requires scrubbing to capture SO₂ emissions, preventing acid rain precursors.

References
  • US Environmental Protection Agency (EPA). Hazardous Waste Generators: Hazardous Waste Determination. Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]

Sources

Personal protective equipment for handling Acetamide, 2-(4-quinazolinylthio)-

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Directive

Do not treat this compound as a standard reagent. Acetamide, 2-(4-quinazolinylthio)- is a pharmaceutical building block combining a bioactive quinazoline core with an acetamide moiety. Because specific toxicological data is often sparse for this intermediate, you must apply the Precautionary Principle .

The Toxicological Syllogism (Why we handle it this way):

  • Quinazoline Core: Biologically active scaffold (frequently used in kinase inhibitors and antimicrobial agents), implying potential for systemic toxicity [1].

  • Acetamide Moiety: Classified as a Category 2 Carcinogen (Suspected of causing cancer) [2].[1][2][3]

  • Thioether Linkage: Increases lipophilicity (enhancing skin absorption) and presents specific odor/permeation challenges.

Immediate Action: Handle as a Potent Compound (OEB 3/4) . All solid handling requires a ventilated balance enclosure or isolator.

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundancy barrier. We do not rely on a single layer of protection.

Protection ZoneRequired Equipment Technical Rationale & Specification
Respiratory PAPR (Powered Air Purifying Respirator) or P100 Half-Mask Critical: Standard N95 masks are insufficient for Category 2 Carcinogens in powder form. A P100 filter captures 99.97% of particulates. A PAPR is preferred to eliminate face-seal leakage risks during long weighing sessions.
Dermal (Hands) Double Gloving Strategy Inner Layer: 4 mil Nitrile (High dexterity).Outer Layer: 5-8 mil Nitrile or Neoprene (Long cuff).Why: Thio-ethers can permeate standard nitrile over time. The air gap between gloves reduces diffusion rates.
Ocular Chemical Goggles (Indirect Vent)Safety glasses allow powder drift around the temples. Goggles provide a sealed environment against airborne dust and accidental splashes.
Body Tyvek® Lab Coat / Coverall Disposable suits (e.g., Tyvek 400) prevent cross-contamination of street clothes. Cloth lab coats absorb thio-compounds and retain odors/residues.
Part 3: Operational Protocols (Step-by-Step)
3.1. Receipt and Storage
  • Inspection: Upon receipt, inspect the septum/cap under UV light (if available) to detect fluorescent quinazoline residues on the outside of the bottle.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Thioethers are prone to oxidation to sulfoxides/sulfones upon prolonged exposure to air and moisture.

3.2. The Weighing Protocol (Highest Risk)
  • Engineering Control: NEVER weigh on an open bench. Use a Class I Biological Safety Cabinet or a Powder Containment Balance Enclosure .

  • Static Control: Use an ionizing anti-static gun on the spatula and weighing boat. Quinazoline powders are often electrostatic and "fly," increasing inhalation risk.

  • Technique:

    • Pre-weigh solvent in the reaction vessel.

    • Add solid directly to the solvent to immediately suppress dust.

    • Wipe the exterior of the stock bottle with a solvent-dampened wipe before returning to storage.

3.3. Reaction Monitoring & Workup
  • Venting: All reactions involving heating must be vented through a scrubber or active fume hood exhaust. Thio-linkage cleavage can release volatile sulfur species (mercaptans) which are highly odorous and toxic.

  • Waste Stream: Do not mix with general organic waste immediately. Segregate into a "Thio/Sulfur Waste" container to prevent unexpected catalytic reactions in the main waste drum.

Part 4: Decontamination & Disposal Logic

The "Oxidative Kill" Method Standard soap and water are often ineffective against lipophilic thio-ethers.

  • Primary Decon Solution: Prepare a 10% Sodium Hypochlorite (Bleach) solution or a specific oxidant-based cleaner (e.g., Virkon).

    • Mechanism:[3] The oxidant converts the lipophilic sulfide (C-S-C) into the hydrophilic sulfoxide (C-SO-C) or sulfone (C-SO2-C), drastically reducing smell and bioavailability.

  • Spill Cleanup:

    • Solid: Cover with wet paper towels (to prevent dust), then scoop.

    • Liquid: Absorb with vermiculite.

    • Final Step: Wipe surface with the Primary Decon Solution. Allow 10 minutes contact time before water rinse.[4]

Part 5: Safety Logic Visualization

The following diagram illustrates the "Hierarchy of Defense" for this specific compound. It visualizes how Engineering Controls and PPE interact to prevent exposure.

SafetyHierarchy cluster_Engineering Level 1: Engineering Controls cluster_PPE Level 2: Personal Protective Equipment cluster_Decon Level 3: Decontamination Risk Risk Source: Acetamide, 2-(4-quinazolinylthio)- Hood Fume Hood / Balance Enclosure (Primary Containment) Risk->Hood Containment Static Anti-Static Ionizer (Dust Suppression) Risk->Static Stabilization Resp Respiratory: P100/PAPR (Carcinogen Protection) Hood->Resp Breach Backup Skin Dermal: Double Nitrile (Thio-Permeation Barrier) Hood->Skin Surface Contact Oxidize Oxidative Wash (Bleach) (Sulfide -> Sulfone Conversion) Skin->Oxidize Post-Handling

Caption: The Safety Logic Flowchart demonstrates the redundancy system. Engineering controls (Blue) contain the source, PPE (Yellow) acts as the breach barrier, and Decontamination (Green) neutralizes residues.

References
  • National Institutes of Health (NIH) - PubChem. Quinazoline Derivatives Bioactivity. Available at: [Link]

  • European Chemicals Agency (ECHA). Acetamide - Substance Information & Carcinogenicity Classification. Available at: [Link]

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.